Perfluoromethyldecalin
Description
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluoro-8-(trifluoromethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11F20/c12-1-2(13,6(19,20)10(27,28)9(25,26)4(1,15)16)5(17,18)8(23,24)7(21,22)3(1,14)11(29,30)31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNQOBXRHWPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897561 | |
| Record name | 1-(Trifluoromethyl)perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-92-3, 51294-16-7 | |
| Record name | Perfluoro(1-methyldecalin) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro(1-methyldecalin) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoromethyldecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051294167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(Trifluoromethyl)perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROMETHYLDECALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ68OB6TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Fowler Process for Perfluoromethyldecalin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoromethyldecalin, a chemically and biologically inert fluorocarbon, has garnered significant interest for various applications, including as a component in blood substitutes, due to its high gas-dissolving capacity. Its synthesis is primarily achieved through the Fowler process, a robust method for the perfluorination of hydrocarbons. This technical guide provides an in-depth overview of the synthesis of this compound via the Fowler process, focusing on the core chemical principles, experimental workflow, and the underlying reaction mechanism. While specific quantitative data for the industrial synthesis of this compound is proprietary and not publicly available, this guide presents a comprehensive framework based on the established principles of the Fowler process for analogous perfluorocarbons.
Introduction to the Fowler Process
The Fowler process is a cornerstone of industrial fluorocarbon production. It offers a method to replace all hydrogen atoms in a hydrocarbon with fluorine atoms, a process known as perfluorination. This is achieved by reacting the hydrocarbon vapor with a high-valency metal fluoride (B91410), most commonly cobalt(III) fluoride (CoF₃), at elevated temperatures.[1] The direct reaction of hydrocarbons with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon skeleton. The Fowler process provides a more controlled, albeit still aggressive, fluorination method.
The synthesis of this compound via the Fowler process starts with methylnaphthalene as the preferred hydrocarbon precursor.[2] The selection of methylnaphthalene over its hydrogenated counterpart, methyldecalin, is economically driven, as it requires less elemental fluorine for the initial saturation of the aromatic rings and subsequent perfluorination.[2] The final product is typically a mixture of structural isomers, primarily perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[2]
Core Chemistry and Mechanism
The Fowler process for this compound synthesis can be conceptually divided into two main stages:
-
Regeneration of the Fluorinating Agent: Cobalt(II) fluoride (CoF₂) is reacted with elemental fluorine at high temperatures to produce the active fluorinating agent, cobalt(III) fluoride (CoF₃).
2 CoF₂ + F₂ → 2 CoF₃
-
Perfluorination of the Hydrocarbon: The vapor of the hydrocarbon feedstock, in this case, methylnaphthalene, is passed over a heated bed of CoF₃. The CoF₃ acts as a fluorine carrier, donating its fluorine atoms to the hydrocarbon and being reduced back to CoF₂. This process also generates hydrogen fluoride (HF) as a byproduct.
C₁₁H₁₀ (methylnaphthalene) + 36 CoF₃ → C₁₁F₂₀ (this compound) + 10 HF + 36 CoF₂
The reaction mechanism is believed to proceed through a series of single-electron transfer steps, leading to the formation of carbocation intermediates. These carbocations can undergo rearrangements, which can result in a complex mixture of fluorinated products. The high temperatures required for the reaction also contribute to the possibility of side reactions.
Experimental Protocols (Generalized)
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, the following generalized procedure outlines the key steps based on the principles of the Fowler process for producing perfluorocarbons.
3.1. Apparatus Setup
A typical laboratory or pilot-plant setup for the Fowler process consists of a tubular reactor made of a material resistant to high temperatures and fluorine, such as nickel or Monel. The reactor is packed with cobalt(II) fluoride and equipped with a heating system capable of maintaining temperatures in the range of 300-400°C. Inlet lines for fluorine (for regeneration) and the vaporized hydrocarbon feedstock are required, along with an outlet leading to a condensation and purification train.
3.2. Regeneration of Cobalt(III) Fluoride
-
The reactor containing CoF₂ is heated to approximately 250-300°C.
-
A stream of elemental fluorine, often diluted with an inert gas like nitrogen, is passed through the reactor.
-
The regeneration process is continued until the exiting gas stream indicates the complete conversion of CoF₂ to CoF₃, which can be monitored by observing the color change of the cobalt fluoride from pink/purple (CoF₂) to light brown (CoF₃).
3.3. Perfluorination of Methylnaphthalene
-
The reactor containing the regenerated CoF₃ is brought to the reaction temperature, typically in the range of 300-400°C.
-
Methylnaphthalene is vaporized and carried into the reactor by a stream of inert gas.
-
The vaporized hydrocarbon reacts with the CoF₃, leading to the formation of this compound vapor and hydrogen fluoride.
-
The product stream exiting the reactor is passed through a series of condensers and scrubbers to separate the crude perfluorocarbon from HF and any unreacted starting material or partially fluorinated byproducts.
3.4. Purification of this compound
The crude product from the Fowler process is a complex mixture. Purification is a critical and challenging step.
-
Washing: The crude product is washed with a dilute base solution (e.g., sodium carbonate) to neutralize and remove residual HF.
-
Drying: The washed product is dried using a suitable drying agent.
-
Fractional Distillation: Due to the presence of isomers and other perfluorinated byproducts with close boiling points, fractional distillation is a key purification technique.[3][4]
-
Crystallization: For separating cis- and trans-isomers of the resulting perfluorodecalin (B110024) core, crystallization can be an effective method.[3][5]
-
Heteroazeotropic Distillation: This technique has been proposed for the purification of related perfluorinated compounds and could potentially be applied to separate close-boiling impurities.[6]
Quantitative Data
Specific quantitative data for the synthesis of this compound via the Fowler process, such as precise yields, reaction rates, and purity levels, are considered proprietary information by industrial manufacturers and are not available in the public domain. The tables below are therefore presented as templates, illustrating the types of data that would be critical for process optimization and control, based on general knowledge of similar perfluorination reactions.
Table 1: Representative Reaction Conditions for the Fowler Process
| Parameter | Typical Range |
| CoF₃ Regeneration Temperature | 250 - 300 °C |
| Perfluorination Temperature | 300 - 400 °C |
| Reactor Pressure | Atmospheric |
| Feedstock | Methylnaphthalene |
| Fluorinating Agent | Cobalt(III) Fluoride |
Table 2: Hypothetical Product Distribution and Yields
| Product | Molecular Formula | Boiling Point (°C) | Hypothetical Yield (%) |
| Perfluoro-1-methyldecalin | C₁₁F₂₀ | ~160 | Data not available |
| Perfluoro-2-methyldecalin | C₁₁F₂₀ | ~160 | Data not available |
| Other Perfluorinated Isomers | C₁₁F₂₀ | Variable | Data not available |
| Fragmentation Products | < C₁₁ | Variable | Data not available |
Visualizations
The following diagrams illustrate the key aspects of the this compound synthesis via the Fowler process.
Conclusion
The Fowler process remains a critical industrial method for the production of perfluorocarbons like this compound. While the process is effective, it involves harsh reaction conditions and can lead to a complex mixture of products requiring extensive purification. The use of methylnaphthalene as a starting material is a key consideration for economic efficiency. Further research and development in fluorination chemistry may lead to more selective and energy-efficient synthetic routes to this compound and other valuable perfluorinated compounds. The lack of publicly available, detailed quantitative data underscores the proprietary nature of large-scale fluorocarbon manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. Purification of Perfluoro(7-methylbicyclo[4.3.0]nonane) from Close-Boiling Impurities by Heteroazeotropic Distillation - Polkovnichenko - Theoretical Foundations of Chemical Engineering [rjraap.com]
physicochemical properties of Perfluoromethyldecalin
An In-depth Technical Guide to the Physicochemical Properties of Perfluoromethyldecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fully fluorinated derivative of methyldecalin, belonging to the class of compounds known as perfluorocarbons (PFCs).[1] It is a chemically and biologically inert liquid, a characteristic that makes it a subject of interest for various advanced applications.[1] Commercially, it can be available as a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers.[1]
Key applications stem from its unique properties, including high gas solubility, thermal stability, and inertness. It has been evaluated as a component in blood substitutes, a heat transfer agent, a dielectric fluid, and a contrast agent in medical imaging.[1][2][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and a logical workflow for its characterization.
Core Physicochemical Properties
The properties of this compound are summarized below. It is important to note that some values may vary slightly between sources, which can be attributed to differences in the isomeric composition of the tested material and the experimental conditions.[1]
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₁F₂₀ | [4][5][6] |
| Molecular Weight | 512.09 g/mol | [1][4][5][6] |
| Appearance | Clear, colorless liquid | [7] |
| Odor | Odorless | [7] |
| Density | 1.972 g/mL (at 20-25°C) | [1] |
| 1.95 g/mL (at 25°C) | [8] | |
| Refractive Index (n₂₀/D) | 1.3195 | [7] |
| 1.317 | [8] |
Thermal Properties
| Property | Value | Source(s) |
| Boiling Point | 160 °C | |
| 137 - 160 °C | [8] | |
| Melting Point | -70 °C | [1] |
| -40 °C | [8][9] | |
| Flash Point | None / >112.8 °C | [1] |
| Autoignition Temperature | Not applicable | [1][7] |
| Thermal Stability | Stable to over 400 °C | [1][7] |
| Critical Temperature | 313.4 °C (586.6 K) | |
| Heat of Vaporization | 75.5 kJ/kg (at boiling point) | |
| Specific Heat | 1.09 kJ/kg·K | [10] |
Fluid and Solubility Properties
| Property | Value | Source(s) |
| Vapor Pressure | 0.29 kPa (at 20°C) | [10] |
| Dynamic Viscosity | 6.41 mPa·s | |
| Kinematic Viscosity | 3.25 mm²/s | |
| Surface Tension | 18.5 mN/m | |
| Solubility in Water | ~10 ppm / Insoluble | [1][7] |
| Solubility (General) | Soluble in some aliphatic and chlorinated hydrocarbons; poor solvent for most solids and liquids. | [1][7] |
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, its properties can be determined using standard methods for liquid chemicals, particularly other perfluorocarbons.
Density Measurement
The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter.
-
Principle: This method involves accurately measuring the mass of a precisely known volume of the liquid at a controlled temperature.[11]
-
Methodology:
-
The mass of a clean, dry pycnometer (a flask with a specific, calibrated volume) is accurately measured.
-
The pycnometer is filled with this compound. Care is taken to avoid air bubbles.
-
The filled pycnometer is placed in a thermostat-controlled water bath to bring it to the desired temperature (e.g., 20°C or 25°C).
-
Once thermal equilibrium is reached, the volume is adjusted precisely to the calibration mark, and any excess liquid is removed.
-
The pycnometer is re-weighed.
-
The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.[11]
-
Boiling Point Determination
The boiling point is determined by measuring the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Principle: A liquid boils when its vapor pressure is equal to the pressure of the gas above it. The normal boiling point is measured at one atmosphere of pressure.
-
Methodology (Distillation Method):
-
A sample of this compound is placed in a distillation flask.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.
-
The flask is gently heated.
-
As the liquid boils, the vapor rises, condenses, and the temperature is recorded. The boiling point is the stable temperature observed during the distillation of the pure liquid.[12]
-
Vapor Pressure Determination
The Knudsen Effusion Method is suitable for determining the low vapor pressure of substances like this compound.
-
Principle: This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[13][14] The vapor pressure is calculated from this rate.
-
Methodology:
-
A sample of this compound is placed in a Knudsen cell, which is a container with a very small, well-defined orifice.
-
The cell is placed in a high-vacuum chamber and heated to a precise, constant temperature.
-
The rate of mass loss due to the effusion of vapor through the orifice is measured over time using a sensitive microbalance.[14]
-
The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[14]
-
Solubility Determination
The solubility of gases (like O₂ or CO₂) in this compound is a key property and can be measured using a saturation method.
-
Principle: A known volume of the liquid is saturated with the gas at a constant temperature and pressure. The amount of dissolved gas is then determined.[15]
-
Methodology:
-
A sample of this compound is thoroughly degassed to remove any dissolved gases.[15]
-
The degassed liquid is placed in a thermostatted vessel connected to a gas burette.
-
The gas of interest (e.g., oxygen) is introduced into the vessel, and the sample is stirred or agitated to facilitate dissolution until equilibrium is reached (i.e., no more gas is absorbed).
-
The volume of gas that has dissolved in the known volume of the liquid is measured using the gas burette.[15]
-
The solubility is often expressed as the Ostwald coefficient or mole fraction.[15]
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a liquid compound such as this compound.
Caption: Workflow for Physicochemical Characterization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, 51294-16-7 [thegoodscentscompany.com]
- 3. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 4. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 51294-16-7 [smolecule.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. f2chemicals.com [f2chemicals.com]
- 8. PERFLUORO(METHYLDECALIN) | 306-92-3 [chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. f2chemicals.com [f2chemicals.com]
- 11. chm.uri.edu [chm.uri.edu]
- 12. Perfluoro-1-methyldecalin [webbook.nist.gov]
- 13. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. sweet.ua.pt [sweet.ua.pt]
An In-depth Technical Guide to Perfluoromethyldecalin for Researchers and Drug Development Professionals
Introduction: Perfluoromethyldecalin is a fluorocarbon liquid, a perfluorinated derivative of methyldecalin, recognized for its chemical and biological inertness.[1] Its high solubility for gases like oxygen has made it a significant subject of research, particularly as a potential blood substitute.[1][2] This compound is typically available as a mixture of the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers or as the individual isomers.[1] Its applications extend beyond biomedical uses to roles as a heat transfer agent and a dielectric fluid.[1] This guide provides essential technical data, experimental protocols, and process visualizations relevant to professionals in research and drug development.
Identifier and Chemical Properties
This compound is identified by several CAS Registry Numbers depending on its isomeric form. The most common forms are the mixture and the individual 1-methyl and 2-methyl isomers.
-
CAS Number (Perfluoro-2-methyldecalin): 306-95-6[1]
A summary of key quantitative data for this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁F₂₀ | [2][3][4] |
| Molecular Weight | 512.08 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Density | 1.95 - 1.972 g/mL at 25 °C | [1][4] |
| Boiling Point | 160 °C (433 K) | [1] |
| Melting Point | -70 °C | [1] |
| Refractive Index | n20/D 1.317 | [4] |
| Solubility in Water | ~10 ppm | [1] |
| Flash Point | >230 °F (Non-combustible) | [1][4] |
| Thermal Stability | Stable to over 400 °C | [1] |
Experimental Protocols
Due to its inert nature, this compound is not typically used as a reactant in signaling pathway studies. However, its synthesis and formulation into delivery systems are critical for its application.
1. Synthesis via the Fowler Process
This compound can be synthesized using the Fowler process, which involves the reaction of a hydrocarbon with cobalt trifluoride. Methylnaphthalene is a preferred starting material over methyldecalin as it consumes less fluorine.[1]
Principle: The Fowler process is a gas-phase fluorination method. A hydrocarbon vapor is passed over a heated bed of a high-valency metal fluoride (B91410), typically cobalt trifluoride (CoF₃), which acts as a fluorine carrier. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ is then regenerated by passing fluorine gas over it.
Generalized Protocol:
-
Reactor Preparation: A reactor tube, typically made of a corrosion-resistant material like nickel or Monel, is packed with cobalt(II) fluoride (CoF₂).
-
Regeneration: The CoF₂ is heated to approximately 250-300°C, and a stream of elemental fluorine (F₂) diluted with an inert gas (e.g., nitrogen) is passed through the reactor to regenerate cobalt(III) fluoride (CoF₃). This is a highly exothermic and hazardous step requiring specialized equipment.
-
2 CoF₂ + F₂ → 2 CoF₃
-
-
Fluorination: The fluorine flow is stopped, and the temperature is maintained. The vapor of the starting material, methylnaphthalene (C₁₁H₁₀), is introduced into the reactor using a carrier gas (e.g., nitrogen).
-
C₁₁H₁₀ + 40 CoF₃ → C₁₁F₂₀ + 10 HF + 40 CoF₂
-
-
Product Collection: The effluent gas stream, containing the desired this compound (C₁₁F₂₀), hydrogen fluoride (HF), and any byproducts, is passed through a series of condensers and traps. The products are typically cooled to a low temperature to condense the perfluorocarbon.
-
Purification: The crude product is washed to remove HF, typically with a dilute base solution followed by water. Final purification is achieved through fractional distillation to separate the desired isomers from any partially fluorinated compounds or other impurities.
Disclaimer: This protocol is a generalized description of the Fowler process. Handling elemental fluorine is extremely dangerous and requires specialized expertise and equipment.
2. Formulation of a Perfluorocarbon Nanoemulsion for Drug Delivery
Perfluorocarbons like this compound are formulated into nanoemulsions (NEs) to serve as carriers for therapeutics or as imaging agents.[5]
Principle: A nanoemulsion is a kinetically stable colloidal dispersion of two immiscible liquids (in this case, this compound and water), with droplet sizes typically ranging from 100 to 500 nm.[5] A surfactant is required to stabilize the interface between the two phases.
Example Protocol for Nanoemulsion Formulation:
-
Phase Preparation:
-
Oil Phase: Prepare a mixture of this compound and a suitable surfactant (e.g., a pluronic or other non-ionic surfactant). If a co-surfactant or hydrocarbon oil is used, it is added to this phase.[5]
-
Aqueous Phase: Prepare an aqueous solution, typically purified water or a buffer (e.g., PBS).
-
-
Homogenization:
-
Combine the oil and aqueous phases.
-
Subject the mixture to high-energy homogenization. This can be achieved using a high-pressure homogenizer or a probe sonicator.
-
Process the mixture for a specific duration or number of cycles until a stable, translucent nanoemulsion with the desired droplet size is formed.
-
-
Characterization:
-
Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the stability of the nanoemulsion over time by monitoring changes in droplet size at various storage conditions.
-
-
Drug Loading (if applicable):
-
For hydrophobic drugs, the therapeutic agent can be dissolved in the oil phase before homogenization.
-
For surface conjugation of biologics or targeting ligands, further chemical modification steps are required post-emulsification.
-
Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Workflow of the Fowler Process for this compound Synthesis.
Caption: General Workflow for Perfluorocarbon Nanoemulsion Formulation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Molecular Structure of Perfluoromethyldecalin Isomers
This compound (PFMD) is a perfluorocarbon (PFC) with the molecular formula C₁₁F₂₀.[1] As a derivative of methyldecalin, it is chemically and biologically inert, thermally stable to over 400 °C, and possesses a high capacity for dissolving gases, which has led to its investigation for various applications, including as a potential blood substitute.[2] A comprehensive understanding of its molecular structure is crucial for its application and for predicting its behavior in biological and chemical systems. This guide provides a detailed examination of the structural isomers and stereoisomers of this compound, supported by quantitative data and experimental methodologies.
Isomeric Forms of this compound
This compound is not a single molecular entity but typically exists as a mixture of isomers.[1][3] These isomers can be categorized into two main types: structural isomers, which differ in the position of the trifluoromethyl group, and stereoisomers, which differ in the spatial arrangement of the fused ring system.
Structural Isomers
The decalin ring system has two distinct sets of carbon atoms where the methyl group (and thus the trifluoromethyl group in PFMD) can be attached. This gives rise to two primary structural isomers:
-
Perfluoro-1-methyldecalin: The trifluoromethyl group is attached to a carbon atom adjacent to the ring fusion.
-
Perfluoro-2-methyldecalin: The trifluoromethyl group is attached to a carbon atom further from the ring fusion.
Commercially available this compound can be a mixture of these two structural isomers, or they can be obtained as individual isomers.[3] Each isomer has a unique CAS registry number.[3]
Stereoisomers: Cis and Trans Decalin Framework
The decalin ring system, composed of two fused cyclohexane (B81311) rings, can exist in two diastereomeric forms: cis-decalin and trans-decalin.[4][5] This isomerism arises from the relative orientation of the two hydrogen atoms (or in the perfluorinated case, fluorine atoms or other substituents) on the bridgehead carbons where the rings are fused.[4]
-
In cis-decalin , the substituents on the bridgehead carbons are on the same side of the molecule.[4][5] The cis isomer is flexible and can undergo a ring flip.[4]
-
In trans-decalin , the substituents are on opposite sides.[4][5] The trans isomer is rigid and conformationally locked; it cannot undergo a ring flip.[5]
Consequently, both perfluoro-1-methyldecalin and perfluoro-2-methyldecalin can exist as cis and trans diastereomers, each with distinct conformational properties. The trans isomer is generally more stable than the cis isomer.[4]
Physicochemical and Spectroscopic Data
The different isomers of this compound exhibit distinct physical properties. The following tables summarize key quantitative data available for this compound, often presented for a mixture of isomers.
Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)
| Property | Value | Reference |
| Molecular Formula | C₁₁F₂₀ | [1][2] |
| Molecular Weight | 512.09 g/mol | [6][1][2] |
| Density | 1.972 g/mL | |
| Boiling Point | 160 °C | [3] |
| Melting Point | -70 °C | [3] |
| Refractive Index | 1.3195 | [7] |
| Surface Tension | 18.5 mN/m | [7] |
| Kinematic Viscosity | 3.25 mm²/s | [7] |
Table 2: Isomer-Specific Identification Data
| Isomer | IUPAC Name | CAS Number |
| Mixture | Heptadecafluorodecahydro(trifluoromethyl)naphthalene | 51294-16-7 |
| Perfluoro-1-methyldecalin | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8a-heptadecafluorodecahydro-8-(trifluoromethyl)naphthalene | 306-92-3 |
| Perfluoro-2-methyldecalin | 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene | 306-95-6 |
| Data sourced from Wikipedia and PubChem. |
Experimental Protocols
The synthesis, separation, and structural characterization of this compound isomers involve several key analytical techniques.
Synthesis: The Fowler Process
This compound is typically synthesized via the Fowler process, which involves the high-temperature fluorination of a hydrocarbon precursor using cobalt trifluoride (CoF₃).[3][2]
Methodology:
-
Precursor Vaporization: The hydrocarbon precursor, typically methylnaphthalene, is vaporized.[3] Methylnaphthalene is preferred over methyldecalin as it consumes less of the expensive elemental fluorine.[3]
-
Fluorination Reaction: The vaporized precursor is passed through a reactor containing cobalt trifluoride at elevated temperatures. The CoF₃ acts as a fluorine carrier, moderating the highly exothermic reaction with elemental fluorine.
-
Product Condensation: The resulting perfluorinated product mixture exits the reactor in a gaseous state and is then condensed into a liquid.
-
Regeneration of Reagent: The cobalt difluoride (CoF₂) byproduct is regenerated back to CoF₃ by passing elemental fluorine gas over it.
Separation and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating the different isomers of this compound and identifying them based on their mass-to-charge ratio and fragmentation patterns.
Methodology:
-
Sample Introduction: A liquid sample of the PFMD isomer mixture is injected into the gas chromatograph, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas through a long, thin capillary column. The separation of isomers is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Non-polar or mid-polar columns are typically used.
-
Ionization and Mass Analysis: As the separated isomers elute from the column, they enter the mass spectrometer. In electron ionization (EI), high-energy electrons bombard the molecules, causing them to fragment in a reproducible manner.
-
Detection: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a fingerprint for the specific isomer. A study developed a headspace-GC-MS/MS method for the trace measurement of perfluorocarbons in blood.[8] For perfluorodecalin (B110024) (a related compound), characteristic fragments include m/z 93 [C₃F₃], 131 [C₃F₅], and 443 [C₁₀F₁₇].[9] Similar fragmentation patterns are expected for this compound.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is indispensable for the detailed structural analysis of fluorinated compounds. The chemical shifts and coupling constants provide definitive information about the fluorine environment in each isomer.
Methodology:
-
Sample Preparation: A sample of the purified isomer is dissolved in a suitable deuterated solvent.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the ¹⁹F NMR spectrum is acquired.
-
Spectral Analysis:
-
Chemical Shifts: The position of a signal (chemical shift) in the spectrum indicates the electronic environment of the fluorine nucleus. Fluorine atoms in different positions (e.g., on the ring vs. on the trifluoromethyl group, axial vs. equatorial) will have distinct chemical shifts.
-
Coupling Constants: The splitting of signals (J-coupling) provides information about through-bond connectivity to other fluorine nuclei. The magnitude of the coupling constant can help determine the relative stereochemistry of the fluorine atoms.
-
Integration: The area under each signal is proportional to the number of fluorine atoms it represents.
-
The combination of these NMR parameters allows for the unambiguous assignment of the cis and trans configurations and the precise location of the trifluoromethyl group for each separated isomer.
Conformational Analysis
The substitution of hydrogen with larger, more electronegative fluorine atoms significantly impacts the conformational preferences of the decalin ring system. Fluorine substitution can have a profound impact on molecular conformation.[10]
-
Ring Pucker: The high degree of fluorination leads to a more puckered and rigid chair conformation in the cyclohexane rings compared to their hydrocarbon counterparts.
-
Gauche Interactions: In the cis-isomer, steric strain arises from gauche interactions between the two fused rings.[5] Perfluorination exacerbates these interactions due to the larger van der Waals radius of fluorine compared to hydrogen.
-
Dipole-Dipole Interactions: Strong electrostatic repulsions between adjacent C-F bonds (1,2- and 1,3-diaxial interactions) play a critical role in determining the most stable conformation. These repulsive forces can sometimes lead to distorted or twisted-boat conformations to minimize electrostatic strain, although the chair form is generally favored.
The interplay between steric hindrance and electrostatic repulsion makes the conformational analysis of perfluorinated systems complex, often requiring computational modeling in addition to experimental data for a complete understanding.[9]
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 51294-16-7 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. f2chemicals.com [f2chemicals.com]
- 8. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, this compound and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
gas solubility characteristics of Perfluoromethyldecalin
An In-depth Technical Guide to the Gas Solubility Characteristics of Perfluoromethyldecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (PFMD) is a synthetic, chemically inert, and thermally stable fluorocarbon liquid.[1] A perfluorinated derivative of methyldecalin, PFMD has garnered significant interest across various scientific and industrial sectors, most notably in the biomedical field as a potential blood substitute.[1][2] This interest stems from its remarkably high capacity to dissolve respiratory gases, particularly oxygen and carbon dioxide.[1] This technical guide provides a comprehensive overview of the gas solubility characteristics of PFMD, intended for researchers, scientists, and drug development professionals. The document details the underlying principles of gas solubility in perfluorocarbons, presents available quantitative data, outlines experimental methodologies for solubility determination, and discusses the implications of these properties.
Note on Data Availability: Direct quantitative gas solubility data for this compound (PFMD) is scarce in publicly available literature. Therefore, this guide utilizes data for Perfluorodecalin (PFD), a closely related and structurally similar perfluorocarbon, as a reliable proxy to illustrate the expected solubility characteristics of PFMD. This assumption is based on the well-established principle that the gas solubility properties of perfluorocarbons are primarily dictated by their fluorinated structure rather than minor alkyl substitutions.
The Physicochemical Basis of High Gas Solubility in Perfluorocarbons
The exceptional gas-dissolving capacity of perfluorocarbons like PFMD is a direct consequence of their unique molecular structure and weak intermolecular forces.[2] Unlike hydrocarbons, the hydrogen atoms in perfluorocarbons are replaced by fluorine atoms. The high electronegativity of fluorine and the resulting strong carbon-fluorine bonds lead to molecules with very low polarizability. This results in feeble van der Waals forces between the perfluorocarbon molecules, creating larger interstitial spaces or "cavities" within the liquid structure compared to other solvents.
The dissolution of a gas in a liquid can be conceptualized as a two-step process:
-
Cavity Formation: Energy is required to create a void within the solvent large enough to accommodate the gas molecule.
-
Solute-Solvent Interaction: The gas molecule is inserted into this cavity, and energy is released through interactions with the surrounding solvent molecules.
In perfluorocarbons, the energy required for cavity formation is significantly lower due to the weak intermolecular forces. This favorable energetic cost of cavity formation is the primary driver for the high solubility of gases, as the interactions between the nonpolar gas molecules and the nonpolar perfluorocarbon molecules are also weak.
Quantitative Gas Solubility Data
The solubility of gases in liquids is influenced by temperature and pressure. Generally, gas solubility in perfluorocarbons decreases with increasing temperature and increases with a rise in the partial pressure of the gas.[3]
Oxygen (O₂) Solubility
The high solubility of oxygen in perfluorocarbons is the cornerstone of their application as artificial oxygen carriers. The following table summarizes the experimental data for oxygen solubility in Perfluorodecalin, presented as the mole fraction of O₂ at different temperatures under a partial pressure of 101.325 kPa.
| Temperature (K) | Mole Fraction (x 10³) of O₂ |
| 288.15 | 4.92 |
| 293.15 | 4.75 |
| 298.15 | 4.59 |
| 303.15 | 4.44 |
| 308.15 | 4.30 |
| 313.15 | 4.17 |
Data sourced from experimental measurements on Perfluorodecalin and presented as a proxy for this compound.
Carbon Dioxide (CO₂) Solubility
Nitrogen (N₂) Solubility
Nitrogen, being the most abundant gas in the atmosphere, also dissolves in perfluorocarbons. Understanding its solubility is important for applications where PFMD might be exposed to air.
| Temperature (K) | Mole Fraction (x 10³) of N₂ |
| 298.15 | 3.16 |
Data represents a typical value for perfluorocarbons at the specified temperature and is intended to be illustrative for this compound.
Experimental Protocol for Gas Solubility Measurement: The Saturation Method
The saturation method is a precise and widely used technique for determining the solubility of gases in liquids. The following protocol provides a detailed methodology for measuring the solubility of a gas (e.g., oxygen) in this compound.
Principle
A known volume of degassed PFMD is brought into contact with the test gas at a constant temperature and pressure. The volume of gas that dissolves in the liquid to reach saturation is measured.
Apparatus
A schematic of a typical saturation apparatus is shown below. The core components include a gas burette, a dissolution cell, a manometer, and a thermostated water bath.
Caption: Experimental setup for gas solubility measurement using the saturation method.
Detailed Procedure
-
Degassing the Solvent:
-
A known volume of this compound is placed in the dissolution cell.
-
The PFMD is thoroughly degassed to remove any dissolved air. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sonication under reduced pressure.
-
-
System Equilibration:
-
The dissolution cell containing the degassed PFMD is placed in the thermostated water bath and allowed to reach the desired experimental temperature.
-
The entire apparatus is evacuated to remove any residual air.
-
-
Gas Introduction:
-
The test gas is introduced into the gas burette from the gas cylinder.
-
The initial volume of the gas in the burette is recorded at a known pressure (measured by Manometer 1) and the experimental temperature.
-
-
Saturation:
-
The gas is allowed to enter the dissolution cell, coming into contact with the degassed PFMD.
-
The magnetic stirrer is activated to facilitate the dissolution of the gas by increasing the gas-liquid interfacial area.
-
The system is allowed to equilibrate until the pressure inside the dissolution cell (measured by Manometer 2) remains constant, indicating that the PFMD is saturated with the gas.
-
-
Volume Measurement:
-
The final volume of the gas in the burette is recorded.
-
The volume of gas dissolved in the PFMD is the difference between the initial and final volumes recorded from the gas burette, after correcting for the gas present in the headspace of the dissolution cell.
-
-
Data Calculation:
-
The solubility can be expressed in various units, such as the Bunsen coefficient, the Ostwald coefficient, or mole fraction.
-
Ostwald Coefficient (L): The ratio of the volume of absorbed gas to the volume of the absorbing liquid at the temperature of the measurement.
-
Bunsen Coefficient (α): The volume of gas (at STP: 273.15 K and 1 atm) dissolved in a unit volume of solvent at the experimental temperature when the partial pressure of the gas is 1 atm.
-
Signaling Pathways and Logical Relationships
The process of gas dissolution in this compound is a physical phenomenon and does not involve biological signaling pathways. However, the logical workflow of determining and applying gas solubility data can be visualized.
Caption: Logical workflow for determining and applying gas solubility data for PFMD.
Conclusion
This compound's high gas solubility is a defining characteristic that underpins its utility in various advanced applications, particularly in the medical field. This guide has provided an in-depth overview of the principles governing this property, presented the best available quantitative data, and detailed a robust experimental methodology for its measurement. For researchers and professionals in drug development, a thorough understanding of these gas solubility characteristics is paramount for the rational design and optimization of perfluorocarbon-based therapeutic and diagnostic agents. Further research to obtain direct solubility data for a wider range of gases in PFMD will be invaluable for advancing its applications.
References
Spectroscopic Analysis of Perfluoromethyldecalin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of Perfluoromethyldecalin (PFMD). This compound, a perfluorocarbon, is a chemically and biologically inert derivative of methyldecalin.[1] Its high gas-dissolving capacity has led to its investigation as a potential blood substitute.[1] This document details the principles, experimental protocols, and data interpretation for the primary analytical methods employed to characterize and quantify this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Commercially available this compound can be a mixture of perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers.[1]
| Property | Value |
| Molecular Formula | C₁₁F₂₀ |
| Molecular Weight | 512.08 g/mol [2] |
| Appearance | Clear, colorless liquid[1] |
| Density | 1.972 g/mL[1] |
| Boiling Point | 160 °C[1] |
| Melting Point | -70 °C[1] |
| Solubility in Water | 10 ppm[1] |
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common approach for its analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the GC-MS analysis of this compound is outlined below.
Instrumentation:
-
Gas Chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer with an Electron Ionization (EI) source.
GC Parameters:
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 110 °C at 10 °C/min.
-
Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4][5][6]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Transfer Line Temperature: 280 °C
-
Scan Range: m/z 50-600
Data Presentation: Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fluorocarbon fragment ions. The molecular ion peak (M⁺) at m/z 512 is often of very low abundance or absent in the spectra of perfluorocarbons.[7] The most abundant ion is typically CF₃⁺.[7]
| m/z | Putative Fragment Assignment | Relative Abundance |
| 69 | [CF₃]⁺ | High |
| 131 | [C₃F₅]⁺ | Moderate |
| 50 | [CF₂]⁺ | Low |
Note: This is a simplified representation. A detailed analysis would reveal a complex pattern of fluorocarbon fragments.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. Due to the presence of fluorine, both ¹⁹F and ¹³C NMR are highly informative.
Experimental Protocol: ¹⁹F and ¹³C NMR
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., acetone-d₆, chloroform-d).[8][9][10]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.[11]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
¹⁹F NMR Parameters:
-
Frequency: Observe at the appropriate frequency for ¹⁹F on the given spectrometer.
-
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.
-
Decoupling: Proton decoupling is typically applied.
-
Relaxation Delay: A sufficient relaxation delay (e.g., 5-10 seconds) should be used for quantitative measurements.
¹³C NMR Parameters:
-
Frequency: Observe at the appropriate frequency for ¹³C on the given spectrometer.
-
Decoupling: Proton and/or fluorine decoupling may be employed to simplify the spectrum. ¹³C spectra of fluorinated compounds can be complex due to C-F coupling.[12]
-
Relaxation Delay: A longer relaxation delay may be necessary for quaternary carbons.
Data Presentation: NMR Spectral Data
The ¹⁹F NMR spectrum of this compound will display a series of complex multiplets due to the numerous inequivalent fluorine atoms and their spin-spin coupling. The ¹³C NMR spectrum will show resonances for the different carbon environments, which will be split into multiplets by coupling to adjacent fluorine atoms if fluorine decoupling is not applied.
Expected Chemical Shift Ranges:
-
¹⁹F NMR: The chemical shifts for fluorines in perfluorinated cyclic systems typically appear in the upfield region of the spectrum relative to CFCl₃.[13][14]
-
¹³C NMR: Carbons directly bonded to fluorine atoms will be significantly shifted downfield and will exhibit large one-bond C-F coupling constants.
Workflow for NMR Analysis of this compound
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum is dominated by strong absorptions corresponding to carbon-fluorine bond vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
ATR-IR is a convenient technique for analyzing liquid samples like this compound with minimal sample preparation.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Place a small drop of this compound onto the ATR crystal.
-
Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Presentation: Infrared Spectral Data
The IR spectrum of this compound is characterized by very strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations in fluorinated compounds.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~1100 - 1300 | C-F stretching vibrations | Very Strong |
Note: The spectrum may show multiple overlapping bands in this region due to the various C-F bond environments in the molecule.
Workflow for IR Analysis of this compound
Caption: Workflow for IR analysis of this compound.
Conclusion
The spectroscopic analysis of this compound relies on a combination of mass spectrometry, NMR, and infrared spectroscopy. GC-MS provides essential information on molecular weight and fragmentation patterns, while ¹⁹F and ¹³C NMR are powerful tools for detailed structural elucidation. IR spectroscopy serves as a rapid method to confirm the presence of the characteristic carbon-fluorine bonds. The experimental protocols and data interpretation guidelines presented in this document provide a solid foundation for researchers, scientists, and drug development professionals working with this and other perfluorinated compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the common ionization methods for GC/MS [scioninstruments.com]
- 4. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. research.reading.ac.uk [research.reading.ac.uk]
- 9. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 12. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Isomers of Perfluoromethyldecalin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of perfluoromethyldecalin, a perfluorocarbon with significant interest in various scientific and biomedical fields, including drug delivery and as a potential blood substitute. This document details the structural and stereoisomerism of this compound, its physicochemical properties, synthesis, separation, and analytical characterization.
Introduction to this compound and its Isomerism
This compound (C₁₁F₂₀) is a fluorocarbon liquid that is a perfluorinated derivative of methyldecalin.[1] Its chemical and biological inertness, coupled with a high capacity for dissolving gases like oxygen, makes it a valuable compound in medical and industrial applications.[1][2]
This compound primarily exists as a mixture of two structural isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin .[1] Each of these structural isomers can also exist as cis and trans stereoisomers, arising from the relative orientation of the fluorine atoms at the ring fusion, similar to its parent compound, perfluorodecalin (B110024). This complex isomeric composition influences the material's physical properties and is a critical consideration for its application and analysis.
Physicochemical Properties of this compound Isomers
The commercially available this compound is often a mixture of its isomers.[1] The physical properties of the mixture and its individual isomers are summarized below. It is important to note that while data for the mixture is more readily available, specific data for each pure isomer is less common.
Table 1: General Physicochemical Properties of this compound (Mixture of Isomers)
| Property | Value | Reference |
| Molecular Formula | C₁₁F₂₀ | [2] |
| Molecular Weight | 512.09 g/mol | |
| Appearance | Colorless liquid | [1] |
| Density (at 25 °C) | 1.95 g/mL | |
| Boiling Point | 137-160 °C | |
| Melting Point | -40 °C | |
| Refractive Index (n20/D) | 1.317 | |
| Solubility in Water | Insoluble | [1] |
Synthesis and Separation of Isomers
Synthesis via the Fowler Process
This compound is typically synthesized via the Fowler process . This process involves the gas-phase fluorination of methylnaphthalene using cobalt(III) fluoride (B91410) (CoF₃) as the fluorinating agent. Methylnaphthalene is often preferred over methyldecalin as the starting material because it consumes less fluorine.[1]
The general workflow for the Fowler process is depicted below:
Caption: Synthesis of this compound via the Fowler Process.
Separation of Isomers
The separation of the various isomers of this compound from the crude reaction mixture is a critical step to obtain products with specific properties. The primary methods employed are fractional distillation and low-temperature crystallization.
Fractional distillation is used to separate liquids with close boiling points.[3] The process involves heating the mixture and allowing the vapor to pass through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation of components based on their volatility.[4][5]
Objective: To separate the structural isomers of this compound based on their boiling point differences.
Apparatus:
-
Round-bottom flask
-
Heating mantle
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude mixture of this compound isomers into the round-bottom flask with a stir bar.
-
Begin heating the flask gently. The vapor will start to rise through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should plateau as the most volatile isomer distills over.
-
Collect the distillate in a receiving flask.
-
Once the temperature begins to rise again, change the receiving flask to collect the next fraction.
-
Continue the process, collecting different fractions at their respective boiling point ranges.
-
Analyze each fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its isomeric composition.
Low-temperature crystallization is an effective method for purifying and separating isomers, particularly the cis and trans stereoisomers of perfluorocarbons.[6][7][8] The principle relies on the differences in the melting points and solubilities of the isomers at low temperatures.
Objective: To separate the cis and trans isomers of a this compound fraction.
Apparatus:
-
Jacketed crystallization vessel
-
Low-temperature circulator
-
Stirrer
-
Filtration apparatus (e.g., Buchner funnel) suitable for low-temperature operation
Procedure:
-
Dissolve the this compound isomer mixture in a suitable solvent if necessary, although it can often be done from the neat liquid.
-
Place the mixture in the crystallization vessel and begin cooling using the low-temperature circulator.
-
Stir the mixture gently to promote uniform cooling and crystal growth.
-
Once the desired temperature is reached and crystals have formed, stop stirring and allow the crystals to settle.
-
Separate the solid crystalline phase from the liquid mother liquor via low-temperature filtration.
-
The solid phase will be enriched in the isomer with the higher melting point, while the mother liquor will be enriched in the isomer with the lower melting point.
-
Multiple crystallization cycles may be necessary to achieve high purity.[7]
-
Analyze the composition of both the solid and liquid phases by GC-MS or ¹⁹F NMR.
Analytical Characterization of Isomers
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of the different isomers of this compound.
Objective: To separate and identify the isomers of this compound in a sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or ion trap).
GC Conditions (General Example):
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]
-
Injection: Splitless injection of a 1 µL sample.[9]
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 110 °C at 10 °C/min.
-
Ramp 2: Increase to 280 °C at 25 °C/min, hold for 5 minutes.[9]
-
MS Conditions (General Example):
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Mass Range: Scan from m/z 50 to 600.
-
Ion Source Temperature: 230 °C.[9]
-
Quadrupole Temperature: 150 °C.[9]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an invaluable tool for the structural elucidation of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[10][11][12][13] It can be used to distinguish between the different isomers of this compound based on the unique chemical shifts and coupling constants of the fluorine atoms in each isomeric environment.
Objective: To characterize the isomeric composition of a this compound sample.
Instrumentation:
-
High-field NMR spectrometer.
Procedure:
-
Prepare the sample by dissolving a small amount of the this compound mixture in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
If necessary, acquire two-dimensional NMR spectra (e.g., ¹⁹F-¹⁹F COSY) to establish through-bond connectivities and aid in the assignment of complex spectra.[14]
-
The chemical shifts and coupling patterns will be distinct for the perfluoro-1-methyldecalin and perfluoro-2-methyldecalin isomers, as well as for their cis and trans configurations.
Applications in Drug Development
The unique properties of this compound, particularly its high gas-dissolving capacity and biological inertness, make it a promising candidate for various applications in drug development.
Oxygen Delivery and Blood Substitutes
Perfluorocarbons, including this compound, are extensively studied as oxygen carriers in artificial blood substitutes.[2][15] They are typically formulated as emulsions for intravenous administration.[15] These emulsions can transport and deliver oxygen to tissues, which is particularly beneficial in situations of significant blood loss or to enhance oxygenation of ischemic tissues.[15][16] Clinical studies on first-generation perfluorocarbon emulsions, such as Fluosol-DA (a mixture of perfluorodecalin and perfluorotripropylamine), have demonstrated their oxygen-carrying capabilities.[17][18]
Drug Delivery Systems
Perfluorocarbon nanoemulsions can serve as effective drug delivery vehicles.[19][20][21][22][23] The inert core of the nanoemulsion can be loaded with lipophilic drugs, and the surface can be modified for targeted delivery. The small particle size of these nanoemulsions allows for enhanced penetration into tissues.[24]
The workflow for creating a drug-loaded perfluorocarbon nanoemulsion is outlined below:
Caption: Workflow for the preparation of a drug-loaded this compound nanoemulsion.
Conclusion
The isomers of this compound present a complex yet fascinating area of study with significant practical implications. A thorough understanding of their distinct physicochemical properties, coupled with robust methods for their synthesis, separation, and characterization, is essential for their effective utilization in research, particularly in the development of advanced drug delivery systems and oxygen therapeutics. This guide provides a foundational framework for researchers and scientists working with this versatile class of perfluorocarbons.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 51294-16-7 [smolecule.com]
- 3. youtube.com [youtube.com]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Volume # 5(108), September - October 2016 — "Preparation of the high purity perfluorodecalin" [notes.fluorine1.ru]
- 8. sciforum.net [sciforum.net]
- 9. academic.oup.com [academic.oup.com]
- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. dioxin20xx.org [dioxin20xx.org]
- 15. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]
- 17. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijper.org [ijper.org]
- 23. Engineering of nanoemulsions for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Buy Perfluoro(methyldecalin) | 306-92-3 [smolecule.com]
Perfluoromethyldecalin: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoromethyldecalin is a perfluorinated derivative of methyldecalin, recognized for its high chemical and biological inertness, thermal stability, and capacity to dissolve gases.[1][2] These properties make it a valuable compound in various research and industrial applications, including as a potential blood substitute, a component in gas-carrying emulsions, and in electronic cooling systems.[1][2][3] This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for laboratory and drug development settings.
Chemical and Physical Properties
This compound is a clear, colorless, and odorless liquid.[4] It is a mixture of isomers, primarily perfluoro-1-methyldecalin (CAS 306-92-3) and perfluoro-2-methyldecalin (CAS 306-95-6).[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁F₂₀ | [5][6] |
| Molecular Weight | 512.09 g/mol | [5][6] |
| Appearance | Clear, colorless liquid | [4] |
| Odor | Odorless | [4] |
| Boiling Point | 137-160 °C | [4][7] |
| Melting Point | -40 °C to -70 °C | [4][7] |
| Density | 1.95 - 1.972 g/mL at 25 °C | [4][8] |
| Flash Point | >110 °C (>230 °F) | [7] |
| Solubility in Water | Insoluble | [4] |
| Vapor Pressure | ~0.29 kPa at 20°C | [4] |
| Chemical Stability | Stable under normal conditions | [4] |
| Reactivity | Non-reactive under normal conditions | [4] |
Toxicological Data
This compound is generally considered to have very low toxicity due to its chemical inertness.[1][9] However, comprehensive toxicological data is limited. The available quantitative data is presented below.
| Test | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Mouse | Intravenous | 20,000 mg/kg | [8] |
| LC₅₀ (Lethal Concentration, 50%) | Rat | Inhalation | > 8647 ppm (for Perfluorodecalin) | [10] |
Note: The inhalation data is for the related compound perfluorodecalin (B110024) and suggests a very low order of acute inhalation toxicity.[10] No specific oral or dermal LD₅₀ values for this compound were identified in the available literature.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance.[4][5] However, some suppliers may include the following hazard statements based on the precautionary principle for chemical handling:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
H411: Toxic to aquatic life with long lasting effects.
It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date hazard information.
Handling and Storage Precautions
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. If there is a risk of inhaling aerosols or high concentrations of vapor, use a NIOSH-approved respirator.
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials. Although chemically inert, it's good practice to store it separately from strong oxidizing agents.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[4]
-
Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Absorb the spill and collect it for disposal.
Fire-Fighting Measures
-
This compound is not flammable.[9]
-
Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire (e.g., water spray, dry chemical, carbon dioxide, or foam).[4]
-
Hazardous Combustion Products: In a fire, toxic fumes may be released.[4] Firefighters should wear self-contained breathing apparatus.[4]
Experimental Protocols: Acute Toxicity Testing
The following are generalized experimental protocols for acute toxicity testing based on OECD guidelines. These are provided as a reference for understanding how the toxicological data presented in this guide would be generated.
Acute Oral Toxicity (Based on OECD Guideline 423)
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Methodology:
-
Animal Selection: Healthy, young adult female rats are typically used.
-
Dosing: A single dose of this compound is administered by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.
-
Procedure: The test proceeds in a stepwise manner. If mortality is observed at the starting dose, the next step uses a lower dose. If no mortality is observed, a higher dose is used.
-
Endpoint: The test allows for the classification of the substance into a GHS hazard category based on the observed mortality at different dose levels.
Acute Inhalation Toxicity (Based on OECD Guideline 403)
Caption: Workflow for Acute Inhalation Toxicity Testing (OECD 403).
Methodology:
-
Animal Selection: Groups of young adult rats (typically 5 males and 5 females per group) are used.
-
Exposure: Animals are exposed to an aerosol or vapor of this compound for a fixed period (usually 4 hours) in an inhalation chamber.
-
Concentrations: At least three concentrations are tested to obtain a concentration-response curve.
-
Observation: Animals are observed for mortality and signs of toxicity during and after exposure for up to 14 days. Body weight is measured regularly.
-
Pathology: A gross necropsy is performed on all animals.
-
Endpoint: The median lethal concentration (LC₅₀) is calculated, and the substance is classified according to the GHS.
Acute Dermal Toxicity (Based on OECD Guideline 402)
Caption: Workflow for Acute Dermal Toxicity Testing (OECD 402).
Methodology:
-
Animal Selection: Healthy young adult rats (5 of each sex) are typically used.
-
Application: The test substance is applied uniformly to a shaved area of the back (at least 10% of the body surface area).
-
Exposure: The application site is covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality, skin reactions (erythema, edema), and signs of systemic toxicity for 14 days.
-
Endpoint: If no mortality is observed at a limit dose of 2000 mg/kg, further testing may not be necessary. Otherwise, a full study with multiple dose groups is conducted to determine the dermal LD₅₀.
Biological Effects and Signaling Pathways
This compound is characterized by its biological inertness.[1][2] Its high stability and lack of reactive chemical groups result in minimal interaction with biological systems.[1]
-
Mechanism of Inertness: The strength of the carbon-fluorine bond and the shielding of the carbon backbone by fluorine atoms make perfluorinated compounds like this compound resistant to metabolic processes.
-
Lack of Known Signaling Pathway Interactions: Current scientific literature does not indicate that this compound directly interacts with or modulates specific cellular signaling pathways. Its biological effects, such as gas transport when used as a blood substitute, are primarily based on its physical properties of gas solubility rather than specific biochemical interactions.[1]
Given its inert nature, a diagram illustrating a lack of interaction with a generic signaling pathway is presented below.
Caption: Biological inertness of this compound.
Occupational Exposure Limits
There are currently no specific occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Threshold Limit Value (TLV) from the American Conference of Governmental Industrial Hygienists (ACGIH), established for this compound. In the absence of specific OELs, it is crucial to handle this compound with care, adhering to the principles of good industrial hygiene and keeping exposure to the lowest reasonably practicable level.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[4] It should be treated as chemical waste and disposed of through a licensed waste disposal company.
Conclusion
This compound is a chemically and biologically inert substance with low acute toxicity. However, as with any chemical, appropriate safety precautions must be taken to minimize exposure. This guide provides a comprehensive overview of the known safety and handling information for this compound to support its safe use in research and development environments. Users should always consult the most recent Safety Data Sheet from their supplier and adhere to all applicable institutional and regulatory guidelines.
References
- 1. Buy this compound | 51294-16-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. f2chemicals.com [f2chemicals.com]
- 5. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound, 51294-16-7 [thegoodscentscompany.com]
- 8. CAS 306-92-3: Perfluoro(1-methyldecalin) | CymitQuimica [cymitquimica.com]
- 9. ntrl.ntis.gov [ntrl.ntis.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for Perfluoromethyldecalin in Cell Culture Oxygenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoromethyldecalin, a perfluorocarbon (PFC), is a chemically and biologically inert compound with a high capacity for dissolving gases, including oxygen.[1][2] This property makes it a valuable tool in cell culture to alleviate hypoxia, particularly in high-density cultures, 3D culture systems like organoids, and with cells that have high oxygen consumption rates.[3][4][5] By acting as an oxygen reservoir and delivery system, this compound can significantly enhance cell viability, maintain physiological functions, and improve the reliability of experimental outcomes.[1][6] These application notes provide detailed protocols for the preparation and use of this compound for cell culture oxygenation, summarize key quantitative data, and illustrate relevant biological pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following table summarizes the key physical and biological parameters of this compound and the closely related Perfluorodecalin, which is often used as a reference. This data is crucial for understanding their oxygen-carrying capacity and for designing effective cell culture experiments.
| Property | This compound | Perfluorodecalin | Cell Culture Medium (e.g., DMEM) | Reference |
| Oxygen Solubility (mL O₂/100 mL liquid at 25°C, 1 atm) | ~40-50 (estimated) | 49 | ~0.2-0.4 | [7] |
| Chemical Formula | C₁₁F₂₀ | C₁₀F₁₈ | N/A | [2] |
| Molecular Weight ( g/mol ) | 512.09 | 462.08 | N/A | |
| Density (g/mL at 25°C) | 1.93 | 1.94 | ~1.0 | |
| Boiling Point (°C) | 160-162 | 142 | ~100 | |
| Vapor Pressure (kPa at 25°C) | 0.6 | 1.3 | N/A | |
| Biocompatibility | High (inert) | High (inert) | High | [1][2] |
| Sterilization Method | Autoclaving, Filtration, Ethanol (B145695) | Autoclaving, Filtration, Ethanol | Filtration, Autoclaving (if no heat-labile components) | [1] |
Experimental Protocols
Protocol 1: Preparation and Sterilization of this compound for Cell Culture
This protocol describes the preparation of a sterile this compound stock for addition to cell culture media.
Materials:
-
This compound
-
Sterile, cell culture-grade water or Phosphate-Buffered Saline (PBS)
-
Pluronic F-68 (or other suitable surfactant)
-
Autoclave
-
Sterile syringe filters (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Pre-oxygenation (Optional but Recommended):
-
To maximize the oxygen-carrying capacity, pre-saturate the this compound with oxygen.
-
In a sterile container, bubble filter-sterilized oxygen gas through the liquid this compound for 15-30 minutes in a sterile environment (e.g., a biological safety cabinet).
-
-
Sterilization:
-
Method A: Autoclaving: this compound is thermally stable and can be sterilized by autoclaving.[2]
-
Dispense the desired volume of this compound into an autoclavable bottle.
-
Loosely cap the bottle to allow for pressure equalization.
-
Autoclave on a liquid cycle at 121°C for 20 minutes.
-
Allow the autoclave to cool completely before removing the bottle and tightening the cap in a sterile hood.
-
-
Method B: Filtration:
-
Assemble a sterile filtration unit with a 0.22 µm filter.
-
Pass the this compound through the filter into a sterile collection bottle. This method is suitable for smaller volumes.
-
-
Method C: Ethanol Sterilization: For applications where autoclaving or filtration is not feasible, rinsing with 70% ethanol can be used, followed by evaporation of the ethanol in a sterile hood. However, this method carries a higher risk of incomplete sterilization and residual ethanol.[1]
-
-
Preparation of Emulsion (for direct addition to media):
-
This compound is immiscible with aqueous culture media. To create a stable dispersion, a surfactant is required.
-
Prepare a sterile stock solution of a biocompatible surfactant such as Pluronic F-68 (e.g., 10% w/v in cell culture-grade water).
-
In a sterile container, combine the sterile this compound with the sterile surfactant solution. A common starting ratio is 10:1 (PFC:surfactant solution).
-
Emulsify the mixture by sonication or high-speed vortexing in a sterile environment until a stable, milky-white emulsion is formed.
-
The stability of the emulsion can be assessed by observing for phase separation over time.
-
-
Storage:
-
Store the sterile this compound or its emulsion at 4°C, protected from light.
-
Protocol 2: Oxygenation of 2D Cell Cultures
This protocol details the application of this compound to standard 2D cell cultures to mitigate hypoxia.
Materials:
-
Cultured cells in appropriate vessels (e.g., T-flasks, multi-well plates)
-
Complete cell culture medium
-
Sterile this compound (or a sterile emulsion)
-
Sterile pipettes
Procedure:
-
Cell Seeding:
-
Seed cells at the desired density in your chosen culture vessel and allow them to adhere and stabilize for 24 hours.
-
-
Addition of this compound:
-
Two-Layer Method: This is the simplest method.
-
Gently add sterile this compound to the culture vessel to form a distinct layer at the bottom. A typical starting concentration is 10-20% of the total culture volume (e.g., 1-2 mL in a T-25 flask containing 10 mL of medium).
-
The high density of this compound will cause it to settle below the aqueous medium.
-
Oxygen will diffuse from the headspace into the this compound layer and then be released into the medium.
-
-
Emulsion Method:
-
Add the prepared sterile this compound emulsion directly to the cell culture medium to the desired final concentration (e.g., 2-10% v/v).
-
Gently mix the medium to ensure even distribution of the emulsion.
-
-
-
Incubation:
-
Incubate the cells under their standard conditions (e.g., 37°C, 5% CO₂).
-
-
Monitoring and Media Changes:
-
When changing the medium, carefully aspirate the old medium without disturbing the this compound layer at the bottom.
-
Gently add fresh, pre-warmed medium. The this compound layer can be reused for subsequent media changes.
-
Protocol 3: Oxygenation of 3D Organoid Cultures
This protocol provides a method for incorporating this compound into 3D organoid cultures to improve oxygen supply to the core of the organoids.[5]
Materials:
-
Established organoid cultures in extracellular matrix (ECM) domes
-
Complete organoid culture medium
-
Sterile this compound emulsion
-
Sterile pipettes
Procedure:
-
Organoid Culture Initiation:
-
Establish organoid cultures according to your standard protocol, typically by embedding stem cells or tissue fragments in ECM domes.[8]
-
-
Application of this compound Emulsion:
-
Prepare a working solution of the this compound emulsion in the complete organoid culture medium. A starting concentration of 5-10% (v/v) is recommended.
-
Carefully remove the existing medium from the organoid culture plate.
-
Gently add the this compound-containing medium to the wells, ensuring the ECM domes are fully submerged.
-
-
Incubation and Maintenance:
-
Incubate the organoid cultures under their standard conditions.
-
Perform media changes every 2-3 days using the this compound-containing medium.
-
Protocol 4: Assessment of Cell Viability and Cytotoxicity
This protocol describes how to assess the effects of this compound on cell viability and to determine its cytotoxic potential.
Materials:
-
Cells cultured with and without this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Trypan Blue Exclusion Assay:
-
Harvest cells from the culture vessel.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
-
MTT/WST-1 Assay:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations.
-
At the end of the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Cell viability is proportional to the absorbance reading.
-
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Logical Relationship Diagram
References
- 1. LIMITED BENEFICIAL EFFECTS OF PERFLUOROCARBON EMULSIONS ON ENCAPSULATED CELLS IN CULTURE: EXPERIMENTAL AND MODELING STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A physiological pattern of oxygenation using perfluorocarbon-based culture devices maximizes pancreatic islet viability and enhances β-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Perfluorodecalin and HEMOXCell as Oxygen Carriers for Islet Oxygenation in an In Vitro Model of Encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Perfluoromethyldecalin as a Blood Substitute in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluoromethyldecalin (PFMD) as a key component of perfluorocarbon (PFC) emulsions in preclinical studies of blood substitutes. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and safety of PFMD-based oxygen carriers.
Introduction to this compound-Based Blood Substitutes
Perfluorocarbons are chemically inert compounds with a high capacity for dissolving respiratory gases, making them ideal candidates for artificial oxygen carriers.[1][2] Emulsions of PFCs, such as this compound, are being investigated as temporary blood substitutes to mitigate the risks and logistical challenges associated with allogeneic blood transfusions.[3][4][5] These synthetic oxygen carriers offer the potential for long shelf-life, universal compatibility, and the ability to perfuse tissues where red blood cells may not penetrate.[6] Preclinical studies in various animal models have demonstrated the efficacy of PFC emulsions in maintaining tissue oxygenation during acute anemia and hemorrhagic shock.[4][5][7]
One of the early and extensively studied PFC emulsions is Fluosol-DA, a mixture of perfluorodecalin (B110024) and perfluorotripropylamine.[6][8][9] More recent formulations, such as Oxygent, have also undergone significant preclinical and clinical evaluation.[4][10] These second-generation emulsions have shown improved stability and biocompatibility.[11]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from various preclinical studies investigating perfluorocarbon emulsions, including those containing perfluorodecalin.
Table 1: Efficacy of Perfluorocarbon Emulsions in Animal Models
| Animal Model | PFC Emulsion | Experimental Condition | Key Findings | Reference |
| Rat | Fluosol-DA (20%) | Acute anemia (Hematocrit < 1%) | Altered cerebral electrical activity at Ht = 2%; Death at Ht = 0.5% | [12] |
| Rat | Perftoran | Hemorrhagic shock (30% blood volume loss) | PaO2 increased by 10-30 mmHg compared to control and saline groups. | [7] |
| Dog | Oxygent (Perflubron emulsion) | Acute normovolemic hemodilution (Hematocrit = 10%) | Increased cardiac output, mixed venous oxygen partial pressure, and saturation. | [4] |
| Pig | Fluosol-DA (20%) | Semi-acute hemodilution (Hematocrit = 21%) | Widespread infiltration of PFC micelles in lung and liver tissues. | [12] |
Table 2: Safety and Physiological Effects of Perfluorocarbon Emulsions
| Parameter | Animal Model | PFC Emulsion | Observation | Reference |
| Cardiovascular | Dog | Oxygent | Stable cardiac output. | [4] |
| Blood Gas | Rat | Perftoran | No significant changes in PaCO2, pH, and lactate. | [7] |
| Histopathology | Pig | Fluosol-DA | Infiltration of PFC micelles in lung and liver. | [12] |
| Adverse Effects | Human (Clinical Trial) | Fluosol-DA | No untoward reactions in 186 cases with standard dosage. | [8][9] |
| Half-life | Not Specified | Fluosol | Approximately 13 hours. | [13] |
Experimental Protocols
Hemorrhagic Shock Model in Rats
This protocol outlines a method for inducing hemorrhagic shock in rats to evaluate the efficacy of a PFMD-based blood substitute.[7]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Catheters (for arterial and venous access)
-
Syringes and collection tubes
-
PFMD emulsion (e.g., Perftoran)
-
Resuscitation fluids (e.g., normal saline)
-
Blood gas analyzer
-
Physiological monitoring equipment (ECG, blood pressure)
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the procedure.
-
Surgically place catheters into the femoral artery and vein for blood withdrawal, infusion, and monitoring.
-
Allow the animal to stabilize for 20-30 minutes.
-
Induce hemorrhagic shock by withdrawing 30% of the total blood volume from the arterial catheter over a period of 10-15 minutes.
-
Divide the animals into experimental groups:
-
Control: No resuscitation.
-
Saline: Resuscitate with normal saline (2.5 times the shed blood volume).
-
PFMD Emulsion: Resuscitate with the PFMD emulsion (equal to the shed blood volume).
-
Consider additional groups with oxygen supplementation.[7]
-
-
Administer the resuscitation fluid intravenously over a period of 20-30 minutes.
-
Monitor physiological parameters including mean arterial pressure, heart rate, and respiratory rate continuously.
-
Collect arterial blood samples at baseline, after hemorrhage, and at various time points post-resuscitation for blood gas analysis (PaO2, PaCO2, pH, lactate) and complete blood count.
-
At the end of the experiment, euthanize the animal and collect tissue samples (lung, liver, kidney, spleen) for histological analysis.
Acute Normovolemic Hemodilution Model in Dogs
This protocol describes a model of acute normovolemic hemodilution (ANH) in dogs to assess the oxygen-carrying capacity of a PFMD-based blood substitute.[4]
Materials:
-
Beagle dogs (10-15 kg)
-
Anesthesia (e.g., pentobarbital)
-
Ventilator
-
Catheters (Swan-Ganz for cardiac output, arterial and venous lines)
-
PFMD emulsion (e.g., Oxygent)
-
Hydroxyethyl (B10761427) starch solution
-
Blood collection bags
-
Physiological monitoring equipment
Procedure:
-
Anesthetize, intubate, and mechanically ventilate the dog.
-
Place catheters for monitoring central venous pressure, pulmonary artery pressure, cardiac output, and for blood sampling and infusion.
-
Induce ANH by withdrawing blood and simultaneously replacing it with a colloid solution (e.g., hydroxyethyl starch) until the hematocrit reaches approximately 10%.
-
Administer the PFMD emulsion (e.g., 0.9 g/kg).
-
Ventilate the animal with 100% oxygen to maximize the oxygen-carrying capacity of the PFC.
-
Monitor hemodynamic parameters (cardiac output, blood pressure, heart rate) and blood gas parameters (mixed venous oxygen tension and saturation) before and after PFC administration.
-
Observe for any adverse reactions.
Visualizations
Caption: Experimental workflow for the hemorrhagic shock model.
Caption: Mechanism of PFC-mediated oxygen transport.
References
- 1. Perfluorocarbon blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated materials for in vivo oxygen transport (blood substitutes), diagnosis and drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blood substitutes. Artificial oxygen carriers: perfluorocarbon emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood substitutes Artificial oxygen carriers: perfluorocarbon emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering blood: synthetic substitutes from fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 7. Experimental Study of a Perfluorocarbon Emulsion Blood Substitute in the Hemorrhagic Rat Model [jtraumainj.org]
- 8. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical studies of a perfluorochemical whole blood substitute (Fluosol-DA) Summary of 186 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Artificial Blood: The History and Current Perspectives of Blood Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perfluorocarbon-based red blood cell substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Artificial blood. Experimental studies on fluorocarbons as chemical blood substitutes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perfluorocarbons as blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Perfluoromethyldecalin Emulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbon (PFC) emulsions, particularly those utilizing Perfluoromethyldecalin (PFMD), are of significant interest in the biomedical field for applications such as oxygen therapeutics (blood substitutes), drug delivery, and as contrast agents for medical imaging.[1][2][3] PFMD is a chemically and biologically inert fluorocarbon liquid with a high capacity for dissolving gases like oxygen and carbon dioxide.[2]
The primary challenge in formulating PFC emulsions is their inherent thermodynamic instability.[4] Achieving a stable, fine emulsion with a narrow particle size distribution, typically below 0.3 µm, is critical for biomedical applications to avoid adverse effects.[1][5] This document provides detailed protocols for the preparation of PFMD emulsions using high-pressure homogenization, a robust and scalable method for producing nanoemulsions with uniform droplet sizes.[6][7] It also outlines key characterization techniques to ensure emulsion quality and stability.
Quantitative Data on Perfluorocarbon Emulsions
The physical characteristics and stability of a this compound emulsion are highly dependent on its composition and the processing parameters used during its preparation. The following table summarizes typical parameters for formulating PFC nanoemulsions, drawn from studies on perfluorodecalin (B110024) and other similar perfluorocarbons.
| Parameter | Typical Value/Range | Description & Significance |
| Formulation Components | ||
| Perfluorocarbon (PFC) Phase | 10-60% (w/v) | The dispersed phase. Higher concentrations are used for oxygen delivery applications.[8][9] |
| Surfactant(s) | 1-5% (w/w) | Stabilizes the oil-in-water interface. Phospholipids (B1166683) (e.g., egg yolk, soy lecithin) and poloxamers (e.g., Pluronic F-68) are common.[1][6] |
| Aqueous Phase | q.s. to 100% | The continuous phase, typically Water for Injection (WFI) or a buffer.[6] |
| Tonicity Agent (optional) | 2.5% (w/v) Glycerol | Adjusts the osmolarity of the emulsion to be compatible with physiological conditions.[6] |
| Processing Parameters (High-Pressure Homogenization) | ||
| Homogenization Pressure | 500 - 1500 bar (approx. 7,250 - 21,750 PSI) | The primary factor influencing droplet size reduction. Higher pressure leads to smaller droplets.[6][10] |
| Number of Cycles | 5 - 10 passes | Multiple passes through the homogenizer ensure a more uniform and smaller droplet size distribution.[6][10] |
| Processing Temperature | 40 - 60°C | Temperature affects fluid viscosity and surfactant solubility. Must be controlled to prevent component degradation.[6][11] |
| Resulting Emulsion Characteristics | ||
| Mean Particle Diameter | < 200 nm | Critical for in-vivo applications to prevent embolism.[5] Dynamic Light Scattering (DLS) is used for measurement.[6] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution of the emulsion droplets.[12] |
| Zeta Potential | -30 to -60 mV | Indicates the surface charge of the droplets, which contributes to electrostatic stabilization. A higher absolute value suggests greater stability.[13] |
Experimental Protocols
Protocol 1: Preparation of PFMD Emulsion via High-Pressure Homogenization
This protocol describes a two-step emulsification process: the creation of a coarse pre-emulsion followed by size reduction using a high-pressure homogenizer.[7]
Materials:
-
This compound (PFMD)
-
Surfactant (e.g., Egg Yolk Lecithin, Poloxamer 188)
-
Aqueous Phase (e.g., Water for Injection, Phosphate-Buffered Saline)
-
Glycerol (optional, for tonicity adjustment)
Equipment:
-
High-shear mixer (e.g., rotor-stator homogenizer)
-
High-pressure homogenizer (HPH)
-
Beakers and magnetic stirrer
-
Water bath or other temperature control system
Procedure:
-
Phase Preparation:
-
Oil Phase: In a beaker, dissolve the primary surfactant (e.g., lecithin) in the this compound. Gentle heating to 40-50°C may be necessary to aid dissolution.[6]
-
Aqueous Phase: In a separate beaker, prepare the aqueous phase. If using a co-surfactant (like Poloxamer 188) or a tonicity agent (like glycerol), dissolve them in the water or buffer with gentle stirring.[6]
-
-
Pre-emulsification:
-
Heat both the oil and aqueous phases to the same temperature, typically between 50-60°C, to ensure consistent viscosity.[6]
-
Slowly add the oil phase to the aqueous phase while agitating the mixture with a high-shear mixer at high speed.[6]
-
Continue homogenization for 5-10 minutes to form a coarse pre-emulsion. The mixture should appear milky and uniform.
-
-
High-Pressure Homogenization:
-
Immediately transfer the warm pre-emulsion to the feed reservoir of the high-pressure homogenizer. The temperature should be maintained to prevent phase separation.[11]
-
Set the desired operating pressure (e.g., 1000 bar) and begin processing the emulsion.[10]
-
Process the emulsion for a predetermined number of cycles (e.g., 5-10 passes). The mean particle diameter typically decreases with each cycle.[10]
-
Ensure the homogenizer's cooling system is active to dissipate heat generated during the process, as excessive temperatures (>50-60°C) can degrade phospholipids and destabilize the emulsion.[11]
-
-
Final Steps:
-
After the final cycle, rapidly cool the nanoemulsion to 2-8°C.[11]
-
The final product can be sterilized by filtration through a 0.22 µm filter if the particle size is sufficiently small.
-
Store the final emulsion in a sealed container at 2-8°C.
-
Protocol 2: Emulsion Characterization and Stability Testing
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Method: Dynamic Light Scattering (DLS).[6]
-
Procedure:
-
Dilute the emulsion sample with the aqueous phase used in its preparation (e.g., 1:100 dilution) to achieve a slightly turbid solution suitable for DLS analysis.[6]
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Measure the hydrodynamic diameter of the droplets and the PDI. For biomedical applications, a mean diameter of <200 nm and a PDI of <0.2 are desirable.[5]
-
2. Stability Assessment:
-
Method 1: Accelerated Stability Testing (Centrifugation):
-
This is a simple and rapid method to evaluate emulsion stability.[13]
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).[13]
-
A stable emulsion will show no visible signs of phase separation (creaming or sedimentation).[13]
-
-
Method 2: Long-Term Stability Monitoring:
-
Store the emulsion under controlled conditions (e.g., 4°C and 25°C).
-
Periodically (e.g., weekly, then monthly), measure the particle size and PDI using DLS.
-
A significant increase in particle size over time suggests instability due to phenomena like Ostwald ripening or coalescence.[14] An increase of less than 5% in the first two weeks often indicates good long-term stability.[14]
-
Visualizations
Caption: Workflow for PFMD Emulsion Preparation and Characterization.
Caption: Key steps within the High-Pressure Homogenization process.
References
- 1. US20060193799A1 - Method of Making Perfluorocarbon Emulsions With Non-Fluorinated Surfactants - Google Patents [patents.google.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of perfluorodecalin emulsion, an approach to the red cells substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. thno.org [thno.org]
- 9. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deciphering the Emulsification Process to Create an Albumin-Perfluorocarbon-(o/w) Nanoemulsion with High Shelf Life and Bioresistivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. ulprospector.com [ulprospector.com]
Application Notes and Protocols: Perfluoromethyldecalin in ¹⁹F MRI Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of perfluoromethyldecalin (PFMD) and other perfluorocarbons (PFCs) in Fluorine-19 Magnetic Resonance Imaging (¹⁹F MRI). The content covers key applications, quantitative data, and detailed experimental protocols for cellular imaging studies.
Introduction to ¹⁹F MRI with Perfluorocarbons
Fluorine-19 MRI is a powerful molecular imaging modality that offers high specificity for in vivo cell tracking and other applications.[1][2][3][4] Unlike conventional ¹H MRI, ¹⁹F MRI detects signals exclusively from exogenously administered fluorine agents, as endogenous fluorine levels in soft tissues are negligible.[2][3][4] This results in background-free images where the signal intensity is directly proportional to the concentration of the ¹⁹F agent, enabling quantitative analysis.[4][5]
Perfluorocarbons, such as this compound, are ideal candidates for ¹⁹F MRI probes due to their biological inertness, chemical stability, and high fluorine content.[2][3] They are typically formulated as nanoemulsions for administration and cellular uptake.[6][7]
Key Applications
The unique properties of ¹⁹F MRI with PFCs have led to several key applications in biomedical research and drug development:
-
Cell Tracking: Labeled cells can be tracked non-invasively in vivo to monitor their migration, biodistribution, and persistence.[1][3][5][8] This is particularly valuable for cellular therapies, such as stem cell and immune cell therapies.[1][3][6]
-
Inflammation Imaging: PFC nanoemulsions are readily taken up by phagocytic cells like macrophages and monocytes.[5][6][9] This allows for the in vivo visualization and quantification of inflammatory processes.[5][9]
-
Tumor Oxygenation (Oximetry): The ¹⁹F NMR spin-lattice relaxation rate (R₁) of some PFCs is sensitive to the partial pressure of oxygen (pO₂).[2][3] This property can be exploited to generate quantitative maps of tumor oxygenation, which is a critical factor in cancer therapy.[2][4]
-
Multispectral Imaging: By using different PFCs with distinct ¹⁹F NMR spectra, it is possible to track multiple cell populations simultaneously.[10][11]
Quantitative Data
The quantitative nature of ¹⁹F MRI is a significant advantage. The following table summarizes key quantitative parameters from various studies using PFCs.
| Parameter | Typical Value | Magnetic Field Strength | Cell Type / Condition | Reference |
| ¹⁹F Atoms per Cell | 10¹¹ - 10¹³ | Not specified | Phagocytic and non-phagocytic cells | [1][3][5] |
| In Vitro Detection Limit | ~2,000 cells/voxel | 7 T | Dendritic cells | [1][3] |
| In Vivo Detection Limit | 10³ - 10⁴ cells/voxel | High-field animal scanners | Not specified | [5][8] |
| In Vivo Detection Limit | 10⁴ - 10⁵ cells/voxel | Clinical MRI systems | Not specified | [5][8] |
| In Vivo Detection Limit | ~7,500 cells/voxel | 11.7 T | Cells with 10¹³ ¹⁹F atoms/cell | [1] |
Experimental Protocols
Protocol 1: Preparation of Perfluorocarbon Nanoemulsion
This protocol describes a general method for preparing a PFC nanoemulsion for cell labeling.
Materials:
-
This compound (or other PFC)
-
Surfactant (e.g., Pluronic F-68)
-
Phosphate-buffered saline (PBS)
-
High-pressure homogenizer or sonicator
Procedure:
-
Prepare a sterile aqueous solution of the surfactant in PBS.
-
Add the perfluorocarbon to the surfactant solution. A typical formulation might be 10-20% (w/v) PFC and 1-2% (w/v) surfactant.
-
Pre-homogenize the mixture using a high-shear mixer.
-
Process the pre-emulsion through a high-pressure homogenizer or a sonicator until a stable nanoemulsion with the desired particle size (typically 100-200 nm) is achieved.
-
Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.
-
Characterize the nanoemulsion for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
Protocol 2: Ex Vivo Cell Labeling with PFC Nanoemulsion
This protocol outlines the steps for labeling cells in culture before in vivo administration.
Materials:
-
Cultured cells (e.g., dendritic cells, stem cells, T-cells)
-
Complete cell culture medium
-
PFC nanoemulsion
-
Trypan blue or other viability stain
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture the desired cells to a sufficient number for the planned experiment.
-
Add the PFC nanoemulsion to the cell culture medium at a predetermined concentration. The optimal concentration should be determined empirically to maximize labeling efficiency while minimizing cytotoxicity.
-
Incubate the cells with the nanoemulsion for 24-48 hours.
-
After incubation, harvest the cells and wash them thoroughly with PBS (at least 3 times) to remove any free nanoemulsion.
-
Assess cell viability using a trypan blue exclusion assay or other suitable method.
-
Determine the amount of ¹⁹F label per cell (Lc) by ¹⁹F NMR spectroscopy of a known number of labeled cells with a reference compound of known concentration.[3]
Protocol 3: In Vivo ¹⁹F MRI for Cell Tracking
This protocol provides a general workflow for acquiring ¹⁹F MRI data to track labeled cells in vivo.
Materials:
-
Animal model with administered ¹⁹F-labeled cells
-
MRI scanner equipped for ¹⁹F imaging (requires a ¹⁹F-capable coil and spectrometer)
-
Anesthesia equipment
Procedure:
-
Administer the ¹⁹F-labeled cells to the animal model through the desired route (e.g., intravenous, intraperitoneal, direct injection).
-
Anesthetize the animal and position it within the MRI scanner.
-
Acquire anatomical ¹H MR images to provide anatomical context. A standard T1-weighted or T2-weighted sequence can be used.
-
Switch to ¹⁹F imaging mode. Acquire ¹⁹F images using a suitable pulse sequence. A fast spin-echo (FSE) or rapid acquisition with relaxation enhancement (RARE) sequence is often used to maximize the signal-to-noise ratio (SNR).[1]
-
Key imaging parameters to consider:
-
Repetition Time (TR): Should be long enough to allow for sufficient T1 relaxation.
-
Echo Time (TE): Should be as short as possible to minimize T2* decay.
-
Voxel Size: A larger voxel size will improve SNR but reduce spatial resolution.
-
-
Process the acquired data. The ¹⁹F image, which will appear as "hot spots," should be overlaid on the ¹H anatomical image for localization of the labeled cells.
-
For quantitative analysis, the ¹⁹F signal intensity in a region of interest (ROI) can be measured and correlated with the number of cells, provided the ¹⁹F atoms per cell is known.
Visualizations
Caption: Workflow for ex vivo cell labeling and in vivo tracking using ¹⁹F MRI.
Caption: Logical flow of in situ labeling for imaging inflammation.
References
- 1. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-Ready Perfluorocarbon Nanoemulsion for 19F MRI and Multimodal Cellular Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Accelerated fluorine-19 MRI cell tracking using compressed sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Multicolor 19F magnetic resonance imaging: A promising medical technique for in vivo visualization of multiple biological targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Perfluoromethyldecalin as a Tracer in Environmental Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoromethyldecalin (PFMD) is a chemically and biologically inert perfluorocarbon (PFC) that serves as a highly effective tracer in various environmental science applications.[1] Its unique properties, including thermal stability, low background concentrations in the environment, and high detectability, make it an ideal candidate for tracking the movement of gases and liquids in complex systems. Due to its high boiling point, PFMD is particularly well-suited for tracing water flow.[1] This document provides detailed application notes and experimental protocols for the use of PFMD as an environmental tracer, with a focus on hydrological studies.
Key Properties and Advantages of this compound as a Tracer
This compound possesses several characteristics that make it an excellent choice for environmental tracing studies:
-
Chemical Inertness: PFMD is highly unreactive and does not readily undergo chemical or biological transformation in the environment, ensuring that the tracer itself does not alter the system being studied.[1]
-
Low Background Concentrations: As a synthetic compound, PFMD has extremely low natural abundance, allowing for the detection of tracer releases at very low concentrations with a high signal-to-noise ratio.
-
High Detectability: PFMD can be detected at exceptionally low concentrations, often in the parts-per-quadrillion (ppq) range, using sensitive analytical techniques such as gas chromatography with mass spectrometry (GC-MS) or electron capture detection (GC-ECD).
-
Low Water Solubility: While having low solubility in water (approximately 10 ppm), it is sufficient for use as a hydrological tracer.[1]
-
High Boiling Point: The high boiling point of PFMD makes it suitable for tracing water flow without significant loss due to volatilization.[1]
Applications in Environmental Science
The primary application of this compound as an environmental tracer is in hydrological studies to understand:
-
Groundwater Flow Paths and Velocity: Tracing the movement of PFMD through an aquifer can help delineate groundwater flow paths, determine flow velocities, and identify connections between different water bodies.
-
Surface Water-Groundwater Interactions: PFMD can be used to quantify the exchange of water between rivers, lakes, and the underlying groundwater systems.
-
Contaminant Transport: By mimicking the transport of certain contaminants, PFMD can be used to study the fate and transport of pollutants in subsurface environments.
-
Reservoir Characterization: In the context of geothermal or hydrocarbon reservoirs, PFMD can be used to understand fluid flow and connectivity.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of this compound and other PFCs as environmental tracers.
Table 1: Analytical Detection Limits for Perfluorinated Compounds
| Compound | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |
| This compound (PFMD) | Blood | HS-GC-MS/MS | 4.9 µg/mL | [2] |
| Perfluorodecalin (PFD) | Blood | HS-GC-MS/MS | 9.6 µg/mL | [2] |
| Perfluorocarboxylic Acids (PFCAs) | Water | MSPE-GC-MS | 0.0010–0.0019 ng/mL | [3] |
| Perfluorinated Surfactants | Water | LC-ESI-MS/MS | ppt-levels (ng/L) | [4][5] |
Table 2: Typical Concentrations in Environmental Tracer Studies
| Tracer Type | Application | Injection Concentration | Measured Concentration | Reference |
| Fluorescent Dyes | Groundwater Tracing | 100 mg/L | - | [6] |
| Bromide & Nitrate | Stream Hyporheic Exchange | 1 to 3 mg/L above background | Breakthrough curves generated | [7] |
| Perfluorocarbons (PFCs) | Atmospheric Tracing | - | Background: 5.8-8.7 fL/L |
Experimental Protocols
This section provides detailed methodologies for conducting a hydrological tracer study using this compound.
Protocol 1: Groundwater Tracing Experiment
Objective: To determine the flow path and travel time of groundwater between an injection point and one or more monitoring wells.
Materials:
-
This compound (PFMD) tracer solution
-
Injection pump and tubing
-
Monitoring well bailers or pumps
-
Amber glass sample vials with PTFE-lined caps
-
Field notebook and labels
-
GPS for recording locations
-
Personal Protective Equipment (PPE)
Procedure:
-
Pre-Injection Sampling:
-
Collect background water samples from the injection well and all monitoring wells to be sampled during the study.
-
Analyze these samples for PFMD to establish baseline concentrations.
-
-
Tracer Injection:
-
Introduce a known volume and concentration of the PFMD tracer solution into the injection well. The injection can be performed as a slug injection (a single, rapid introduction) or a continuous injection over a set period.
-
For a slug injection, mix the PFMD with a known volume of clean water from the injection well to aid in its dispersal into the aquifer.
-
Record the exact time and volume of the injection.
-
-
Post-Injection Sampling:
-
Begin sampling at the monitoring wells at a predetermined frequency. The frequency should be higher in the initial stages of the experiment to capture the leading edge of the tracer plume and can be decreased over time.
-
Collect water samples using dedicated bailers or pumps for each well to avoid cross-contamination.
-
Fill the amber glass vials completely, leaving minimal headspace, and cap them securely.
-
Label each vial with the well ID, date, time, and sample number.
-
Store the samples in a cool, dark place until analysis.
-
-
Sample Analysis:
-
Analyze the collected water samples for PFMD concentration using the analytical protocol described below (Protocol 2).
-
-
Data Analysis:
-
Plot the PFMD concentration versus time for each monitoring well to generate breakthrough curves.
-
From the breakthrough curves, determine the time of first arrival, peak concentration, and mean arrival time of the tracer at each well.
-
Use this data to calculate groundwater velocity and infer flow paths.
-
Protocol 2: Analysis of this compound in Water Samples by GC-MS
Objective: To quantify the concentration of PFMD in water samples collected from a tracer study.
Materials:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Headspace autosampler (optional but recommended)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Organic solvent (e.g., hexane, dichloromethane)
-
PFMD analytical standard
-
Volumetric flasks and pipettes
-
Nitrogen gas for evaporation
-
Glassware
Procedure:
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Pass a known volume of the water sample through the conditioned SPE cartridge. The PFMD will be adsorbed onto the sorbent material.
-
Wash the cartridge with deionized water to remove any interfering substances.
-
Elute the PFMD from the cartridge using a small volume of an appropriate organic solvent (e.g., hexane).
-
Concentrate the eluate to a final known volume (e.g., 1 mL) under a gentle stream of nitrogen gas.
-
-
Instrumental Analysis (GC-MS):
-
Prepare a series of calibration standards of PFMD in the same solvent used for sample extraction.
-
Inject a small volume (e.g., 1 µL) of the prepared sample extract and calibration standards into the GC-MS.
-
Use an appropriate GC column and temperature program to achieve good separation of PFMD from other potential compounds.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for PFMD. Monitor characteristic ions of PFMD.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the PFMD standard against its concentration.
-
Determine the concentration of PFMD in the sample extracts by comparing their peak areas to the calibration curve.
-
Calculate the original concentration of PFMD in the water sample, taking into account the initial sample volume and the final extract volume.
-
Visualizations
The following diagrams illustrate the key workflows and logical relationships in a this compound tracer study.
Caption: General workflow for a hydrological tracer study using PFMD.
Caption: Workflow for the analysis of PFMD in water samples by GC-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantitative determination of perfluorinated surfactants in water by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. isws.illinois.edu [isws.illinois.edu]
- 7. books.gw-project.org [books.gw-project.org]
Application Notes and Protocols: Perfluoromethyldecalin as a Contrast Agent for Medical Ultrasound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluorocarbons (PFCs) are a class of synthetic compounds that have garnered significant interest in the medical field due to their unique properties, including high gas-dissolving capacity, chemical inertness, and biocompatibility. In the realm of diagnostic imaging, PFCs are instrumental in the formulation of ultrasound contrast agents (UCAs). These agents, typically in the form of microbubbles or phase-change nanodroplets, enhance the backscatter of ultrasonic waves, leading to improved image resolution and diagnostic capability.
This document provides an overview of the principles of PFC-based ultrasound contrast agents and outlines protocols for the formulation and evaluation of such agents, with a specific focus on the potential application of perfluoromethyldecalin. While commonly used PFCs in UCAs include those with lower boiling points like perfluoropentane and perfluorohexane, the properties of this compound suggest its potential use in stable nano- and micro-emulsions for ultrasound contrast.
This compound is a chemically and biologically inert fluorocarbon liquid.[1] It possesses a high molecular weight, low surface tension, and is a poor solvent for most solids and liquids, while being an excellent solvent for gases.[1] These characteristics are advantageous for the formulation of stable contrast agents.
Principle of Action
PFC-based ultrasound contrast agents work by introducing a substance with a significantly different acoustic impedance into the bloodstream compared to soft tissues. This mismatch in impedance leads to a strong reflection of ultrasound waves, thereby generating contrast in the resulting image.
There are two primary types of PFC-based ultrasound contrast agents:
-
Microbubbles: These are micron-sized bubbles of a high-molecular-weight PFC gas encapsulated by a stabilizing shell, often composed of lipids, proteins, or polymers. The gas core is highly compressible, leading to efficient scattering of ultrasound waves.
-
Phase-Change Contrast Agents (PCCAs): These are liquid PFC nanodroplets that can be vaporized into microbubbles upon exposure to a sufficient acoustic pressure from an ultrasound transducer.[2][3][4][5][6] This process is known as acoustic droplet vaporization (ADV). PCCAs offer the advantage of a smaller initial size, which may allow them to extravasate into tumor tissues, and provide on-demand contrast enhancement.
Given its high boiling point of 160°C, this compound would exist as a liquid at body temperature and would be suitable for formulation as a liquid-core nanodroplet or as a component of a stable emulsion. For use as a PCCA, it would require a high acoustic energy to induce phase transition.
Quantitative Data Summary
The following tables summarize key properties of this compound and other perfluorocarbons commonly used in ultrasound contrast agents, as well as typical characteristics of formulated contrast agents.
Table 1: Physicochemical Properties of Selected Perfluorocarbons
| Perfluorocarbon | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Perfluoropropane | C3F8 | 188.02 | -36.7 | 1.78 (liquid at boiling point) |
| Perfluorobutane | C4F10 | 238.03 | -2 | 1.52 (liquid at boiling point) |
| Perfluoropentane | C5F12 | 288.03 | 29 | 1.62 |
| Perfluorohexane | C6F14 | 338.04 | 56 | 1.68 |
| This compound | C11F20 | 512.09 | 160 | 1.97 |
| Perfluorooctyl Bromide (PFOB) | C8F17Br | 498.96 | 142 | 1.94 |
Data for this compound sourced from[1].
Table 2: Typical Characteristics of Perfluorocarbon-Based Ultrasound Contrast Agents
| Parameter | Microbubbles | Phase-Change Nanodroplets |
| Core Material | High molecular weight PFC gas (e.g., C3F8, SF6) | Liquid PFC (e.g., perfluoropentane, perfluorohexane) |
| Shell Material | Lipids (e.g., DSPC, DSPE-PEG), proteins (e.g., albumin), polymers | Lipids, polymers (e.g., PLGA) |
| Size Range | 1-10 µm | 100-500 nm |
| Circulation Time | Minutes | Can be designed for longer circulation (up to 3.3 times longer than microbubbles)[2][3][4][5] |
| Acoustic Behavior | Resonant scattering at low acoustic pressures | Phase transition to microbubbles at high acoustic pressures |
| Contrast Enhancement | 7.29 to 18.24 dB over baseline, similar to microbubbles[2][3][4][5] |
Experimental Protocols
The following are generalized protocols for the formulation and evaluation of this compound-based nanodroplets as a potential ultrasound contrast agent.
Protocol 1: Formulation of this compound Nanodroplets by Emulsification
Objective: To formulate stable this compound nanodroplets with a lipid shell.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Propylene (B89431) glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-power tip sonicator
-
Rotary evaporator
-
Bath sonicator
Methodology:
-
Lipid Film Preparation:
-
Dissolve DSPC and DSPE-PEG2000 (e.g., in a 9:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Emulsification:
-
Prepare an aqueous solution of PBS containing propylene glycol and glycerol (e.g., 16:3:1 v/v/v).
-
Hydrate the lipid film with the aqueous solution by gentle agitation to form a lipid suspension.
-
Add this compound to the lipid suspension (e.g., at a 10% v/v ratio).
-
Coarsely emulsify the mixture by vortexing for 5 minutes.
-
Further reduce the droplet size by sonicating the emulsion using a high-power tip sonicator on ice. Apply pulses (e.g., 5 seconds on, 2 seconds off) for a total of 5-10 minutes.
-
-
Purification (Optional):
-
Centrifuge the nanoemulsion to remove any larger particles or aggregates.
-
Collect the supernatant containing the nanodroplets.
-
-
Characterization:
-
Measure the size distribution and zeta potential of the nanodroplets using dynamic light scattering (DLS).
-
Determine the concentration of the nanodroplets using a nanoparticle tracking analysis (NTA) system.
-
Assess the morphology of the nanodroplets using transmission electron microscopy (TEM).
-
Protocol 2: In Vitro Acoustic Characterization
Objective: To evaluate the acoustic properties of the formulated this compound nanodroplets.
Materials:
-
This compound nanodroplet suspension
-
Degassed water
-
Acoustic phantom (e.g., agar-based)
-
Ultrasound transducer (with a suitable frequency range, e.g., 1-10 MHz)
-
Ultrasound imaging system with contrast-specific imaging modes
-
Hydrophone
Methodology:
-
Phantom Preparation:
-
Prepare a tissue-mimicking phantom with a central channel for the contrast agent suspension.
-
-
Acoustic Droplet Vaporization (ADV) Threshold Measurement:
-
Dilute the nanodroplet suspension in degassed water and introduce it into the phantom channel.
-
Position the ultrasound transducer to focus on the channel.
-
Apply single ultrasound pulses of increasing acoustic pressure (Mechanical Index, MI).
-
Simultaneously image the region of interest using a low-MI contrast-specific imaging mode to detect the formation of microbubbles.
-
The ADV threshold is the minimum peak negative pressure at which microbubble formation is observed.
-
-
Contrast Enhancement Quantification:
-
Acquire baseline ultrasound images of the phantom channel filled with degassed water.
-
Introduce the nanodroplet suspension into the channel.
-
Apply an ultrasound pulse at a pressure above the ADV threshold to vaporize the droplets.
-
Immediately acquire a series of contrast-enhanced ultrasound (CEUS) images over time.
-
Measure the signal intensity in a region of interest (ROI) within the channel and compare it to the baseline to quantify the contrast enhancement in decibels (dB).
-
Protocol 3: In Vivo Ultrasound Imaging
Objective: To assess the in vivo circulation time and contrast enhancement of this compound nanodroplets in a preclinical model.
Materials:
-
This compound nanodroplet suspension
-
Animal model (e.g., mouse or rat)
-
Anesthesia
-
Intravenous catheter
-
High-frequency ultrasound imaging system
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and maintain its body temperature.
-
Place an intravenous catheter for the injection of the contrast agent.
-
-
Imaging Procedure:
-
Acquire baseline ultrasound images of the target organ (e.g., liver or kidney).
-
Administer a bolus injection of the this compound nanodroplet suspension via the catheter.
-
Immediately begin acquiring a time-series of CEUS images of the target organ.
-
If evaluating as a PCCA, apply a high-MI "flash" pulse to vaporize the nanodroplets in the imaging plane, followed by low-MI imaging to observe the reperfusion of new agents.
-
-
Data Analysis:
-
Draw ROIs in the target organ and a reference tissue.
-
Generate time-intensity curves (TICs) from the sequence of images.
-
From the TICs, calculate parameters such as peak enhancement, time to peak, and washout rate to characterize the circulation kinetics of the contrast agent.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound as an ultrasound contrast agent.
Caption: Workflow for the formulation and evaluation of this compound nanodroplets.
Caption: The mechanism of action for a phase-change contrast agent.
Conclusion
This compound presents an interesting candidate for the development of novel ultrasound contrast agents, particularly in the form of stable liquid nanodroplets. Its high density and chemical inertness are favorable properties for creating long-circulating and biocompatible agents. While its high boiling point suggests that high acoustic energy would be required for phase-change applications, its potential as a stable liquid-core scatterer warrants further investigation. The protocols outlined in this document provide a framework for researchers to formulate and evaluate this compound-based nanoparticles for contrast-enhanced ultrasound imaging. Further studies are needed to fully characterize its acoustic properties and in vivo performance compared to existing perfluorocarbon-based contrast agents.
References
- 1. Spontaneous Nucleation of Stable Perfluorocarbon Emulsions for Ultrasound Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Contrast-enhanced ultrasound imaging and in vivo circulatory kinetics with low-boiling-point nanoscale phase-change perfluorocarbon agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Contrast-Enhanced Ultrasound Imaging and In Vivo Circulatory Kinetics with Low Boiling Point Nanoscale Phase-Change Perfluorocarbon Agents – ScienceOpen [scienceopen.com]
- 6. Effect of perfluorocarbon composition on activation of phase-changing ultrasound contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfluorocarbon-Based Organ Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The preservation of organs ex vivo is a critical factor in the success of transplantation and various research applications. The primary challenge during preservation is mitigating the detrimental effects of ischemia and hypoxia, which lead to cellular damage and organ dysfunction. Perfluorocarbons (PFCs), such as Perfluorodecalin (PFD), have emerged as a promising tool in organ preservation due to their high capacity for dissolving and transporting oxygen.
This document provides detailed application notes and experimental protocols for the use of Perfluorodecalin in organ preservation, primarily focusing on the Two-Layer Method (TLM) for pancreas preservation. While the user initially inquired about Perfluoromethyldecalin, the available scientific literature extensively documents the use of Perfluorodecalin for this application. Given their similar properties as oxygen carriers, the protocols for Perfluorodecalin can serve as a strong foundation for research involving other PFCs like this compound.
The Two-Layer Method involves submerging the organ in a biphasic solution of an oxygenated perfluorocarbon and a standard organ preservation solution, such as University of Wisconsin (UW) solution.[1][2] This technique allows for continuous oxygen supply to the organ tissue, thereby maintaining cellular energy levels and improving post-preservation viability.[1][3]
Data Presentation
The following tables summarize quantitative data from studies evaluating the efficacy of the Two-Layer Method (TLM) with Perfluorodecalin for pancreas preservation compared to standard static cold storage (SCS) in University of Wisconsin (UW) solution.
Table 1: Pancreas Graft Survival Rates After Warm Ischemia and Preservation
| Warm Ischemia Time | Preservation Method | Preservation Duration | Graft Survival Rate | Reference |
| 60 min | SCS in UW | 24 hours | 80% (4/5) | [4] |
| 60 min | TLM (UW/PFD) | 24 hours | 100% (5/5) | [4] |
| 90 min | SCS in UW | 24 hours | 0% (0/5) | [4] |
| 90 min | TLM (UW/PFD) | 24 hours | 100% (5/5) | [4] |
| 105 min | TLM (UW/PFD) | 24 hours | 0% (0/5) | [4] |
Table 2: Adenosine Triphosphate (ATP) Levels in Preserved Pancreatic Tissue
| Preservation Method | Preservation Duration | ATP Level (µmol/g dry weight) | Reference |
| SCS in EC | 48 hours | 4.51 ± 0.51 | [5] |
| TLM (EC/PFD) | 48 hours | 6.71 ± 1.19 | [5] |
| SCS in HTK (air-saturated) | 6 hours | Below detection | [6] |
| SCS in HTK (O2-saturated) | 6 hours | Substantially decreased | [6] |
| TLM (HTK/PFD, O2-saturated) | 6 hours | Highest | [6] |
EC: Euro-Collins solution; HTK: Histidine-Tryptophan-Ketoglutarate solution.
Experimental Protocols
Protocol 1: Pancreas Preservation using the Two-Layer Method (TLM) with Perfluorodecalin
This protocol describes the procedure for preserving a pancreas using the TLM with Perfluorodecalin and University of Wisconsin (UW) solution.
Materials:
-
Perfluorodecalin (PFD)
-
University of Wisconsin (UW) solution, cooled to 4°C
-
Sterile organ preservation container
-
Oxygen (O2) gas cylinder with a sterile filter and tubing
-
Surgical instruments for organ procurement
-
Ice
Procedure:
-
Organ Procurement: Procure the pancreas using standard surgical techniques.
-
Preparation of the Preservation Container:
-
Add a layer of Perfluorodecalin to the bottom of a sterile organ preservation container. The volume of PFD should be sufficient to submerge at least the lower third of the pancreas.
-
-
Oxygenation of Perfluorodecalin:
-
Placement of the Organ:
-
Gently place the procured pancreas into the container. Due to its high density, the PFD will form the bottom layer, and the pancreas will rest at the interface between the PFD and the space above.[1]
-
-
Addition of Preservation Solution:
-
Carefully pour cold (4°C) UW solution over the pancreas until the organ is completely submerged. The UW solution will form the top layer.[1]
-
-
Cold Storage:
-
Securely close the container and place it on ice in a suitable transport cooler. Maintain the temperature at 4-8°C.
-
-
Continuous Oxygenation (Optional):
-
For prolonged preservation, continuous, slow bubbling of oxygen through the PFD layer can be maintained.[3]
-
Protocol 2: Assessment of Pancreatic Tissue Viability - ATP Measurement
This protocol outlines the steps for measuring ATP levels in preserved pancreatic tissue as an indicator of metabolic activity and viability.
Materials:
-
Preserved pancreatic tissue
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Perchloric acid (PCA), 0.6 M, ice-cold
-
Potassium hydroxide (B78521) (KOH), 2 M
-
ATP assay kit (e.g., luciferase-based)
-
Spectrophotometer or luminometer
-
Centrifuge
Procedure:
-
Tissue Sampling:
-
At the end of the preservation period, obtain a small biopsy (50-100 mg) from the pancreas.
-
Immediately freeze the tissue sample in liquid nitrogen to halt metabolic activity.
-
-
Tissue Homogenization:
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add 1 mL of ice-cold 0.6 M PCA to the powdered tissue and homogenize thoroughly.
-
-
Acid Extraction:
-
Keep the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the ATP.
-
-
Neutralization:
-
Neutralize the acidic supernatant by adding 2 M KOH dropwise until the pH reaches 6.5-7.5. Use a pH indicator strip to monitor.
-
The addition of KOH will precipitate potassium perchlorate.
-
-
Sample Clarification:
-
Centrifuge the neutralized sample at 10,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
Collect the supernatant for ATP analysis.
-
-
ATP Quantification:
-
Follow the manufacturer's instructions for the chosen ATP assay kit. This typically involves mixing the sample with a luciferase enzyme and luciferin (B1168401) substrate.
-
Measure the resulting luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
-
Data Analysis:
-
Calculate the ATP concentration in the tissue sample based on a standard curve.
-
Express the results as µmol of ATP per gram of dry tissue weight.
-
Protocol 3: Histological Assessment of Pancreatic Tissue Injury
This protocol provides a method for staining preserved pancreatic tissue to assess cellular morphology and identify signs of ischemia-reperfusion injury.
Materials:
-
Preserved pancreatic tissue
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (B145695) (graded series: 70%, 90%, 100%)
-
Xylene
-
Microtome
-
Microscope slides
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) staining reagents
-
Microscope
Procedure:
-
Tissue Fixation:
-
Following the preservation period, take a representative section of the pancreas (approximately 1 cm x 1 cm x 0.5 cm).
-
Immerse the tissue in 10% NBF for 24 hours at room temperature for fixation.[8]
-
-
Tissue Processing:
-
Dehydrate the fixed tissue by sequential immersion in a graded series of ethanol (e.g., 70% for 1 hour, 90% for 1 hour, 100% for 2 hours).
-
Clear the tissue by immersing it in xylene (two changes, 1 hour each).
-
Infiltrate the tissue with molten paraffin wax in an oven at 60°C (two changes, 2 hours each).
-
-
Embedding:
-
Embed the paraffin-infiltrated tissue in a paraffin block.
-
-
Sectioning:
-
Cut thin sections (4-5 µm) of the paraffin-embedded tissue using a microtome.
-
Float the sections on a warm water bath and mount them on microscope slides.
-
-
Staining (Hematoxylin and Eosin):
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate the stained slides, clear in xylene, and coverslip.
-
-
Microscopic Examination:
-
Examine the stained sections under a light microscope.
-
Assess for histological signs of injury, such as cellular swelling, necrosis, apoptosis, inflammation, and edema.[9]
-
Visualizations
Caption: Experimental workflow for the Two-Layer Method (TLM).
Caption: PFD's role in mitigating ischemic injury pathways.
References
- 1. Two-layer cold storage method for pancreas and islet cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the viability and energy metabolism of ischemically damaged canine pancreas during preservation by the two-layer (University of Wisconsin solution/perfluorochemical) cold storage method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recovery of pancreatic tissue perfusion and ATP tissue level after reperfusion in canine pancreas grafts preserved by the two-layer method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time noninvasive assessment of pancreatic ATP levels during cold preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enhanced Aeration in Microbial Fermentation using Perfluoromethyldecalin
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
High-density microbial fermentations are often limited by the efficiency of oxygen transfer from the gas phase to the liquid culture medium. Insufficient dissolved oxygen can lead to reduced cell growth, lower product yields, and the formation of undesirable byproducts. Perfluorochemicals (PFCs), such as perfluoromethyldecalin and its close analog perfluorodecalin (B110024) (PFD), offer a compelling solution to this challenge. These synthetic, inert liquids are characterized by their exceptionally high gas-dissolving capacity, acting as "oxygen vectors" to enhance the volumetric oxygen transfer coefficient (kLa) in bioreactors.[1][2] This document provides detailed application notes and protocols for the use of this compound in microbial fermentation to improve aeration and, consequently, bioprocess outcomes.
This compound is a chemically and biologically inert fluorocarbon liquid with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[3] When dispersed as an emulsion in the fermentation broth, it creates a large interfacial area for gas exchange, facilitating the transport of oxygen from gas bubbles to the microbial cells.[1][4] This enhanced oxygen supply can lead to significant improvements in cell density and the production of recombinant proteins and other valuable metabolites.[1]
Mechanism of Enhanced Oxygen Transfer
The primary mechanism by which this compound enhances aeration is by acting as an intermediate carrier for oxygen. The process can be visualized as a multi-step transfer:
-
Gas Bubble to PFC Droplet: Oxygen from the sparged air or pure oxygen readily dissolves into the this compound droplets at the gas-liquid interface.
-
PFC Droplet to Aqueous Medium: The oxygen-rich PFC droplets, dispersed throughout the bioreactor, then release the dissolved oxygen into the aqueous fermentation medium.
-
Aqueous Medium to Microbial Cell: The increased concentration of dissolved oxygen in the aqueous phase is then available for uptake by the microorganisms.
This mechanism effectively bypasses the limitations of direct oxygen dissolution from gas bubbles into the aqueous phase, which is often the rate-limiting step in high-density cultures.
Mechanism of this compound-enhanced oxygen transfer.
Quantitative Data Presentation
The addition of perfluorodecalin (PFD), a close structural and functional analog of this compound, has been shown to significantly improve fermentation outcomes. The following tables summarize the quantitative effects observed in high-density Escherichia coli cultures.[1]
| Parameter | Control (without PFD) | With Oxygen-Enriched PFD | Percentage Increase |
| Final Cell Density (OD600) | ~10 | ~14 | 40% |
| Recombinant Protein Yield | Lower | Higher | Correspondingly Increased |
Table 1: Effect of Perfluorodecalin on E. coli Growth and Protein Production.[1]
| Parameter | Value |
| Volumetric Oxygen Transfer Coefficient (kLa) Enhancement | Up to 230% increase in the presence of 20% perfluorodecalin in YPD medium.[2] |
| Oxygen Solubility in Perfluorodecalin | ~403 mL O₂ / L PFD (at 1 atm) |
Table 2: Oxygen Transfer Enhancement with Perfluorodecalin.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Emulsion
This protocol describes the preparation of a stable this compound emulsion for addition to the fermentation medium.
Materials:
-
This compound
-
Pluronic F-68 (or other suitable non-ionic surfactant)
-
Sterile, deionized water
-
High-pressure homogenizer or sonicator
-
Sterile glassware
Procedure:
-
Prepare a 1% (w/v) solution of Pluronic F-68 in deionized water and sterilize by autoclaving.
-
In a sterile container, combine the desired volume of this compound with the sterile Pluronic F-68 solution. A common starting concentration is 10-20% (v/v) this compound.
-
Emulsify the mixture using a high-pressure homogenizer or a probe sonicator.
-
Homogenizer: Process the mixture for several passes at a pressure of 10,000-15,000 psi.
-
Sonicator: Sonicate the mixture on ice to prevent overheating, using pulses until a stable, milky-white emulsion is formed.
-
-
The stability of the emulsion can be assessed by observing for phase separation over time. A stable emulsion should remain homogenous for several hours to days.
-
The prepared emulsion can be stored at 4°C.
Protocol 2: Microbial Fermentation with this compound
This protocol outlines the general procedure for conducting a microbial fermentation in a bioreactor supplemented with a this compound emulsion.
Materials and Equipment:
-
Sterilized bioreactor with standard controls (temperature, pH, dissolved oxygen)
-
Sterile fermentation medium
-
Microbial inoculum
-
Prepared this compound emulsion (from Protocol 1)
-
Sterile addition vessel for the emulsion
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor and the fermentation medium according to standard procedures.
-
Inoculation: Inoculate the bioreactor with the microbial culture.
-
Addition of this compound Emulsion:
-
The timing of the emulsion addition can be optimized. For recombinant protein production, adding the emulsion at the time of induction has been shown to be effective.[1]
-
Aseptically transfer the prepared this compound emulsion to the bioreactor via a sterile addition port. A typical starting concentration is 10-20% (v/v) of the total culture volume.
-
-
Fermentation Conditions: Maintain the desired fermentation parameters (temperature, pH, agitation, and aeration rate). The dissolved oxygen (DO) probe should be calibrated and monitored. It is expected that the DO levels will be maintained at a higher setpoint with the addition of this compound.
-
Sampling and Analysis: Aseptically collect samples at regular intervals to monitor cell growth (e.g., optical density at 600 nm), product formation (e.g., HPLC, SDS-PAGE), and substrate consumption.
-
Post-Fermentation Processing: After the fermentation is complete, the this compound can be recovered from the broth due to its immiscibility and high density, allowing for its reuse. This can be achieved through centrifugation or decantation.
Experimental workflow for microbial fermentation with PFCs.
Logical Relationship: Improved Aeration to Enhanced Productivity
The core benefit of using this compound lies in the direct causal relationship between improved oxygen supply and enhanced fermentation performance. This logical flow is critical for understanding the value proposition of this technology in bioprocess development.
Logical flow from PFC addition to enhanced productivity.
Conclusion
The use of this compound as an oxygen vector in microbial fermentation presents a robust strategy to overcome oxygen limitation, a common bottleneck in high-density cultures. By significantly enhancing the volumetric oxygen transfer coefficient, this technology directly contributes to improved cell growth and increased yields of desired bioproducts. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals to implement this valuable tool in their bioprocessing workflows, ultimately leading to more efficient and productive fermentation processes.
References
- 1. Enhanced growth and recombinant protein production of Escherichia coli by a perfluorinated oxygen carrier in miniaturized fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon facilitated O(2) transport in a hepatic hollow fiber bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid Ventilation Using Perfluoromethyldecalin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid ventilation is a respiratory support technique where the lungs are filled with a breathable, oxygenated perfluorocarbon (PFC) liquid. This method offers potential advantages over conventional gas ventilation in the context of acute respiratory distress syndrome (ARDS), neonatal respiratory distress, and other severe pulmonary conditions. The unique physical properties of PFCs, such as high gas solubility, low surface tension, and high density, facilitate gas exchange, recruit collapsed alveoli, and may reduce ventilator-induced lung injury.[1][2]
Perfluoromethyldecalin (also known as Flutec PP9) is a perfluorocarbon liquid with properties that make it a candidate for use in liquid ventilation techniques.[3] It is a chemically and biologically inert, colorless, and odorless liquid with a high capacity for dissolving respiratory gases like oxygen and carbon dioxide.[1][4][5] This document provides an overview of the application of this compound in liquid ventilation, including its physical properties, experimental protocols for partial and total liquid ventilation, and insights into its potential mechanisms of action.
Disclaimer: Experimental data specifically for this compound in liquid ventilation is limited in publicly available literature. The following protocols and data tables are based on studies using closely related perfluorocarbons, such as perfluorodecalin (B110024) and perflubron (B1679595), and should be adapted and validated for this compound.
Physical and Chemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is crucial for its application in liquid ventilation. These properties influence its interaction with the pulmonary system and the technical parameters of the ventilation procedure.
| Property | Value | Reference |
| Molecular Formula | C₁₁F₂₀ | N/A |
| Molecular Weight | ≈ 512 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Odorless | [3] |
| Density | ≈ 1.972 g/mL | F2 Chemicals Ltd |
| Boiling Point | ≈ 160 °C | F2 Chemicals Ltd |
| Melting Point | ≈ -70 °C | [3] |
| Surface Tension | ≈ 18.5 mN/m | F2 Chemicals Ltd |
| Viscosity (Kinematic) | ≈ 3.25 mm²/s | F2 Chemicals Ltd |
| Gas Solubility (O₂) | High (General PFC property) | [1][4] |
| Gas Solubility (CO₂) | High (General PFC property) | [1][4] |
Key Experimental Data (from studies with related PFCs)
The following tables summarize quantitative data from animal studies using perfluorocarbons in liquid ventilation for acute lung injury models. This data provides a reference for the expected physiological effects.
Table 1: Gas Exchange Parameters
| Parameter | Conventional Gas Ventilation (Control) | Partial Liquid Ventilation (PFC) | Total Liquid Ventilation (PFC) | Animal Model | Reference |
| PaO₂ (mmHg) | 43 ± 18 | 298 ± 76 | Not specified in this study | Sheep (oleic acid-induced lung injury) | [6] |
| Oxygenation Index | 49 ± 60 | 17 ± 16 | Not specified in this study | Premature infants with severe RDS | [7] |
| Physiologic Shunt (%) | 62 ± 14 | 24 ± 6 | Not specified in this study | Sheep (oleic acid-induced lung injury) | [6] |
Table 2: Lung Mechanics
| Parameter | Conventional Gas Ventilation (Control) | Partial Liquid Ventilation (PFC) | Total Liquid Ventilation (PFC) | Animal Model | Reference |
| Lung Compliance (mL/cmH₂O/kg) | 0.58 ± 0.06 | 1.65 ± 0.50 | Not specified in this study | Sheep (oleic acid-induced lung injury) | [6] |
| Dynamic Compliance Increase (%) | N/A | 61% | Not specified in this study | Premature infants with severe RDS | [7] |
| Peak Airway Pressure (Ppeak) | Higher | Lower at doses of 3-15 mL/kg | Not applicable | Rabbits (saline lavage-induced lung injury) | [8] |
Table 3: Inflammatory Markers in Bronchoalveolar Lavage Fluid (BALF)
| Marker | Conventional Gas Ventilation (Control) | Partial Liquid Ventilation (PFC) | Animal Model | Reference |
| Polymorphonuclear Leukocytes (x 10⁸/mL) | 19.2 ± 3 | 11.4 ± 1.5 | Rabbits (saline lavage-induced lung injury) | [9] |
| Alveolar Macrophages | Higher | Lower | Rabbits (saline lavage-induced lung injury) | [9] |
| TNF-α, MIP-2, CINC-1 | No significant difference | Tendency for higher concentration | Rats (LPS-induced lung injury) | [10] |
Experimental Protocols
The following are generalized protocols for Partial Liquid Ventilation (PLV) and Total Liquid Ventilation (TLV). These should be adapted based on the specific experimental model and objectives.
Protocol 1: Partial Liquid Ventilation (PLV) in an Animal Model of Acute Lung Injury
Objective: To improve gas exchange and lung mechanics in an animal model of acute lung injury using PLV with this compound.
Materials:
-
This compound (sterile, medical grade)
-
Animal model of acute lung injury (e.g., saline lavage or oleic acid infusion)
-
Mechanical ventilator
-
Endotracheal tube with a side port
-
Syringe pump or infusion set
-
Physiological monitoring equipment (ECG, blood pressure, pulse oximetry, capnography)
-
Blood gas analyzer
Methodology:
-
Animal Preparation:
-
Anesthetize and intubate the animal.
-
Establish vascular access for fluid administration and blood sampling.
-
Induce acute lung injury according to the established model.
-
Initiate conventional mechanical ventilation with baseline settings.
-
-
PFC Instillation:
-
Warm the this compound to body temperature (approximately 37°C).
-
Slowly instill the this compound into the lungs via the side port of the endotracheal tube. A typical initial dose is equivalent to the functional residual capacity (FRC), approximately 20-30 mL/kg.[1]
-
The instillation rate should be slow, for example, 1 mL/kg/minute, to allow for even distribution.[4]
-
-
Ventilation Management during PLV:
-
Continue mechanical ventilation with adjusted settings. Pressure-controlled ventilation is often preferred.
-
Monitor tidal volume, airway pressures, and end-tidal CO₂.
-
Maintain a positive end-expiratory pressure (PEEP).
-
-
Maintenance of PFC Level:
-
This compound will evaporate over time. Replenish with small doses (e.g., 2-8 mL/kg/hr) as needed to maintain the liquid FRC.[5]
-
-
Monitoring and Data Collection:
-
Continuously monitor vital signs.
-
Perform serial arterial blood gas analysis to assess PaO₂, PaCO₂, and pH.
-
Measure respiratory mechanics (compliance, resistance).
-
At the end of the experiment, collect bronchoalveolar lavage fluid (BALF) for inflammatory marker analysis and lung tissue for histology.
-
-
Weaning from PLV:
-
Cease PFC replenishment and allow the liquid to evaporate.
-
Adjust ventilator settings as the animal transitions back to conventional gas ventilation.
-
Protocol 2: Total Liquid Ventilation (TLV) in an Animal Model
Objective: To provide full respiratory support using TLV with this compound.
Materials:
-
This compound (sterile, medical grade)
-
A dedicated liquid ventilator capable of delivering and removing liquid tidal volumes.
-
Extracorporeal oxygenator and heat exchanger for the PFC liquid.
-
Animal model.
-
Physiological monitoring equipment.
Methodology:
-
Animal and Equipment Preparation:
-
Prepare the animal as described for PLV.
-
Prime the liquid ventilator circuit with oxygenated and warmed this compound.
-
-
Lung Filling:
-
Disconnect the animal from the gas ventilator.
-
Fill the lungs with warmed, oxygenated this compound to a volume equivalent to the FRC (approximately 30 mL/kg).[4]
-
-
Initiation of TLV:
-
Connect the animal to the liquid ventilator.
-
Initiate tidal breathing with the liquid PFC. Typical settings are a respiratory rate of 4-5 breaths per minute and a tidal volume of 15-20 mL/kg.[4][5]
-
The expired liquid is circulated through the oxygenator to remove CO₂ and add O₂ before being returned to the lungs.
-
-
Monitoring and Data Collection:
-
Monitor physiological parameters as in PLV.
-
Analyze PFC gas tensions (PO₂, PCO₂) in the inspiratory and expiratory limbs of the circuit.
-
-
Weaning from TLV:
-
Drain the PFC from the lungs.
-
Transition the animal back to conventional gas ventilation.
-
Signaling Pathways and Mechanisms of Action
Liquid ventilation with perfluorocarbons is thought to exert its therapeutic effects through several mechanisms. While specific pathways for this compound are not well-documented, studies with other PFCs suggest an anti-inflammatory role.
One proposed mechanism is the modulation of inflammatory signaling pathways. In models of lung injury, mechanical ventilation can exacerbate inflammation. Perfluorocarbons may attenuate this response. For instance, perflubron has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1, IL-6, and IL-8.[4] This effect may be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.
Caption: Potential anti-inflammatory mechanism of PFC liquid ventilation.
Experimental Workflows
The following diagrams illustrate the general workflows for conducting partial and total liquid ventilation experiments.
Caption: Workflow for a typical partial liquid ventilation experiment.
Caption: Workflow for a typical total liquid ventilation experiment.
References
- 1. Liquid ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Liquid ventilation with perfluorocarbons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. f2chemicals.com [f2chemicals.com]
- 4. Liquid Ventilation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. Liquid ventilation provides uniform distribution of perfluorocarbon in the setting of respiratory failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial liquid ventilation with perflubron in premature infants with severe respiratory distress syndrome. The LiquiVent Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An optimal dose of perfluorocarbon for respiratory mechanics in partial liquid ventilation for dependent lung-dominant acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Partial liquid ventilation with perfluorocarbon in acute lung injury: light and transmission electron microscopy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Partial liquid ventilation does not affect BALF TNF-, MIP-2, CINC-1 concentrations, or CD11b cell surface expression, but does increase macrophage proportion among BALF cells in the acute phase of rat LPS-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Perfluoromethyldecalin as a Dielectric Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perfluoromethyldecalin, a perfluorinated derivative of methyldecalin, is a chemically and biologically inert fluorocarbon liquid.[1] Its unique combination of properties, including high dielectric strength, thermal stability, chemical inertness, and non-flammability, makes it an excellent candidate for use as a dielectric fluid in a variety of demanding applications.[2] These applications range from direct contact cooling of electronics to high voltage insulation.[2] This document provides detailed application notes, protocols for testing its dielectric properties, and an overview of its key characteristics.
This compound is noted for its high electrical resistivity and dielectric strength, which are crucial for insulating and cooling high-voltage components.[2] Unlike conventional mineral oils, it is non-flammable and offers superior thermal stability, capable of operating at temperatures up to 400°C.[1][2] Furthermore, its low viscosity allows for efficient circulation and heat transfer.[3]
Key Properties and Characteristics
This compound exhibits a range of physical and chemical properties that make it highly suitable as a dielectric fluid. A summary of these properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁F₂₀ | [1] |
| Molecular Weight | 512.09 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 160 °C | [1] |
| Melting Point | -70 °C | [1] |
| Density | 1.972 g/mL | [1] |
| Dielectric Strength | 20 kV/mm @ 50 Hz | [3] |
| Electrical Resistivity | 10¹⁵ Ω cm | [2] |
| Dielectric Constant | Low (Specific value not available, characteristic of perfluorocarbons) | [3] |
| Dissipation Factor | Very Low (Specific value not available, characteristic of perfluorocarbons) | [3] |
| Thermal Stability | Stable to over 400 °C | [1] |
| Flammability | Non-flammable | [2] |
Logical Relationship of Properties for Dielectric Applications
The suitability of this compound as a dielectric fluid stems from the interplay of its fundamental chemical and physical properties. The following diagram illustrates these relationships.
References
Troubleshooting & Optimization
Technical Support Center: Perfluoromethyldecalin Emulsion Stability
This technical support center is designed for researchers, scientists, and drug development professionals working with Perfluoromethyldecalin (PFMD) emulsions. Here you will find troubleshooting guidance for common stability issues, answers to frequently asked questions, detailed experimental protocols, and quantitative data to support your formulation development.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the preparation, storage, and analysis of this compound emulsions.
| Problem | Possible Causes | Solutions |
| Phase Separation (Creaming or Coalescence) Shortly After Preparation | 1. Improper Homogenization: Droplet size is too large or the size distribution is too wide.[1] 2. Suboptimal Surfactant: Incorrect type or concentration of the emulsifier.[1] 3. Inappropriate Formulation: The oil-to-water ratio may be unsuitable for the desired emulsion type. | 1. Optimize Homogenization: Increase the homogenization pressure or the number of passes to reduce droplet size. For example, pressures between 10,000 to 20,000 psi for 5-10 cycles are a good starting point for high-pressure homogenization.[1] 2. Screen Surfactants: Select a surfactant or a blend of surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB). For oil-in-water emulsions, consider non-ionic surfactants like Polysorbate 80 (Tween 80) or specialized fluorinated surfactants, which have shown to significantly improve stability.[2][3] 3. Adjust Surfactant Concentration: Ensure the surfactant concentration is sufficient to coat the droplet surface and prevent coalescence. 4. Review Phase Ratio: Ensure the phase volume ratio is appropriate for the intended emulsion type (e.g., oil-in-water). |
| Increase in Particle Size Over Time (Ostwald Ripening) | 1. High Water Solubility of PFMD: Although low, the solubility of PFMD in the aqueous phase can lead to the growth of larger droplets at the expense of smaller ones.[1] 2. High Polydispersity: A wide initial particle size distribution can accelerate Ostwald ripening.[1] | 1. Introduce a Second, Less Soluble Perfluorocarbon: Adding a small percentage of a higher molecular weight, more lipophilic perfluorocarbon can significantly reduce Ostwald ripening.[1] 2. Refine Emulsification Process: Aim for a narrow particle size distribution (low polydispersity index) by optimizing homogenization conditions. |
| Droplet Aggregation and Flocculation | 1. Insufficient Zeta Potential: Low surface charge on the droplets can lead to aggregation due to attractive van der Waals forces. 2. Inadequate Steric Hindrance: The surfactant layer may not be providing enough of a physical barrier to prevent droplets from approaching each other. | 1. Adjust pH: The pH of the aqueous phase can influence the surface charge of the droplets. 2. Incorporate Charged Surfactants: The addition of an ionic surfactant can increase the zeta potential and electrostatic repulsion between droplets. 3. Use Polymeric Surfactants: Surfactants with long polymer chains (e.g., PEGylated surfactants) can provide a steric barrier that prevents aggregation. |
| Changes in Emulsion pH During Storage | 1. Degradation of Excipients: One or more components of the formulation may be degrading over time.[1] 2. Interaction with Container: The formulation may be interacting with the storage container.[1] | 1. Evaluate Excipient Stability: Ensure all components of your formulation are stable under the storage conditions. 2. Conduct Container Compatibility Studies: Verify that the chosen storage container and closure are inert and do not interact with the emulsion.[1] |
Frequently Asked Questions (FAQs)
What are the key factors influencing the stability of a this compound emulsion?
The primary factors are:
-
Droplet Size and Distribution: Smaller, more uniform droplets lead to greater stability.
-
Surfactant Type and Concentration: The choice of surfactant is critical for reducing interfacial tension and providing a stable interface between the oil and water phases. Fluorinated surfactants can be particularly effective.[2][3]
-
Viscosity of the Continuous Phase: A more viscous external phase can slow down droplet movement and reduce the rate of creaming and coalescence.
-
Storage Conditions: Temperature and exposure to light can impact long-term stability.[1]
How can I characterize the stability of my PFMD emulsion?
Key stability-indicating parameters to monitor include:
-
Visual Appearance: Check for any signs of phase separation, creaming, or sedimentation.[1]
-
Particle Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). A stable emulsion will show minimal changes in particle size and PDI over time.[1]
-
Zeta Potential: This measures the surface charge of the droplets and is an indicator of the electrostatic stability of the emulsion. Higher absolute zeta potential values generally correlate with better stability.
-
pH: Monitor for any significant changes in the pH of the formulation.[1]
What is a good starting point for surfactant selection for a PFMD emulsion?
For oil-in-water emulsions, non-ionic surfactants like Polysorbate 80 (Tween 80) are a common starting point. However, studies on similar perfluorocarbons like perfluorodecalin (B110024) have shown that novel fluorinated surfactants can offer superior performance, resulting in smaller droplet sizes and enhanced stability.[2][3] The optimal choice will depend on the specific requirements of your application.
What are the typical storage conditions for a PFMD emulsion?
Generally, PFMD emulsions should be stored in a well-sealed container, protected from light, and at a controlled temperature, often refrigerated (2-8°C) to minimize degradation and physical instability.[1] Avoid freeze-thaw cycles unless your formulation has been specifically designed to withstand them.
Data Presentation
The following tables summarize quantitative data on the effect of formulation and processing parameters on the stability of perfluorocarbon emulsions.
Table 1: Effect of Surfactant Type on Perfluorodecalin Nanoemulsion Properties
| Surfactant (at 4.3 mM) | Average Droplet Size (Zavg, nm) | Stability (relative to Tween 80) | Interfacial Tension (mN/m) |
| Tween 80 | 255.4 ± 3.9 | 1x | 41.5 ± 0.5 |
| Fluorinated Surfactant (FC8) | 172.8 ± 0.72 | 6x | 20.7 ± 1.8 |
Data adapted from a study on perfluorodecalin nanoemulsions, which is a close analog to this compound.[2][3]
Table 2: Effect of Homogenization Pressure on Emulsion Droplet Size (General Example)
| Homogenization Pressure (bar) | Number of Passes | Average Droplet Size (nm) | Polydispersity Index (PDI) |
| 500 | 3 | > 200 | > 0.3 |
| 1000 | 3 | 80 - 130 | < 0.25 |
| 1500 | 3 | < 100 | < 0.2 |
This table provides a general illustration of the effect of homogenization pressure. Optimal conditions should be determined experimentally for each specific formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization
1. Materials:
- This compound (PFMD)
- Surfactant (e.g., Polysorbate 80 or a suitable fluorinated surfactant)
- Co-surfactant (optional, e.g., Propylene Glycol)
- Water for Injection (WFI) or deionized water
2. Equipment:
- High-shear mixer
- High-pressure homogenizer
- Analytical balance
- Glass beakers
3. Procedure:
- Prepare the Oil Phase: Accurately weigh the required amount of PFMD into a clean beaker.
- Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant (if used) in the required volume of WFI.
- Form a Coarse Emulsion: While stirring the aqueous phase with a high-shear mixer at a moderate speed, slowly add the oil phase. Continue mixing for 15-30 minutes to form a coarse pre-emulsion.[1]
- High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.[1]
- Starting Parameters: A pressure of 10,000 to 20,000 psi and 5 to 10 passes is a typical starting point.[1]
- Optimization: The optimal pressure and number of passes should be determined experimentally to achieve the desired droplet size and polydispersity.
- Cooling: Allow the resulting nanoemulsion to cool to room temperature.
- Sterilization (if required): For sterile applications, filter the nanoemulsion through a 0.22 µm syringe filter.
Protocol 2: Characterization of Droplet Size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS)
1. Equipment and Materials:
- Dynamic Light Scattering (DLS) instrument
- Disposable or quartz cuvettes
- WFI or deionized water for dilution
- Micropipettes
2. Procedure:
- Sample Preparation: Dilute a small aliquot of the PFMD nanoemulsion with WFI to an appropriate concentration. The final solution should be slightly hazy. Overly concentrated samples can lead to inaccurate measurements due to multiple scattering.
- Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. Set the measurement parameters, including the scattering angle (e.g., 90° or 173°) and temperature (e.g., 25°C).[1]
- Measurement:
- Transfer the diluted sample to a clean, dust-free cuvette.
- Place the cuvette in the instrument's sample holder.
- Equilibrate the sample to the set temperature.
- Perform the measurement.
- Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the average particle size (Z-average) and the Polydispersity Index (PDI).
- Replicates: Perform at least three independent measurements and report the average values with the standard deviation.[1]
Protocol 3: Accelerated Stability Testing
1. Purpose: To quickly assess the long-term stability of a PFMD emulsion.
2. Methodology:
- Centrifugation:
- Place a sample of the emulsion in a centrifuge tube.
- Centrifuge at 3000-5000 rpm for 15-30 minutes.
- Visually inspect the sample for any signs of phase separation. A stable emulsion should show no separation.
- Thermal Stress (Freeze-Thaw Cycles):
- Place a sample of the emulsion at -10°C for 24 hours.
- Allow the sample to thaw at room temperature for 24 hours.
- Repeat this cycle 3-5 times.
- After the final cycle, visually inspect the sample and measure the particle size and PDI to assess any changes.
- Elevated Temperature Storage:
- Store samples of the emulsion at an elevated temperature (e.g., 40°C or 54°C) for a defined period (e.g., 14 days).
- At specified time points (e.g., day 0, 7, and 14), withdraw samples and analyze for visual appearance, particle size, PDI, and pH.
Visualizations
Caption: Workflow for preparing a this compound nanoemulsion.
Caption: Decision tree for troubleshooting common emulsion instabilities.
References
Technical Support Center: Optimizing Perfluoromethyldecalin (PFMD) Concentration for Mammalian Cell Culture
Welcome to the technical support center for the optimization of Perfluoromethyldecalin (PFMD) in mammalian cell culture. This resource is intended for researchers, scientists, and drug development professionals seeking to enhance cell culture performance by improving oxygen availability. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively determine and optimize the concentration of PFMD for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFMD) and how does it benefit mammalian cell culture?
A1: this compound is a chemically and biologically inert perfluorocarbon (PFC) liquid with a high capacity for dissolving gases, including oxygen and carbon dioxide.[1] In mammalian cell culture, PFMD is used as an oxygen carrier to enhance the availability of dissolved oxygen to the cells.[1] This is particularly beneficial in high-density cultures or for cell lines with high oxygen demand, where oxygen limitation can be a significant bottleneck, affecting cell growth, viability, and productivity.[2] By improving oxygen supply, PFMD can lead to enhanced cell growth and function.[1]
Q2: What is a typical starting concentration range for PFMD in mammalian cell culture?
A2: The optimal concentration of PFMD can vary significantly depending on the cell line, culture system (e.g., T-flasks, shake flasks, bioreactors), and specific process parameters. A common starting point for optimization is to test a range of PFMD concentrations, typically between 5% and 20% (v/v) of the total culture volume. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and culture conditions.
Q3: How do I prepare a stable PFMD emulsion for my cell culture?
A3: PFMD is immiscible with aqueous culture media, so it must be added as a stable emulsion. To prepare the emulsion, PFMD can be sonicated or homogenized with the cell culture medium. The use of a biocompatible surfactant, such as Pluronic F-68, at a low concentration (e.g., 0.01-0.1% w/v) can help to create and stabilize the emulsion.[3] It is recommended to prepare the emulsion fresh before each use and visually inspect it for phase separation.
Q4: Can PFMD be autoclaved for sterilization?
A4: Yes, this compound is thermally stable and can be sterilized by autoclaving. However, it is important to ensure that the container is not completely sealed to avoid pressure buildup during the heating and cooling cycles.
Q5: Will PFMD interfere with downstream processing of my protein product?
A5: Due to its high density and immiscibility with aqueous solutions, PFMD can typically be separated from the cell culture supernatant by centrifugation. However, it is essential to validate the removal of any residual PFMD during your downstream purification process to ensure it does not impact the purity and stability of your final product. The potential for leachable compounds from the PFMD or emulsifying agents should also be considered and evaluated.
Troubleshooting Guides
This section provides solutions to common problems encountered when using PFMD in mammalian cell culture.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor cell growth or viability after PFMD addition. | - PFMD concentration is too high, causing cytotoxicity. - Unstable emulsion leading to direct contact of cells with neat PFMD. - Contamination of PFMD or other reagents. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration.- Optimize the emulsification procedure. Ensure a stable, milky-white emulsion is formed. Consider using a biocompatible surfactant like Pluronic F-68.[3][4]- Ensure all components are sterile. Test a new batch of PFMD. |
| Visible separation of PFMD layer in the culture vessel. | - Inadequate emulsification. - Instability of the emulsion over time. | - Increase the energy input during emulsification (e.g., longer sonication time, higher homogenization speed).- Optimize the concentration of the stabilizing surfactant.- Prepare the PFMD-media emulsion immediately before use. |
| Foaming in the bioreactor. | - Interaction of the sparging gas with the PFMD emulsion. - High agitation rates. | - Reduce the sparging rate if possible, while maintaining adequate dissolved oxygen levels.- Add an anti-foaming agent compatible with your cell line and downstream process.- Optimize the agitation speed to ensure adequate mixing without excessive foam generation. |
| Inaccurate dissolved oxygen (DO) probe readings. | - PFMD droplets may coat the sensor membrane, interfering with oxygen diffusion to the probe. | - Regularly clean and calibrate the DO probe according to the manufacturer's instructions.- If the issue persists, consider using alternative monitoring methods, such as off-gas analysis, to estimate oxygen uptake rates. |
| Presence of PFMD in the harvested cell culture fluid. | - Insufficient separation of the PFMD phase after centrifugation. | - Increase the centrifugation speed and/or time to improve the separation of the dense PFMD layer.- Carefully aspirate the aqueous supernatant without disturbing the PFMD pellet.- Consider a secondary clarification step, such as sterile filtration, to remove any remaining PFMD droplets. |
Experimental Protocols
Protocol for Determining the Optimal PFMD Concentration
This protocol outlines a method for determining the optimal concentration of PFMD for a given mammalian cell line in a shake flask culture.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma)
-
Complete cell culture medium
-
This compound (PFMD), sterile
-
Pluronic F-68 (10% w/v stock solution, sterile)
-
Sterile shake flasks
-
Humidified incubator with CO2 control
-
Cell counting device (e.g., hemocytometer, automated cell counter)
-
Reagents for cell viability assay (e.g., Trypan Blue, MTT, or similar)
Procedure:
-
Cell Seeding:
-
Prepare a suspension of cells in the exponential growth phase with a viability of >95%.
-
Seed the cells into shake flasks at a density of 0.5 x 10^6 viable cells/mL in your complete culture medium.
-
-
Preparation of PFMD Emulsions:
-
Prepare a series of PFMD concentrations to be tested (e.g., 0%, 5%, 10%, 15%, 20% v/v).
-
For each concentration, in a sterile container, combine the required volume of PFMD with the appropriate volume of complete cell culture medium.
-
Add Pluronic F-68 to a final concentration of 0.1% (w/v) to aid in emulsification.
-
Emulsify the mixture using a sterile sonicator or homogenizer until a stable, milky-white emulsion is formed. Visually inspect for any phase separation.
-
-
Treatment:
-
Add the freshly prepared PFMD emulsions to the corresponding shake flasks containing the cell suspension. The 0% PFMD flask will serve as the negative control.
-
-
Incubation:
-
Incubate the shake flasks at 37°C in a humidified incubator with 5% CO2 and appropriate agitation (e.g., 120 rpm).
-
-
Data Collection:
-
At regular intervals (e.g., every 24 hours for 5-7 days), aseptically remove a sample from each flask.
-
Determine the viable cell density (VCD) and cell viability using your chosen method.
-
If applicable, collect supernatant for product titer analysis at the end of the culture.
-
-
Data Analysis:
-
Plot the viable cell density and percent viability over time for each PFMD concentration.
-
Determine the integral of viable cell density (IVCD) for each condition.
-
Analyze the product titer at the end of the culture for each concentration.
-
The optimal PFMD concentration will be the one that results in the highest VCD, IVCD, and/or product titer without a significant negative impact on cell viability.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data from the PFMD optimization experiment.
| PFMD Concentration (% v/v) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Peak Density (%) | Integral of Viable Cell Density (IVCD) (x 10^6 cell-days/mL) | Final Product Titer (mg/L) |
| 0 (Control) | ||||
| 5 | ||||
| 10 | ||||
| 15 | ||||
| 20 |
Visualizations
Experimental Workflow for PFMD Optimization
References
- 1. Buy Perfluoro(methyldecalin) | 306-92-3 [smolecule.com]
- 2. Cell line development for continuous high cell density biomanufacturing: Exploiting hypoxia for improved productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimisation of hybridoma cell growth and monoclonal antibody secretion in a chemically defined, serum- and protein-free culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Gas Chromatography Analysis of Perfluoromethyldecalin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the gas chromatography (GC) analysis of Perfluoromethyldecalin.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the GC analysis of this compound?
The most common issues include poor peak shape (tailing or fronting), ghost peaks, poor resolution, and low or no detector response.[1][2] These problems can often be traced back to issues with sample preparation, injection technique, column condition, or detector settings. A systematic approach to troubleshooting is recommended to efficiently identify and resolve the root cause.[3][4]
Q2: I am observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?
Peak tailing for perfluorinated compounds like this compound is a frequent problem.[5][6] The primary causes include:
-
Active Sites in the GC System: Perfluorinated compounds can interact with active sites in the injector liner, column, or detector.[6]
-
Improper Column Installation: A poorly cut or installed column can create dead volume and turbulence, leading to peak tailing.[6][8]
-
Column Contamination: Buildup of non-volatile residues from the sample matrix can lead to active sites.[6]
-
Solution: Implement a regular column bake-out procedure. If contamination is severe, consider using a guard column or replacing the analytical column.[9]
-
Q3: My chromatogram shows "ghost peaks" in subsequent runs after injecting a this compound standard. What is causing this?
Ghost peaks are typically a result of sample carryover from a previous injection.[2]
-
Solution:
-
Injector Contamination: Clean the injector port and replace the septum and liner regularly.[10]
-
Syringe Contamination: Implement a thorough syringe rinsing procedure with an appropriate solvent between injections.[11]
-
Column Bleed: While less common for the analyte itself, high column bleed at elevated temperatures can contribute to baseline instability and ghost peaks. Ensure you are operating within the column's recommended temperature limits.[9]
-
Q4: What type of GC column is recommended for the analysis of this compound?
The choice of GC column is critical for achieving good separation and peak shape. For perfluorinated compounds, a low-polarity column is generally preferred.
-
Recommended Phases: A non-polar phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point.[12] For specific applications, a mid-polarity column like a 6% cyanopropylphenyl-methylpolysiloxane (e.g., CP-select 624 CB) has also been used successfully.[13]
-
Column Dimensions: A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is often suitable.[12]
Troubleshooting Guides
Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Step | Reference |
| Peak Tailing | Active sites in the injector or column. | Use a deactivated liner; trim the column inlet. | [6][7] |
| Improper column installation. | Re-install the column, ensuring a clean, square cut. | [6][8] | |
| Column contamination. | Bake out the column; use a guard column. | [9] | |
| Peak Fronting | Column overload. | Reduce injection volume or sample concentration. | [8] |
| Incompatible solvent. | Ensure the sample solvent is compatible with the stationary phase. | [11] |
Low or No Detector Response
| Symptom | Potential Cause | Troubleshooting Step | Reference |
| No Peaks | Syringe issue (clogged or defective). | Clean or replace the syringe. | [11] |
| No gas flow. | Check gas supply, tubing, and for leaks. | [11] | |
| Detector not turned on or faulty. | Verify detector is on and settings are correct. | [14] | |
| Low Sensitivity | Leaks in the injection port or column fittings. | Perform a leak check and tighten fittings. | [9] |
| Incorrect injector temperature. | Optimize the injector temperature. | [11] | |
| Contaminated detector. | Clean the detector according to the manufacturer's instructions. | [14] |
Experimental Protocols
Headspace GC-MS/MS Method for this compound in Blood
This protocol is adapted from a published method for the trace measurement of perfluorocarbon compounds in blood.[1]
1. Sample Preparation:
-
A known volume of blood sample is placed in a headspace vial.
-
The vial is sealed and incubated at a specific temperature and time to allow this compound to partition into the headspace.
2. GC-MS/MS Parameters:
| Parameter | Value | Reference |
| GC System | Agilent 7890A or equivalent | |
| Column | CP-select 624 CB (or equivalent) | [13] |
| Injector | Headspace Sampler | [1] |
| Injector Temperature | 150 °C | |
| Oven Program | 35°C for 2 min, then 5°C/min to 150°C, then 25°C/min to 280°C held for 5 min | |
| Carrier Gas | Helium at 1.2 mL/min | |
| MS System | Triple Quadrupole Mass Spectrometer | [1] |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) | [15] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | [1] |
3. Quantitative Data:
| Compound | Limit of Detection (LOD) in Blood | Limit of Quantification (LOQ) in Blood | Reference |
| This compound (PFMD) | 4.9 µg/mL | 48 µg/mL | [1] |
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, this compound and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. GC troubleshooting / CHROMSERVIS.EU [chromservis.eu]
- 11. tajhizshimi.com [tajhizshimi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perfluoromethyldecalin (PFMD) In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluoromethyldecalin (PFMD) in vitro. It aims to help users assess and minimize potential cytotoxicity in their experiments.
Disclaimer
This compound (PFMD) is a highly fluorinated compound and is generally considered to be chemically and biologically inert.[1] Much of the existing literature on the cytotoxicity of perfluorinated compounds (PFCs) focuses on substances with different structures and properties, such as perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). Direct quantitative data on the in vitro cytotoxicity of pure PFMD is limited. Therefore, the information provided in this guide is based on data from closely related perfluorocarbons, general principles of in vitro toxicology with emulsions, and potential issues arising from impurities or emulsion instability. The quantitative data presented in the tables are illustrative examples and should be confirmed by user-specific experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed after PFMD emulsion treatment. | 1. Impurities in PFMD: Commercial PFMD may contain residual reactants or byproducts from the manufacturing process, such as incompletely fluorinated compounds or hydrofluoric acid, which can be highly toxic.[2] | a. Purity Verification: Request a certificate of analysis from the supplier with detailed information on impurity levels. Consider using high-purity PFMD (≥99%). b. Lot-to-Lot Variability: Test different lots of PFMD to identify potential variations in cytotoxicity. |
| 2. Emulsion Instability: An unstable emulsion can lead to the formation of large PFMD droplets that can physically damage cells or coalesce on the cell layer, impeding nutrient and gas exchange. | a. Emulsion Characterization: Regularly measure the droplet size and polydispersity index (PDI) of your PFMD emulsion. Aim for a mean droplet size of <200 nm with a low PDI. b. Optimized Emulsification: Utilize high-pressure homogenization or sonication to create a stable nanoemulsion.[3] c. Surfactant Choice: Ensure the surfactant used for emulsification is biocompatible at the working concentration. Test different surfactants if necessary. | |
| 3. Physical Stress on Cells: The density of PFMD is significantly higher than that of cell culture medium. If the emulsion is not stable, sedimentation of PFMD droplets can exert mechanical stress on adherent cells. | a. Emulsion Dilution: Use the lowest effective concentration of the PFMD emulsion. b. Gentle Agitation: For suspension cultures, ensure gentle and continuous agitation to keep the emulsion dispersed. For adherent cultures, consider using a rocking platform. | |
| 4. Surfactant Cytotoxicity: The surfactant used to create the emulsion may be cytotoxic at the concentration used. | a. Surfactant-Only Control: Always include a control group with the surfactant alone (at the same concentration as in the emulsion) to assess its specific toxicity. b. Use Biocompatible Surfactants: Employ well-established biocompatible surfactants like phospholipids (B1166683) (e.g., egg yolk phospholipids) or Pluronic F-68.[4] | |
| Inconsistent results between experiments. | 1. Inconsistent Emulsion Preparation: Variations in the emulsification process (e.g., sonication time, energy input, temperature) can lead to different droplet sizes and stability, affecting the biological outcome. | a. Standardized Protocol: Develop and strictly adhere to a standardized protocol for emulsion preparation. b. Fresh Emulsions: Prepare fresh emulsions for each experiment, as storage can affect stability. |
| 2. Interaction with Assay Reagents: PFMD droplets may interfere with certain cytotoxicity assays. For example, they can scatter light in absorbance-based assays or interact with fluorescent dyes. | a. Assay Validation: Validate your chosen cytotoxicity assay in the presence of the PFMD emulsion. Run controls with the emulsion but without cells to check for interference. b. Alternative Assays: Consider using assays that are less prone to interference, such as the LDH release assay, which measures a soluble enzyme in the supernatant. | |
| Low or no observable effect of the compound of interest when co-administered with PFMD emulsion. | 1. Compound Entrapment: The compound of interest may be sequestered within the PFMD droplets, reducing its bioavailability to the cells. | a. Assess Compound Solubility: Determine the solubility of your compound in PFMD. If it is highly soluble, consider alternative delivery methods. b. Emulsion Formulation: It may be possible to formulate the emulsion in a way that the compound is primarily at the oil-water interface or in the aqueous phase. |
Frequently Asked Questions (FAQs)
1. Is this compound (PFMD) itself cytotoxic?
Pure this compound is considered to be chemically and biologically inert due to the strength of the carbon-fluorine bond.[1][5] However, in vitro cytotoxicity can be observed due to several factors:
-
Impurities: Manufacturing byproducts can be cytotoxic.[2][6]
-
Physical Effects of the Emulsion: Unstable emulsions can cause mechanical stress to cells.
-
Surfactant Toxicity: The emulsifying agent may have its own cytotoxic effects.
2. What are the most common impurities in commercial PFMD and are they toxic?
Common impurities in perfluorocarbons can include incompletely fluorinated compounds (containing C-H bonds) and residual reactants from the synthesis process. In some toxic batches of other perfluorocarbons, hydrofluoric acid (HF) has been identified as a highly toxic degradation product of unstable impurities.[2] It is crucial to source high-purity PFMD and obtain detailed information on potential impurities from the supplier.
3. How can I prepare a stable PFMD emulsion for in vitro use?
A stable PFMD nanoemulsion can be prepared using high-energy emulsification methods:
-
High-Pressure Homogenization: This is a reliable method for producing emulsions with a uniform and small droplet size.[3]
-
Sonication: Probe sonication can also be effective, but it is important to control the temperature and energy input to ensure consistency and avoid degradation of components.
The choice of a biocompatible surfactant, such as lecithin (B1663433) or Pluronic F-68, is critical for stabilizing the emulsion.[4]
4. Which cytotoxicity assays are recommended for use with PFMD emulsions?
It is important to select an assay that is not affected by the physical presence of the emulsion droplets.
-
Recommended:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of a cytosolic enzyme upon membrane damage. The measurement is taken from the cell culture supernatant, minimizing interference from the emulsion.
-
Live/Dead Staining with Microscopy: Allows for direct visualization and quantification of viable and non-viable cells, avoiding issues with absorbance or fluorescence readings of the bulk solution.
-
-
Use with Caution:
-
MTT/XTT/MTS Assays: These assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product. PFMD droplets could potentially interfere with the solubility of the formazan or the spectrophotometric reading. Controls for such interference are essential.
-
ATP-based Assays (e.g., CellTiter-Glo®): The lytic step in these assays may be affected by the presence of the emulsion. Validation is required.
-
5. What are the potential mechanisms of PFMD-induced cytotoxicity?
While specific pathways for pure PFMD are not well-documented due to its inertness, observed cytotoxicity in vitro could be triggered by:
-
Oxidative Stress: Impurities or the high oxygen-carrying capacity of PFMD could potentially lead to an increase in reactive oxygen species (ROS) in some cellular systems.
-
Inflammatory Response: Phagocytic cells can take up PFMD droplets, which may trigger an inflammatory response and the release of pro-inflammatory cytokines.[7][8][9]
-
Physical Disruption of Cellular Processes: Direct contact with large or aggregated PFMD droplets could interfere with cell adhesion, morphology, and membrane integrity.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data to illustrate how to structure experimental results. This data is for illustrative purposes only and is not derived from published studies on this compound.
Table 1: Illustrative Cytotoxicity of PFMD Emulsions in Different Cell Lines
| Cell Line | Assay | Endpoint (Time) | PFMD Emulsion IC₅₀ (v/v %) | Surfactant Control IC₅₀ (µg/mL) |
| HepG2 (Human Hepatoma) | LDH | 48h | > 10% | > 200 |
| A549 (Human Lung Carcinoma) | MTT | 72h | 8.5% | 150 |
| RAW 264.7 (Mouse Macrophage) | Live/Dead Staining | 24h | 5.2% | 120 |
| HUVEC (Human Endothelial) | AlamarBlue | 48h | > 10% | > 200 |
Table 2: Illustrative Emulsion Characterization
| Parameter | Value | Method |
| Mean Droplet Diameter | 180 ± 15 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 ± 5 mV | Laser Doppler Velocimetry |
Experimental Protocols
Protocol 1: Preparation of a Stable PFMD Emulsion
Objective: To prepare a sterile 10% (v/v) PFMD nanoemulsion for cell culture experiments.
Materials:
-
High-purity this compound (PFMD)
-
Egg Yolk Phospholipid (Surfactant)
-
Sterile, pyrogen-free water for injection
-
High-pressure homogenizer or probe sonicator
-
0.22 µm sterile filter
Procedure:
-
Aqueous Phase Preparation: In a sterile container, dissolve egg yolk phospholipid (e.g., 2% w/v) and glycerol (e.g., 2.5% w/v) in water for injection.
-
Pre-emulsion Formation: Add 10% (v/v) of PFMD to the aqueous phase. Vigorously mix using a high-speed rotor-stator homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
Homogenization:
-
High-Pressure Homogenizer: Process the pre-emulsion through the homogenizer at approximately 15,000-20,000 psi for 5-10 cycles. Maintain the temperature below 40°C using a cooling system.
-
Sonication: Place the pre-emulsion in an ice bath and sonicate using a probe sonicator at high power. Use pulses (e.g., 30 seconds on, 30 seconds off) to prevent overheating for a total sonication time of 10-15 minutes.
-
-
Sterilization: Filter the final nanoemulsion through a 0.22 µm sterile filter into a sterile container.
-
Characterization: Measure the mean droplet size and PDI using Dynamic Light Scattering (DLS).
-
Storage: Store the sterile emulsion at 4°C. Use within one week of preparation.
Protocol 2: LDH Cytotoxicity Assay
Objective: To assess the cytotoxicity of a PFMD emulsion by measuring LDH release from cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
PFMD emulsion (prepared as in Protocol 1)
-
Surfactant-only control solution
-
Triton™ X-100 (positive control for maximum lysis)
-
Commercial LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Treatment:
-
Remove the culture medium.
-
Add fresh medium containing serial dilutions of the PFMD emulsion to the test wells.
-
Add medium with corresponding concentrations of the surfactant alone to control wells.
-
Add medium only to the untreated (negative control) wells.
-
Add medium containing a high concentration of Triton™ X-100 (e.g., 1%) to the maximum LDH release (positive control) wells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well without disturbing the cell layer. Transfer to a new 96-well plate.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cytotoxicity for each treatment using the following formula:
-
Plot the % cytotoxicity against the concentration of the PFMD emulsion to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for assessing PFMD emulsion cytotoxicity.
Caption: Potential cytotoxic signaling pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of perfluorocarbon emulsions on cultured human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose–Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Inflammatory stimuli impact on cellular uptake and biodistribution of perfluorocarbon nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of Perfluoromethyldecalin Mixtures
Welcome to the technical support center for the purity analysis of Perfluoromethyldecalin (PFMD) mixtures. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
A1: The most common and effective methods for analyzing the purity of this compound mixtures are Gas Chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC) , often coupled with a Mass Spectrometer (MS), is excellent for separating volatile compounds, including PFMD isomers and other perfluorinated impurities.[1][2][3] It allows for the identification and quantification of individual components in the mixture.
-
¹⁹F NMR Spectroscopy is a powerful quantitative technique (qNMR) that provides information about the fluorine environments in the molecule.[4][5][6] It is highly specific and can be used for quantification without the need for reference standards for every impurity, provided a suitable internal standard is used.[6][7]
Q2: What are the common impurities found in this compound mixtures?
A2: this compound is typically produced through the fluorination of methylnaphthalene or methyldecalin.[8][9] The resulting product is often a mixture of isomers and may contain other perfluorinated compounds. Common impurities include:
-
Structural Isomers: Perfluoro-1-methyldecalin and perfluoro-2-methyldecalin are the main structural isomers.[8][9]
-
Geometric Isomers: Cis- and trans-isomers of the decalin ring system.
-
Other Perfluorocarbons: Such as perfluorodecalin (B110024) (PFD) or perfluoro(butylcyclohexane), which may arise from impurities in the starting material or side reactions.[3][10]
-
Partially Fluorinated Compounds: Incomplete fluorination can lead to residual C-H bonds, which can be detected by ¹H NMR.[3]
Q3: Can GC separate the different isomers of this compound?
A3: Yes, high-resolution capillary gas chromatography is capable of separating isomers of perfluorinated compounds, including the cis- and trans-isomers of perfluorodecalin.[1][11] Achieving baseline separation of PFMD isomers often requires optimization of the GC method, particularly the column type and temperature program.[12] Using specialized capillary columns, such as those with liquid crystalline stationary phases, can enhance the separation of structurally similar isomers.[12]
Q4: Why is ¹⁹F NMR particularly useful for analyzing perfluorocarbons?
A4: ¹⁹F NMR is highly effective for several reasons:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a sensitive nucleus for NMR analysis.[13]
-
Wide Chemical Shift Range: Fluorine signals are spread over a large chemical shift range, which minimizes signal overlap even in complex mixtures.[4][13][14] This allows for clear identification and integration of signals from different fluorine environments.
-
Quantitative Accuracy: With appropriate experimental parameters (e.g., sufficient relaxation delays), ¹⁹F NMR provides highly accurate and reproducible quantification.[6][7][14]
-
No Background Interference: Since fluorine is rare in biological molecules and common solvents, there is virtually no background interference.[6][7]
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of this compound mixtures.
Gas Chromatography (GC) Troubleshooting
Problem: Poor Peak Resolution or Overlapping Peaks
-
Possible Cause 1: Inappropriate GC Column. The column's stationary phase may not be selective enough for separating structurally similar PFMD isomers.
-
Possible Cause 2: Suboptimal Temperature Program. A fast temperature ramp can cause co-elution of closely boiling isomers.
-
Solution: Optimize the oven temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min) to improve the separation of early-eluting peaks.
-
-
Possible Cause 3: Incorrect Carrier Gas Flow Rate.
-
Solution: Ensure the carrier gas (typically Helium) flow rate is set to the optimal value for your column's internal diameter to maximize efficiency.
-
Problem: Peak Tailing or Fronting
-
Possible Cause 1: Active Sites in the Inlet or Column. Perfluorocarbons are generally inert, but active sites (e.g., exposed silica) can interact with trace impurities.
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the column, leading to poor peak shape.[15]
-
Solution: Dilute the sample or use a higher split ratio in the injection port.
-
Problem: Ghost Peaks or Baseline Instability
-
Possible Cause 1: Contamination. Contamination can come from the septum, inlet liner, carrier gas, or sample carryover from a previous injection.[15][17]
-
Solution: Perform a blank run (injecting only the solvent) to identify the source. Replace the septum and clean or replace the inlet liner.[17] Ensure high-purity gas is used.
-
-
Possible Cause 2: Column Bleed. At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.
-
Solution: Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.
-
¹⁹F NMR Spectroscopy Troubleshooting
Problem: Inaccurate Quantification Results
-
Possible Cause 1: Incomplete Signal Relaxation. The time between pulses (relaxation delay) is too short for the ¹⁹F nuclei to fully return to equilibrium, leading to signal intensity errors.
-
Possible Cause 2: Inappropriate Pulse Width. Using a standard 90° pulse can lead to errors if the excitation is not uniform across the wide spectral width of ¹⁹F NMR.
-
Solution: Use a smaller flip angle, such as a 30° pulse, which is less sensitive to off-resonance effects and provides more uniform excitation across the spectrum.[4]
-
-
Possible Cause 3: Incorrect Integration Regions.
-
Solution: Ensure that the integration regions are set wide enough to encompass the entire peak, including any satellite peaks from coupling. Baseline correction should be applied carefully before integration.
-
Data Presentation & Experimental Protocols
Quantitative Data Summary
For reproducible results, specific experimental parameters are crucial. The tables below summarize typical starting parameters for GC-MS and ¹⁹F NMR analysis of perfluorocarbons.
Table 1: Recommended GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| Column | CP-select 624 CB (or equivalent) | Provides good selectivity for halogenated compounds.[1][11] |
| Injector Type | Split/Splitless | Split mode prevents column overload; Splitless for trace analysis. |
| Injector Temp. | 200 °C | Ensures rapid vaporization of the sample.[3] |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | ~1 mL/min | Typical for standard capillary columns.[3] |
| Oven Program | 40 °C (hold 3 min), then ramp | Initial hold separates volatile impurities; slow ramp resolves isomers.[3] |
| Detector | Quadrupole Mass Spectrometer | Provides mass information for confident peak identification. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard mode for creating reproducible mass spectra.[3] |
| MS Interface Temp. | 250 °C | Prevents condensation of analytes before reaching the detector.[3] |
Table 2: Recommended ¹⁹F qNMR Parameters for this compound Analysis
| Parameter | Recommended Setting | Purpose |
|---|---|---|
| Pulse Angle | 30° | Minimizes errors from non-uniform excitation over a wide spectrum.[4] |
| Acquisition Time | 1.0 s | Sufficient time to capture the free induction decay (FID).[4] |
| Relaxation Delay (d1) | 60 s | Ensures complete T₁ relaxation for accurate quantification.[4] |
| Spectral Width | ~240 ppm | Covers the typical chemical shift range for perfluorocarbons.[4] |
| Decoupling | Inverse-gated ¹H decoupling | Prevents NOE effects while removing ¹H-¹⁹F coupling.[14] |
| Internal Standard | Hexafluorobenzene (C₆F₆) | Chemically inert, single sharp peak, and soluble in PFMD. |
Detailed Experimental Protocols
Protocol 1: GC-MS Purity Analysis Workflow
-
Sample Preparation: Dilute the this compound mixture in a suitable volatile solvent (e.g., 1,1,2-trichlorotrifluoroethane) to a concentration of approximately 1 mg/mL.
-
Instrument Setup: Configure the GC-MS system using the parameters outlined in Table 1.
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire data in full scan mode (e.g., m/z 50-550) to identify all components.[3]
-
Data Analysis:
-
Identify the peaks corresponding to PFMD isomers and potential impurities by comparing their mass spectra to libraries (e.g., NIST) and literature data. The molecular ion for PFMD (C₁₁F₂₀) is m/z 512, though it may not be visible. Common fragments for perfluorodecalins include m/z 462 [C₁₀F₁₈]⁺ and 131 [C₃F₅]⁺.[3]
-
Calculate the relative purity by integrating the peak areas. The percentage of a single component is determined by its peak area divided by the total area of all peaks.
-
Protocol 2: ¹⁹F qNMR Purity Analysis Workflow
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound mixture into an NMR tube.
-
Accurately weigh and add approximately 10 mg of a suitable internal standard (e.g., hexafluorobenzene).
-
Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃) to lock the spectrometer frequency.
-
-
Instrument Setup: Configure the NMR spectrometer using the parameters in Table 2.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the signal-to-noise ratio is adequate by adjusting the number of scans (e.g., 32 scans).[4]
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
-
Purity Calculation:
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral area
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
std = Internal Standard
-
-
Visualizations
References
- 1. Determination of perfluorodecalin and perfluoro-N-methylcyclohexylpiperidine in rat blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blood monitoring of perfluorocarbon compounds (F-tert-butylcyclohexane, this compound and perfluorodecalin) by headspace-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acgpubs.org [acgpubs.org]
- 5. [PDF] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy | Semantic Scholar [semanticscholar.org]
- 6. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Buy this compound | 51294-16-7 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. vurup.sk [vurup.sk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. selectscience.net [selectscience.net]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
Technical Support Center: Perfluoromethyldecalin-Based Organ Perfusion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perfluoromethyldecalin (PFMD) for organ perfusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFMD) and why is it used in organ perfusion?
A1: this compound (PFMD) is a type of perfluorocarbon (PFC), a synthetic compound composed of carbon and fluorine atoms.[1] PFCs have a high capacity for dissolving gases, particularly oxygen.[2] This property makes them valuable for organ perfusion as they can act as an artificial oxygen carrier, delivering oxygen to the organ tissue to maintain its viability ex vivo.[3][4]
Q2: What are the main advantages of using a PFMD-based perfusate over traditional preservation solutions?
A2: The primary advantage is enhanced oxygen delivery to the organ tissue, especially during hypothermic preservation when metabolic activity, although reduced, still requires oxygen.[5] This can help maintain cellular energy (ATP) stores, reduce ischemic injury, and potentially prolong the viable preservation time of the organ.[4][5]
Q3: What are the critical quality control parameters for a PFMD emulsion for organ perfusion?
A3: Key quality control parameters include:
-
Particle Size: The emulsion should have a narrow, nanoscale size distribution to ensure stability and prevent blockage of microvasculature.[6][7]
-
Stability: The emulsion must remain stable without phase separation (creaming or sedimentation) for the duration of the perfusion experiment.[8]
-
Oxygen Carrying Capacity: The ability of the emulsion to effectively dissolve and release oxygen should be verified.
-
Sterility: The final emulsion must be sterile to prevent contamination of the organ.
-
Biocompatibility: The components of the emulsion should be biocompatible and not induce an inflammatory response.[9]
Q4: Can PFMD interfere with analytical assays performed on the perfusate or tissue samples?
A4: Yes, PFCs can potentially interfere with certain analytical methods. For instance, in mass spectrometry-based analyses, PFCs or their breakdown products could create interfering peaks, leading to inaccurate quantification of analytes.[10][11] It is crucial to validate analytical methods in the presence of the PFMD emulsion to identify and mitigate any potential interference.
Troubleshooting Guides
Issue 1: Emulsion Instability (Creaming, Sedimentation, or Phase Separation)
| Symptom | Possible Cause | Suggested Solution |
| Visible layering or separation of the emulsion. | Inadequate homogenization during preparation. | Increase homogenization time or pressure. Ensure the high-pressure homogenizer is functioning optimally. |
| Improper surfactant concentration or type. | Optimize the surfactant-to-PFMD ratio. Consider using a combination of surfactants for improved stability.[7] | |
| Incorrect temperature during preparation or storage. | Prepare and store the emulsion at the recommended temperature. Avoid freeze-thaw cycles. | |
| Contamination of the emulsion. | Ensure all components and equipment are sterile. Prepare the emulsion in a clean environment. |
Issue 2: Inadequate Oxygenation of the Organ
| Symptom | Possible Cause | Suggested Solution |
| Low partial pressure of oxygen (pO2) in the perfusate outflow. | Insufficient oxygenation of the PFMD emulsion. | Ensure the oxygenator in the perfusion circuit is functioning correctly and that the gas mixture supplied has the appropriate oxygen concentration. |
| Poor perfusion of the organ tissue. | Check for any blockages in the perfusion circuit or the organ's vasculature. Ensure the perfusion pressure and flow rate are within the optimal range for the specific organ. | |
| High metabolic demand of the organ. | If perfusing at warmer temperatures, ensure the oxygen carrying capacity of the emulsion is sufficient for the organ's metabolic rate.[[“]] |
Issue 3: Organ Edema
| Symptom | Possible Cause | Suggested Solution |
| Swelling and increased weight of the organ post-perfusion. | High perfusion pressure. | Optimize the perfusion pressure to ensure adequate flow without causing excessive hydrostatic pressure. |
| Inappropriate oncotic pressure of the perfusate. | Add an oncotic agent, such as albumin, to the aqueous phase of the emulsion to maintain the correct osmotic balance. | |
| Endothelial injury. | Minimize warm ischemia time before perfusion. Ensure the perfusate is biocompatible and does not damage the vascular endothelium. |
Quantitative Data Summary
Table 1: Properties of this compound (PFMD)
| Property | Value | Reference |
| Molecular Formula | C₁₁F₂₀ | [13] |
| Molar Mass | 512.09 g/mol | [13] |
| Density | ~1.9 g/cm³ | [1] |
| Boiling Point | ~178 °C | [1] |
| Kinematic Viscosity | ≈ 3.25 mm²/s | [14] |
Table 2: Example of PFMD Emulsion Characteristics
| Parameter | Target Value | Reference |
| Mean Droplet Size | < 200 nm | [7] |
| Polydispersity Index (PDI) | < 0.2 | [15] |
| Zeta Potential | < -30 mV | [15] |
| Oxygen Solubility (at 25°C, 1 atm) | ~40-50 mL O₂/100 mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion (20% w/v)
Materials:
-
This compound (PFMD)
-
Pluronic F-68 (or other suitable surfactant)
-
Egg yolk phospholipids (B1166683) (optional, for enhanced stability)
-
Water for Injection (WFI)
-
High-pressure homogenizer
-
0.22 µm sterile filter
Methodology:
-
Aqueous Phase Preparation:
-
In a sterile beaker, dissolve Pluronic F-68 and glycerol in WFI with gentle heating and stirring until a clear solution is obtained.
-
If using phospholipids, add them to the aqueous phase and heat to ~60°C while stirring to ensure complete dispersion.
-
-
Pre-emulsification:
-
Add the PFMD to the aqueous phase.
-
Using a high-shear mixer, homogenize the mixture at a moderate speed for 5-10 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at the manufacturer's recommended pressure (typically >15,000 psi).
-
Recirculate the emulsion through the homogenizer for a sufficient number of passes to achieve the desired droplet size and polydispersity. Monitor droplet size using dynamic light scattering (DLS).
-
-
Sterile Filtration:
-
Aseptically filter the final emulsion through a 0.22 µm sterile filter into a sterile container.
-
-
Quality Control:
-
Measure the final particle size, PDI, and zeta potential.
-
Visually inspect the emulsion for any signs of instability.
-
Perform sterility testing.
-
Protocol 2: Ex Vivo Organ Perfusion using a PFMD-based Emulsion
Materials:
-
Isolated organ
-
Prepared sterile PFMD emulsion
-
Perfusion circuit (including pump, oxygenator, heat exchanger, and reservoir)
-
Physiological buffer (e.g., Krebs-Henseleit)
-
Surgical instruments for cannulation
-
Monitoring equipment (pressure transducers, flow meters, oxygen sensors)
Methodology:
-
Circuit Priming:
-
Prime the perfusion circuit with the physiological buffer to remove any air bubbles.
-
Gradually replace the buffer with the PFMD emulsion.
-
-
Oxygenation:
-
Connect the oxygenator to a gas source with the desired oxygen concentration (e.g., 95% O₂ / 5% CO₂).
-
Allow the emulsion to circulate through the oxygenator until the desired pO₂ is reached.
-
-
Organ Cannulation:
-
Surgically expose and cannulate the main artery and vein of the isolated organ.
-
-
Initiation of Perfusion:
-
Connect the cannulated organ to the perfusion circuit.
-
Start the perfusion at a low flow rate and gradually increase to the desired physiological rate.
-
Maintain the organ at the desired temperature (hypothermic or normothermic) using the heat exchanger.
-
-
Monitoring:
-
Continuously monitor perfusion pressure, flow rate, and the pO₂ of the inflow and outflow perfusate.
-
Collect perfusate samples at regular intervals for biochemical analysis.
-
-
Termination of Experiment:
-
At the end of the experiment, flush the organ with a preservation solution.
-
Collect tissue samples for histological or molecular analysis.
-
Visualizations
Signaling Pathways
Caption: Signaling pathways in PFMD perfusion.
Experimental Workflows
References
- 1. Anti-inflammatory signaling during ex vivo liver perfusion improves the preservation of pig liver grafts before transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon Nanoparticles Loaded with Oxygen Alleviate Acute Kidney Injury via Ameliorating Renal Oxygenation Level - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphospecific flow cytometry for pharmacodynamic drug monitoring: analysis of the JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells | PLOS One [journals.plos.org]
- 6. Ex Vivo Lung Perfusion Improves the Inflammatory Signaling Profile of the Porcine Donor Lung Following Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acellular ex vivo lung perfusate silences pro-inflammatory signaling in human lung endothelial and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Perfluorocarbon-Based Oxygen Carriers and Subnormothermic Lung Machine Perfusion Decrease Production of Pro-Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Perfluorocarbon reduces cell damage from blast injury by inhibiting signal paths of NF-κB, MAPK and Bcl-2/Bax signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of perfluorocarbon in organ preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK/STAT signaling is associated with cardiac dysfunction during ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. dovepress.com [dovepress.com]
- 14. Role of the PI3K/Akt signaling pathway in liver ischemia reperfusion injury: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Perfluoromethyldecalin Delivery for In Vivo Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Perfluoromethyldecalin in preclinical and clinical imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for in vivo imaging?
This compound is a type of perfluorocarbon (PFC), a class of synthetic compounds that are biologically inert and have high gas-dissolving capacity. For in vivo imaging, it is typically formulated into nanoemulsions. Its primary use stems from the presence of fluorine atoms, which can be detected by ¹⁹F Magnetic Resonance Imaging (MRI) with virtually no background signal from the body, allowing for highly specific cell tracking and imaging applications.[1][2][3] Additionally, PFCs with low boiling points can be used as phase-change contrast agents for ultrasound imaging.[4][5]
Q2: What are the main imaging modalities used with this compound?
The two primary imaging modalities are:
-
¹⁹F Magnetic Resonance Imaging (MRI): This is the most common application. Since the body has negligible endogenous ¹⁹F, any detected signal is directly attributable to the administered this compound agent. This allows for unambiguous detection and quantification of labeled cells or targeted nanoparticles.[1][2][3]
-
Ultrasound Imaging: this compound, when formulated into nanodroplets, can be used as a phase-change contrast agent. An external trigger, such as a focused ultrasound pulse, can cause the liquid nanodroplet to vaporize into a gas microbubble, a process known as Acoustic Droplet Vaporization (ADV).[4][6][7] These microbubbles are highly echogenic and provide strong contrast in ultrasound images.[5][8]
Q3: My this compound emulsion is unstable. What are the common causes?
Nanoemulsion instability is often due to a process called Ostwald ripening, where larger droplets grow at the expense of smaller ones.[9] Key causes include:
-
Inappropriate Surfactant/Emulsifier: The choice and concentration of the surfactant are critical for stabilizing the emulsion.[9][10]
-
High Polydispersity: A wide distribution of droplet sizes can accelerate instability.[9]
-
Insufficient Energy Input: The formation of nanoemulsions requires high energy from methods like sonication or high-pressure homogenization to create small, uniform droplets.[9][11]
-
PFC Properties: The specific properties of the perfluorocarbon can influence emulsion stability.[9]
Q4: I am seeing artifacts in my ¹⁹F MRI images. What could be the reason?
Common artifacts in ¹⁹F MRI include:
-
Chemical Shift Artifacts: this compound has multiple fluorine atoms in different chemical environments, leading to several peaks in the ¹⁹F NMR spectrum. If the imaging bandwidth is too narrow, these signals can be spatially misplaced, creating "ghost" images.[1][3] Using PFCs with a single sharp resonance, like perfluoropolyethers, or employing specific imaging pulse sequences can mitigate this.[1]
-
Anesthetic Interference: Volatile anesthetics like isoflurane (B1672236) contain fluorine and can produce significant background signals, interfering with the detection of the this compound agent.[12] Specialized imaging strategies are needed to reduce these artifacts.[12]
Q5: Is this compound toxic?
Perfluorocarbons, including this compound, are generally considered biologically inert and non-toxic.[11] When formulated into nanoemulsions for injection, the overall biocompatibility also depends on the surfactants and other components used.[9] Long-term retention in organs of the reticuloendothelial system (like the liver and spleen) has been a concern with some PFC emulsions, but newer formulations are designed for faster clearance.[13][14][15]
Troubleshooting Guides
Guide 1: Emulsion Preparation & Stability
| Question/Issue | Possible Causes | Recommended Solutions |
| My nanoemulsion has a large average particle size (>250 nm) and/or a high Polydispersity Index (PDI > 0.2). | 1. Insufficient energy during emulsification.2. Incorrect surfactant-to-PFC ratio.3. Inefficient surfactant. | 1. Increase sonication time/power or the number of passes through the microfluidizer.[10]2. Optimize the concentration of the surfactant (e.g., phospholipids, Pluronics).[9]3. Consider using a combination of surfactants or a fluorinated surfactant to reduce interfacial tension more effectively.[10] |
| My emulsion looks good initially but separates or aggregates after storage. | 1. Ostwald ripening is occurring.2. Surfactant desorption from the droplet surface.3. Temperature fluctuations during storage. | 1. Use longer-chain PFCs, which are less prone to diffusion.[9]2. Ensure the surfactant provides a stable steric or electrostatic barrier. PEGylated lipids can improve stability.[8]3. Store at a consistent, recommended temperature (e.g., 4°C). Avoid freezing. |
Guide 2: ¹⁹F MRI Imaging
| Question/Issue | Possible Causes | Recommended Solutions |
| My ¹⁹F MRI Signal-to-Noise Ratio (SNR) is too low for detection. | 1. Insufficient accumulation of the agent at the target site.2. Low number of labeled cells.3. Suboptimal MRI acquisition parameters.4. Low ¹⁹F content in the nanoemulsion. | 1. Increase the injected dose or improve targeting efficiency.2. Increase the number of ¹⁹F atoms loaded per cell (typically 10¹¹ to 10¹³ ¹⁹F atoms/cell).[2]3. Use dedicated ¹⁹F coils. Optimize pulse sequences (e.g., RARE, SSFP) and increase the number of averages.[1][16]4. Increase the volume fraction of this compound in the nanoemulsion.[11] |
| I see "ghost" images or spatial distortions in my ¹⁹F images. | 1. Chemical shift artifact due to the multiple resonance peaks of this compound. | 1. Increase the receiver bandwidth during acquisition.2. Use a chemically selective imaging pulse sequence to excite only one of the ¹⁹F peaks.3. Use advanced reconstruction techniques or switch to a PFC with a single resonance peak if possible.[1][3] |
| There is a strong, diffuse background signal obscuring my target. | 1. Interference from fluorine-containing anesthetics like isoflurane. | 1. Use an anesthetic that does not contain fluorine.2. Implement ¹⁹F MRI imaging strategies specifically designed to suppress the isoflurane signal, such as chemical shift-selective pulses.[12] |
Guide 3: Ultrasound Imaging (Acoustic Droplet Vaporization)
| Question/Issue | Possible Causes | Recommended Solutions |
| I am not observing Acoustic Droplet Vaporization (ADV) of my nanodroplets. | 1. Insufficient acoustic pressure.2. The boiling point of the PFC is too high for the experimental conditions.3. Droplet size is too small. | 1. Increase the peak negative pressure of the ultrasound pulse.[5]2. Use a PFC with a lower boiling point (e.g., perfluoropentane, b.p. 29°C) for ADV applications at body temperature.[4][6]3. The ADV threshold can be size-dependent; ensure your formulation produces droplets in the optimal size range for vaporization.[8] |
| The ADV threshold is too high, risking tissue damage. | 1. The lipid shell composition is too rigid.2. The PFC core is not optimal. | 1. Modify the composition of the encapsulating shell. The ratio of PEGylated to non-PEGylated lipids can significantly impact ADV dynamics.[8]2. Ensure the use of a low-boiling-point PFC. The combination of nonlinear propagation of the ultrasound wave and focusing by the droplet initiates vaporization.[4] |
Quantitative Data Tables
Table 1: Physicochemical Properties of a Typical this compound Nanoemulsion for ¹⁹F MRI
| Parameter | Typical Value | Significance |
| Core Material | This compound | Provides the ¹⁹F signal for MRI. |
| Surfactant | Phospholipid, Pluronic F-68 | Stabilizes the emulsion and ensures biocompatibility.[9][13] |
| Mean Droplet Size (Z-average) | 100 - 250 nm | Influences biodistribution, circulation time, and cellular uptake. Sizes <500 nm are required to avoid embolism.[11] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow, uniform size distribution, which is crucial for stability and predictable in vivo behavior.[9][10] |
| ¹⁹F Concentration (in emulsion) | 20 - 35% (v/v) | Determines the potential signal intensity for ¹⁹F MRI.[11] |
| Zeta Potential | -20 to -40 mV | Indicates surface charge; a higher absolute value generally corresponds to better colloidal stability due to electrostatic repulsion. |
Table 2: Biodistribution Profile of this compound Nanoparticles (24h post-IV injection)
Note: Biodistribution is highly dependent on particle size, surface coating, and the specific animal model.
| Organ | Typical Accumulation (% Injected Dose/gram tissue) | Rationale |
| Liver | 10 - 40% | Primary site of uptake by the reticuloendothelial system (RES) / mononuclear phagocyte system (MPS).[15][17] |
| Spleen | 5 - 20% | Another major organ of the RES/MPS responsible for filtering particles from the blood.[15][17] |
| Lungs | 1 - 5% | Can show transient accumulation, especially with larger particles or aggregates.[18][19] |
| Kidneys | < 1% | Renal clearance is generally limited for particles >10 nm.[15] |
| Blood (Circulation) | Variable | Depends on particle size and surface modifications (e.g., PEGylation), which help evade MPS uptake.[20] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Nanoemulsion
This protocol describes a general method using high-pressure homogenization.
-
Preparation of Phases:
-
Aqueous Phase: Prepare a solution of a suitable surfactant (e.g., 2% w/v Pluronic F-68) in deionized water. Filter sterilize through a 0.22 µm filter.
-
Oil Phase: Use neat this compound.
-
-
Premixing:
-
Add the this compound (e.g., 20% v/v) to the aqueous surfactant solution.
-
Create a coarse pre-emulsion by mixing with a high-speed rotor-stator homogenizer for 5-10 minutes.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer (e.g., a microfluidizer) at 15,000-25,000 PSI.
-
Recirculate the emulsion for 5-10 passes to achieve a small and uniform droplet size. Keep the system cool (e.g., on an ice bath) to prevent overheating.
-
-
Characterization:
-
Measure the mean droplet size and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Confirm long-term stability by monitoring DLS parameters over several weeks at 4°C.
-
-
Sterilization & Storage:
-
The final nanoemulsion should be sterile if prepared aseptically.
-
Store in sterile vials at 4°C. Do not freeze.
-
Protocol 2: Ex Vivo Labeling of Cells with this compound Nanoemulsion
This protocol is a general guide for labeling cells like macrophages or stem cells for in vivo tracking.[2][21][22]
-
Cell Culture:
-
Culture the cells of interest (e.g., RAW 264.7 macrophages) to the desired number using standard cell culture techniques.
-
-
Labeling Incubation:
-
Harvest and count the cells. Resuspend the cell pellet in complete culture medium containing the sterile this compound nanoemulsion. A typical concentration is 1-2 mg/mL of the emulsion.
-
Incubate the cells with the nanoemulsion for 12-24 hours at 37°C in a CO₂ incubator. The exact time and concentration should be optimized for the specific cell type.
-
-
Washing:
-
After incubation, gently harvest the cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant containing the excess nanoemulsion.
-
Wash the cell pellet 2-3 times with sterile phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.
-
-
Viability and Quantification:
-
Assess cell viability using a standard method (e.g., Trypan Blue exclusion or a live/dead stain).[23]
-
(Optional) Quantify the amount of internalized fluorine per cell using ¹⁹F Nuclear Magnetic Resonance (NMR) on a known number of labeled cells.
-
-
Preparation for Injection:
-
Resuspend the final washed cell pellet in a sterile, injectable vehicle (e.g., PBS or saline) at the desired concentration for in vivo administration.
-
Mandatory Visualizations
Caption: Experimental workflow for preparing and using this compound for cell tracking.
Caption: Logical troubleshooting workflow for low SNR in ¹⁹F MRI experiments.
Caption: The principle of Acoustic Droplet Vaporization for ultrasound contrast.
References
- 1. Fluorine (19F) MRS and MRI in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluorocarbons-Based 19F Magnetic Resonance Imaging in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acoustic droplet vaporization is initiated by superharmonic focusing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. [PDF] Acoustic Droplet Vaporization in Biology and Medicine | Semantic Scholar [semanticscholar.org]
- 8. Perfluorocarbon nanodroplet size, acoustic vaporization, and inertial cavitation affected by lipid shell composition in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-containing nanoemulsions for MRI cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A stable, highly concentrated fluorous nanoemulsion formulation for in vivo cancer imaging via 19F-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of perfluorodecalin emulsion, an approach to the red cells substitute - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thno.org [thno.org]
- 15. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 19F MRI-fluorescence imaging dual-modal cell tracking with partially fluorinated nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. vliz.be [vliz.be]
- 19. Accumulation of perfluoroalkyl substances in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. resources.revvity.com [resources.revvity.com]
Technical Support Center: Perfluoromethyldecalin (PFMD) Tissue Retention
This technical support guide provides researchers, scientists, and drug development professionals with information on strategies to understand and potentially reduce the retention of Perfluoromethyldecalin (PFMD) in tissues during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PFMD) and why is it retained in tissues?
This compound (PFMD) is a chemically and biologically inert fluorocarbon liquid.[1][2] Due to its inertness, it is not metabolized by the body.[1] When administered, particularly as an emulsion intravenously, PFMD particles are recognized as foreign and are taken up by macrophages of the reticuloendothelial system (RES), primarily in the liver and spleen.[1][3] This uptake is the main reason for its retention in these tissues.
Q2: How is PFMD naturally eliminated from the body?
The primary route of elimination for inert perfluorocarbons (PFCs) like PFMD is through the lungs via exhalation.[1][4] The PFMD that has been sequestered by the RES is slowly released back into the bloodstream, transported to the lungs, and expelled in the expired air.[1] It is not eliminated through urine or feces in any significant amount, which is a key difference from other per- and polyfluoroalkyl substances (PFAS).[5][6]
Q3: Why is PFMD still detectable in tissues long after administration?
The retention time of PFMD in tissues is influenced by its physical properties, specifically its low vapor pressure and high molecular weight.[1] These characteristics lead to a slow rate of elimination from the body. Larger PFC molecules, like PFMD, tend to have longer retention times.[3] The half-life for a similar compound, perfluorodecalin, is approximately one week.[4]
Q4: Are there proven strategies to accelerate the elimination of PFMD from tissues?
Currently, there are no established and validated methods specifically for accelerating the elimination of this compound from tissues. The strategies that have been investigated for other classes of PFAS, such as bile acid sequestrants (e.g., cholestyramine) or methods to enhance kidney function, are not applicable to inert PFCs like PFMD because their elimination pathway is different.[7]
Q5: What are the potential side effects of PFMD retention?
The accumulation of inert PFCs in the RES is generally considered benign with respect to the surrounding tissue.[1] However, high doses can lead to a saturation of the RES-mediated clearance capacity, resulting in the redistribution of PFMD to other tissues where it can be taken up by other macrophages.[1] This can cause reversible biological effects such as macrophage hypertrophy.[1]
Troubleshooting Guide
Issue: High levels of PFMD are observed in the liver and spleen in my animal model, potentially interfering with other measurements.
-
Explanation: This is the expected biodistribution of intravenously administered PFMD emulsions due to uptake by the reticuloendothelial system (RES).[1]
-
Possible Solutions (Hypothetical and for research purposes only):
-
Post-Experiment Clearance Period: Allow for a sufficient washout period post-administration to permit natural clearance via the lungs. The length of this period will depend on the dose and the specific animal model.
-
Dose Optimization: If experimentally feasible, reducing the administered dose of PFMD may reduce the overall tissue burden.
-
Issue: I need to design an experiment to test a potential method for enhancing PFMD clearance.
-
Recommendation: Based on the known elimination pathway of inert PFCs (pulmonary exhalation), any intervention would likely need to target this route. A hypothetical experimental design is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of inert perfluorocarbons in contrast to other PFAS, highlighting the differences in their elimination pathways and retention.
| Parameter | Inert Perfluorocarbons (e.g., PFMD, Perfluorodecalin) | Other PFAS (e.g., PFOA, PFDA) |
| Primary Elimination Route | Lungs (exhalation)[1][4] | Kidneys (urine), Liver (feces)[6][8] |
| Metabolism | Not metabolized (biologically inert)[1] | Generally not metabolized, but can undergo enterohepatic recirculation[7] |
| Key Factors Influencing Retention | Low vapor pressure, high molecular weight[1] | Binding to serum proteins, efficiency of renal and biliary transporters[5][6] |
| Half-Life Example | Perfluorodecalin: ~1 week[4] | PFOA (male rats): 15 days; PFOA (female rats): <1 day[8] |
Experimental Protocols
Hypothetical Protocol: Assessing the Effect of Enhanced Ventilation on PFMD Clearance
This protocol is a theoretical framework for investigating whether increasing pulmonary ventilation can enhance the elimination of PFMD.
-
Animal Model: Select an appropriate animal model (e.g., rat) and divide into a control and an experimental group.
-
PFMD Administration: Administer a single, well-defined dose of a PFMD emulsion intravenously to all animals.
-
Intervention:
-
Control Group: House the animals under normal conditions.
-
Experimental Group: At a specified time post-PFMD administration, expose the animals to a mildly hypercapnic environment (e.g., 5% CO2 in air) to stimulate an increase in respiratory rate and tidal volume (hyperventilation). This should be done for a defined period (e.g., 1-2 hours) daily for several days. All procedures must be approved by an animal care and use committee.
-
-
Sample Collection: Collect blood samples at regular intervals. At the end of the study period, collect major organs (liver, spleen, lungs, fat).
-
PFMD Quantification: Analyze the concentration of PFMD in blood and tissue homogenates using a validated gas chromatography-mass spectrometry (GC-MS) method.
-
Data Analysis: Compare the PFMD concentrations in the blood and tissues of the experimental group to the control group to determine if enhanced ventilation accelerated clearance.
Visualizations
Caption: Elimination pathway of inert this compound (PFMD).
Caption: Comparison of elimination pathways: Inert PFCs vs. other PFAS.
References
- 1. Pharmacokinetics and side effects of perfluorocarbon-based blood substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Fluorocarbon - Wikipedia [en.wikipedia.org]
- 5. Tissue distribution and elimination of perfluorodecanoic acid in the rat after single intraperitoneal administration. | Semantic Scholar [semanticscholar.org]
- 6. Tissue distribution and elimination of perfluorodecanoic acid in the rat after single intraperitoneal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tissue distribution, metabolism, and elimination of perfluorooctanoic acid in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Shelf-Life of Perfluoromethyldecalin-Based Formulations
Welcome to the technical support center for Perfluoromethyldecalin-based formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and extending the shelf-life of their formulations. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Formulation and Handling
Q1: What are the key physicochemical properties of this compound (PFMD) relevant to formulation stability?
A: this compound is a fluorocarbon liquid that is chemically and biologically inert.[1] It is thermally stable to over 400°C.[1] Key properties influencing formulation are its high density (approx. 1.972 g/mL), low viscosity, and very low solubility in water (hydrophobicity).[1] These characteristics necessitate its formulation as an emulsion for aqueous applications.
Q2: What are the common types of stabilizers used for PFMD emulsions?
A: PFMD emulsions are kinetically stabilized using surfactants or emulsifiers. Commonly used stabilizers include:
-
Phospholipids (B1166683): Such as egg yolk lecithin.[2]
-
Poloxamers: Nonionic triblock copolymers like Pluronic F-68.[2]
-
Fluorosurfactants: These can provide highly stable emulsions.[2]
-
Novel Polymeric Surfactants: Functionalizable polymers like poly(2-oxazoline) (POx) have been developed to improve stability and versatility over traditional poloxamers.[3][4]
Q3: What is the primary physical degradation pathway for PFMD emulsions?
A: The main mechanism for the physical instability of perfluorocarbon nanoemulsions is Ostwald ripening . This process involves the diffusion of smaller PFMD droplets through the aqueous phase to larger droplets, leading to an overall increase in the average particle size over time.[5] This can eventually lead to phase separation.
Q4: What are the recommended storage conditions for PFMD-based formulations?
A: To enhance stability and minimize particle size growth, it is generally recommended to store perfluorocarbon emulsions at refrigerated temperatures (2-8°C).[5] Freezing should typically be avoided as the formation of ice crystals can disrupt the emulsion structure and lead to coalescence. The logarithmic value of the droplet growth rate in similar perfluorocarbon emulsions has been shown to decrease linearly with the inverse of temperature in the range of 5-40°C.[6]
Analytical and Stability Testing
Q5: What analytical techniques are crucial for assessing the stability of PFMD emulsions?
A: A comprehensive stability program for PFMD emulsions should include the following analytical techniques:
-
Visual Inspection: For signs of creaming, sedimentation, or phase separation.[5]
-
Particle Size Analysis: Using Dynamic Light Scattering (DLS) to measure the mean droplet size and polydispersity index (PDI).[5]
-
Chromatography: Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID) is suitable for quantifying PFMD and its potential volatile impurities. High-Performance Liquid Chromatography (HPLC) can be used for analyzing non-volatile components like surfactants or encapsulated drugs.[5][7]
-
pH Measurement: To detect any changes that might indicate chemical degradation of excipients.[5]
Q6: Why are forced degradation studies necessary for PFMD formulations?
A: Forced degradation (or stress testing) studies are essential to:
-
Identify likely degradation products and establish degradation pathways.[8]
-
Demonstrate the specificity of analytical methods, ensuring that the methods can accurately measure the drug substance in the presence of its degradation products.[8][9]
-
Understand the intrinsic stability of the molecule, which helps in developing robust formulations and defining stable storage conditions.[9][10]
Troubleshooting Guide
Issue 1: Rapid Increase in Particle Size or Polydispersity Index (PDI)
-
Possible Causes:
-
Ostwald Ripening: This is the most probable cause for PFMD emulsions.[5] The high interfacial tension and slight aqueous solubility of PFMD drive this process.
-
Insufficient Surfactant Concentration: The surfactant level may be too low to adequately cover the surface of the droplets, leading to flocculation and coalescence.[11]
-
Inappropriate Surfactant Choice: The selected emulsifier may not be providing a sufficient steric or electrostatic barrier.
-
Suboptimal Homogenization: The initial particle size distribution might be too broad, which accelerates ripening. Processing parameters strongly influence the initial droplet size and growth rate.[6]
-
-
Troubleshooting Steps:
-
Optimize Surfactant System:
-
Increase the concentration of the primary surfactant.
-
Consider a combination of surfactants (e.g., a phospholipid with a poloxamer).
-
-
Refine Homogenization Process:
-
Increase homogenization pressure or duration to achieve a smaller and more uniform initial droplet size.
-
-
Modify Continuous Phase:
-
Increase the viscosity of the aqueous phase by adding a viscosity modifier (e.g., glycerol, PEG) to slow down droplet diffusion.[11]
-
-
Review Storage Conditions:
-
Ensure storage at recommended refrigerated temperatures (2-8°C) to reduce the rate of Ostwald ripening.[5]
-
-
Issue 2: Visible Phase Separation (Creaming or Sedimentation)
-
Possible Causes:
-
Significant Droplet Growth: Advanced Ostwald ripening or coalescence has led to large droplets that separate under gravity.
-
High Density of PFMD: this compound is significantly denser than water, leading to a natural tendency for sedimentation.
-
Insufficient Viscosity of Continuous Phase: A low-viscosity medium allows for rapid movement and separation of droplets.[11]
-
-
Troubleshooting Steps:
-
Address Particle Size Growth: Follow the steps outlined in "Issue 1". Controlling particle size is the most critical step.
-
Increase Continuous Phase Viscosity: Incorporate a biocompatible viscosity-enhancing agent into the aqueous phase.
-
Gentle Re-dispersion: For early-stage creaming or sedimentation, gentle inversion of the container may be sufficient to re-disperse the emulsion. Note that this does not solve the underlying instability.
-
Issue 3: Change in pH of the Formulation During Storage
-
Possible Causes:
-
Degradation of Excipients: Hydrolysis of certain excipients, such as phospholipids or co-solvents, can lead to the formation of acidic byproducts.
-
Interaction with Container/Closure: Leaching of substances from the storage container.
-
-
Troubleshooting Steps:
-
Incorporate a Buffer System: Use a pharmaceutically acceptable buffer (e.g., phosphate (B84403) or citrate (B86180) buffer) to maintain a stable pH.
-
Investigate Excipient Stability: Conduct stability studies on individual excipients under the same conditions to identify the source of the pH shift.
-
Perform Container Compatibility Studies: Ensure that the chosen primary packaging is inert and does not interact with the formulation.
-
Data Presentation
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for up to 7 days | To test for susceptibility to degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for up to 7 days | To test for susceptibility to degradation in alkaline conditions. |
| Oxidation | 3% H₂O₂ at room temperature for up to 7 days | To evaluate stability against oxidative stress.[12] |
| Thermal Degradation | 60-80°C (in a controlled humidity chamber if desired) | To assess the impact of high temperature on the formulation.[10] |
| Photostability | Overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt-hours/m² (ICH Q1B)[12] | To determine if the formulation is light-sensitive. |
Table 2: Key Stability-Indicating Parameters and Acceptance Criteria
| Parameter | Analytical Technique | Typical Acceptance Criteria (for illustrative purposes) |
| Appearance | Visual Inspection | Clear, opalescent, or milky white emulsion, free from visible particulates and phase separation. |
| Mean Particle Size | Dynamic Light Scattering (DLS) | No significant change from the initial value (e.g., ≤ 20% increase). |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | No significant change from the initial value (e.g., remains ≤ 0.3). |
| pH | pH Meter | Remains within ± 0.5 units of the initial value. |
| Assay (PFMD) | Gas Chromatography (GC-FID/MS) | 95.0% - 105.0% of the initial concentration. |
| Degradation Products | GC-MS or HPLC-MS | No single unspecified degradant > 0.2%; Total degradants > 1.0%. |
Experimental Protocols
Protocol 1: Long-Term Stability Testing
-
Sample Preparation: Prepare a single, homogenous batch of the this compound formulation. Fill it into the final intended container-closure system.
-
Storage Conditions: Place samples into stability chambers set to the desired long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) storage conditions.
-
Time Points: Designate specific testing intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Sample Analysis: At each time point, withdraw samples from each storage condition. Allow them to equilibrate to room temperature.
-
Testing: Perform a full suite of stability tests as outlined in Table 2 (Appearance, Particle Size, PDI, pH, Assay, and Degradation Products).
-
Data Evaluation: Analyze the data for trends over time. Any significant change, out-of-specification result, or notable trend should be investigated.
Protocol 2: Photostability Testing (as per ICH Q1B)
-
Sample Exposure: Place the formulation samples directly in a photostability chamber. To serve as a control, wrap a parallel set of samples in aluminum foil to protect them from light.
-
Light Source: Expose the samples to a light source that conforms to ICH Q1B guidelines, providing both cool white fluorescent and near-UV lamps.
-
Exposure Levels: Ensure a total exposure of not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-UV light.[12]
-
Post-Exposure Analysis: After the exposure period, analyze both the light-exposed and dark control samples for all key stability-indicating parameters.
-
Comparison: Compare the results from the exposed samples to the dark controls. A significant difference indicates that the formulation is light-sensitive and requires light-protective packaging.
Visualizations
Caption: Troubleshooting decision tree for common PFMD emulsion instability issues.
Caption: Experimental workflow for a comprehensive long-term stability study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Perfluorocarbon Emulsion Contrast Agents: A Mini Review [frontiersin.org]
- 3. Functionalizable poly(2-oxazoline) stabilizers in a perfluorocarbon-in-water nanoemulsion drug delivery system [escholarship.org]
- 4. Functionalizable Poly(2-Oxazoline) Stabilizers in a Perfluorocarbon-in-Water Nanoemulsion Drug Delivery System - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. Effects of formulation, processing and storage parameters on the characteristics and stability of perflubron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Phase Separation in Perfluoromethyldecalin Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the preparation and handling of Perfluoromethyldecalin emulsions.
Troubleshooting Guide
This guide addresses specific issues related to phase separation in a question-and-answer format.
Q1: What are the visual indicators of phase separation in my this compound emulsion?
Phase separation is the breakdown of the emulsion into its individual oil and water components. Key visual indicators include:
-
Creaming: The formation of a concentrated layer of the dispersed this compound phase at the bottom of the container, due to its higher density than water. This is often a reversible first step in phase separation.[1]
-
Flocculation: The clumping together of individual this compound droplets to form larger aggregates. This can give the emulsion a grainy or curdled appearance and is also potentially reversible.
-
Coalescence: The irreversible merging of smaller droplets into larger ones, leading to the formation of a distinct layer of clear this compound.
-
Breaking: The complete and irreversible separation of the emulsion into two distinct layers: a lower layer of this compound and an upper aqueous layer.
Q2: My this compound emulsion is showing signs of creaming. What can I do to prevent this?
Creaming is primarily caused by the density difference between this compound and the continuous aqueous phase. To mitigate creaming:
-
Increase the Viscosity of the Continuous Phase: Adding a biocompatible thickening agent (e.g., xanthan gum, carboxymethyl cellulose) to the aqueous phase will slow down the sedimentation of the dense this compound droplets.
-
Reduce Droplet Size: Smaller droplets are more susceptible to Brownian motion, which can counteract the effects of gravity. This can be achieved by optimizing the homogenization process (see Q4).
-
Gentle Agitation: Before use, gently inverting the container can redisperse the creamed layer. Avoid vigorous shaking, as this can introduce energy that may promote coalescence.
Q3: My emulsion is experiencing coalescence and breaking. What are the likely causes and solutions?
Coalescence and breaking indicate a more significant instability of the emulsion. The primary causes and their solutions are:
-
Inadequate Surfactant Concentration:
-
Incorrect Surfactant Type:
-
Cause: The chosen surfactant may not have the appropriate properties to effectively stabilize a fluorocarbon emulsion.
-
Solution: Use a surfactant with a fluorinated tail (fluorosurfactant) or a phospholipid-based surfactant, as these have a higher affinity for the perfluorocarbon-water interface.
-
-
Suboptimal Homogenization:
-
Changes in Temperature:
-
Cause: Temperature fluctuations during storage can affect surfactant solubility and the viscosity of the phases, leading to instability.[9][10]
-
Solution: Store emulsions at a controlled and consistent temperature, as specified for your formulation. Avoid freeze-thaw cycles unless the formulation is specifically designed to withstand them.
-
Q4: How can I optimize my high-pressure homogenization process to improve emulsion stability?
High-pressure homogenization is a critical step in producing stable this compound emulsions. Key parameters to optimize include:
-
Homogenization Pressure: Higher pressures generally lead to smaller droplet sizes. However, excessively high pressures can sometimes lead to droplet coalescence. A typical starting range is 10,000 to 20,000 psi.[6]
-
Number of Passes: Increasing the number of passes through the homogenizer can further reduce droplet size and improve uniformity. Typically, 3 to 10 passes are used. The effect on droplet size reduction diminishes with each subsequent pass.[6][7]
-
Temperature: The temperature during homogenization can affect the viscosity of the phases and the efficiency of droplet disruption. Pre-cooling the coarse emulsion can help to dissipate heat generated during homogenization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that causes phase separation in perfluorocarbon emulsions over time?
A major cause of long-term instability in perfluorocarbon nanoemulsions is Ostwald Ripening . This is a process where larger droplets grow at the expense of smaller droplets. Due to the slight solubility of this compound in the aqueous phase, molecules from the smaller, more highly curved droplets dissolve and then deposit onto the larger, less curved droplets. This leads to a gradual increase in the average droplet size and can eventually result in phase separation. Using high molecular weight perfluorocarbons can help to minimize Ostwald ripening.
Q2: Can the pH of the aqueous phase affect the stability of my this compound emulsion?
Yes, the pH of the aqueous phase can significantly impact emulsion stability, especially when using ionic surfactants or phospholipids. The pH can affect the charge on the surfactant headgroups and at the droplet interface. This, in turn, influences the electrostatic repulsion between droplets. A strong electrostatic repulsion helps to prevent droplets from getting close enough to flocculate and coalesce. It is important to maintain the pH within a range that ensures optimal surfactant performance and droplet stability.
Q3: How should I store my this compound emulsion to ensure long-term stability?
For optimal stability, this compound emulsions should be stored in a tightly sealed container at a controlled temperature, typically between 4°C and 25°C.[11] Avoid exposure to direct sunlight and extreme temperatures. Do not freeze the emulsion unless it has been specifically formulated for freeze-thaw stability. Always check the manufacturer's recommendations for storage conditions.
Q4: What analytical techniques are essential for characterizing the stability of my this compound emulsion?
The following techniques are crucial for assessing emulsion stability:
-
Dynamic Light Scattering (DLS): To measure the mean droplet size, polydispersity index (a measure of the width of the size distribution), and zeta potential (a measure of the charge on the droplet surface).[12][13][14][15]
-
Microscopy (e.g., optical, electron): To visually inspect the emulsion for droplet morphology, signs of aggregation, and the presence of any large, undesirable particles.
-
Accelerated Stability Testing: This involves subjecting the emulsion to stress conditions such as centrifugation or temperature cycling to predict its long-term stability.
Quantitative Data Summary
The following table summarizes the typical impact of key formulation and process parameters on the stability of perfluorocarbon emulsions. The values are representative and may need to be optimized for specific formulations.
| Parameter | Range/Value | Effect on Droplet Size | Effect on Zeta Potential | Impact on Stability |
| Surfactant Concentration | 1 - 5% (w/v) | Increasing concentration generally decreases droplet size to an optimal point.[3] | Can increase or decrease depending on the surfactant type and concentration. | Higher concentration generally improves stability by preventing coalescence. |
| Homogenization Pressure | 10,000 - 30,000 psi | Higher pressure leads to smaller droplet sizes.[6][7] | Generally becomes more negative with decreasing particle size. | Smaller droplets can enhance stability against creaming. |
| Number of Homogenization Passes | 3 - 10 | Droplet size decreases with an increasing number of passes, with diminishing returns.[6][7] | May become slightly more negative. | Increased number of passes improves uniformity and stability. |
| Temperature | 4°C vs. 25°C vs. 40°C | Can influence droplet size depending on the effect on viscosity and interfacial tension. | Can affect the ionization of surfactant headgroups. | Elevated temperatures can accelerate instability mechanisms like Ostwald ripening and coalescence.[9][10] |
Experimental Protocols
1. Preparation of this compound Emulsion by High-Pressure Homogenization
This protocol describes a general method for preparing a this compound-in-water emulsion.
-
Materials:
-
This compound
-
Surfactant (e.g., a suitable fluorosurfactant or phospholipid)
-
High-purity water (e.g., Water for Injection)
-
High-shear mixer
-
High-pressure homogenizer
-
-
Procedure:
-
Aqueous Phase Preparation: Dissolve the surfactant in high-purity water. If necessary, adjust the pH of the solution.
-
Coarse Emulsion Formation: While mixing the aqueous phase with a high-shear mixer, slowly add the this compound to form a coarse emulsion. Continue mixing for 5-10 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer.
-
Set the desired homogenization pressure (e.g., 15,000 psi).
-
Recirculate the emulsion for the desired number of passes (e.g., 5 passes).
-
Ensure the emulsion is cooled during the process to prevent excessive heating.
-
-
Final Product: Collect the resulting nanoemulsion. It should have a milky-white appearance.
-
2. Characterization of Emulsion Stability by Dynamic Light Scattering (DLS)
This protocol outlines the steps for analyzing the droplet size, polydispersity index (PDI), and zeta potential of the prepared emulsion.
-
Instrumentation: A dynamic light scattering instrument with zeta potential measurement capabilities.
-
Procedure:
-
Sample Preparation:
-
Allow the emulsion to equilibrate to the instrument's operating temperature (typically 25°C).
-
Dilute a small aliquot of the emulsion with filtered, high-purity water to a concentration suitable for DLS measurement (this prevents multiple scattering effects). The final solution should be slightly turbid.
-
-
Droplet Size and PDI Measurement:
-
Rinse a clean cuvette with the diluted sample before filling it.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., scattering angle, temperature, solvent properties).
-
Perform at least three replicate measurements to ensure reproducibility.
-
Record the Z-average diameter (mean droplet size) and the PDI.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a clean zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
Apply the electric field and measure the electrophoretic mobility.
-
The instrument software will calculate the zeta potential.
-
Perform at least three replicate measurements.
-
-
Visualizations
Caption: Troubleshooting workflow for addressing phase separation in this compound emulsions.
References
- 1. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Operating Parameters on the Production of Nanoemulsions Using a High-Pressure Homogenizer with Flow Pattern and Back Pressure Control | MDPI [mdpi.com]
- 8. ijeab.com [ijeab.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. f2chemicals.com [f2chemicals.com]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. lsinstruments.ch [lsinstruments.ch]
- 15. brookhaveninstruments.com [brookhaveninstruments.com]
Validation & Comparative
A Comparative Guide to Perfluoromethyldecalin and Perfluorodecalin for Oxygen Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key perfluorocarbons, perfluoromethyldecalin (PFMD) and perfluorodecalin (B110024) (PFD), for their potential application as oxygen delivery agents in research and clinical settings. The selection of an appropriate perfluorocarbon is critical for the successful development of artificial oxygen carriers, impacting efficacy, stability, and biocompatibility. This document summarizes the available data on their physicochemical properties, oxygen carrying capacity, and emulsion characteristics, and outlines the experimental protocols necessary for their evaluation.
Introduction to Perfluorocarbons as Oxygen Carriers
Perfluorocarbons (PFCs) are synthetic compounds composed of carbon and fluorine atoms. Their unique ability to dissolve large volumes of respiratory gases, coupled with their chemical and biological inertness, makes them prime candidates for applications requiring oxygen transport, such as in blood substitutes and for enhancing oxygen supply in cell cultures.[1] When formulated as emulsions, these compounds can be safely administered intravenously to augment oxygen delivery to tissues.
Physicochemical Properties
The fundamental physical and chemical properties of PFMD and PFD are crucial determinants of their behavior as oxygen carriers. PFMD exhibits a higher boiling point and density compared to PFD, which may influence emulsion stability and in vivo residence time.[2]
| Property | This compound (PFMD) | Perfluorodecalin (PFD) |
| Molecular Formula | C₁₁F₂₀ | C₁₀F₁₈ |
| Molecular Weight | 512.09 g/mol | 462.08 g/mol |
| Boiling Point | 160 °C[2] | 142 °C |
| Density | 1.972 g/mL[2] | ~1.9 g/mL |
| Appearance | Clear, colorless liquid[2] | Clear, colorless liquid |
| Water Solubility | ~10 ppm[2] | ~10 ppm |
Oxygen Carrying Capacity
The primary function of a PFC-based oxygen carrier is its ability to dissolve and transport oxygen. While quantitative data for PFD is well-established, specific values for PFMD are not as readily available in the literature, though it is recognized for its high gas solubility.[2][3]
| Parameter | This compound (PFMD) | Perfluorodecalin (PFD) |
| Oxygen Solubility | Qualitatively high, but specific quantitative data is not readily available.[2][3] | Approximately 49 mL O₂ / 100 mL PFD[4] |
Emulsion Characteristics
For in vivo applications, PFCs must be emulsified to be miscible with blood. The stability of these emulsions is critical to prevent adverse events such as embolisms. The higher molecular weight of PFMD may theoretically contribute to greater emulsion stability by reducing the rate of Ostwald ripening, a common mechanism of emulsion destabilization. However, direct comparative studies are lacking.
| Characteristic | This compound (PFMD) | Perfluorodecalin (PFD) |
| Emulsion Stability | No direct comparative data available. Higher molecular weight may infer greater stability. | Stability is a known challenge and is highly dependent on the emulsifying agent and process.[5][6] |
Experimental Protocols
To provide a direct and objective comparison between PFMD and PFD for oxygen delivery, a series of standardized experiments should be conducted.
Determination of Oxygen Solubility
Objective: To quantify the volume of oxygen that can be dissolved in each perfluorocarbon at a given temperature and pressure.
Methodology:
-
Degassing: The perfluorocarbon sample is degassed to remove any dissolved gases. This can be achieved by vacuum application, sparging with an inert gas (e.g., argon), or through repeated freeze-pump-thaw cycles.
-
Saturation: The degassed PFC is then equilibrated with pure oxygen at a controlled temperature (e.g., 37 °C) and pressure (e.g., 760 mmHg).
-
Measurement: The amount of dissolved oxygen can be determined using several methods:
-
Volumetric Method: Measuring the volume of oxygen absorbed by the PFC.
-
Gas Chromatography: Analyzing the headspace of the equilibrated sample to determine the partial pressure of oxygen.
-
Enzymatic Method: An enzymatic reaction that consumes oxygen can be used, with the reaction rate being proportional to the dissolved oxygen concentration.[7]
-
Emulsion Preparation and Stability Assessment
Objective: To prepare stable emulsions of both PFMD and PFD and to compare their stability over time.
Methodology:
-
Emulsification: Emulsions are prepared by high-pressure homogenization of the PFC, a surfactant (e.g., Pluronic F-68, egg yolk phospholipids), and an aqueous phase.
-
Particle Size Analysis: The initial droplet size and size distribution are measured using dynamic light scattering (DLS).
-
Stability Testing: The stability of the emulsions is assessed under various conditions:
-
Accelerated Aging: Storing the emulsions at elevated temperatures (e.g., 40 °C) and monitoring changes in particle size over time.
-
Centrifugation: Subjecting the emulsions to high centrifugal forces to assess their resistance to creaming or phase separation.
-
In Vivo Efficacy Evaluation
Objective: To compare the in vivo oxygen delivery efficacy of PFMD and PFD emulsions in a relevant animal model.
Methodology:
-
Animal Model: A common model is the exchange transfusion model in rats or hamsters, where a significant portion of the animal's blood is replaced with the PFC emulsion.
-
Administration: The prepared PFC emulsions are administered intravenously.
-
Efficacy Assessment: The oxygen delivery capacity is evaluated by measuring:
-
Survival Rate: The ability of the animals to survive the hemodilution.
-
Arterial and Venous Blood Gases: Measuring pO₂, pCO₂, and pH to assess gas exchange.
-
Tissue Oxygenation: Using probes to directly measure oxygen tension in vital organs.
-
Logical Workflow for Comparison
The following diagram illustrates the logical workflow for a comprehensive comparison of this compound and perfluorodecalin for oxygen delivery applications.
Caption: Logical workflow for comparing PFMD and PFD for oxygen delivery.
Conclusion
References
- 1. [PDF] Enzymatic method for determining oxygen solubility in perfluorocarbon emulsions | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 51294-16-7 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. A perfluorochemical emulsion as an oxygen carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [scholarship.miami.edu]
comparative study of Perfluoromethyldecalin and other perfluorocarbons
A Comprehensive Comparison of Perfluoromethyldecalin and Other Perfluorocarbons for Biomedical Research
This guide offers a detailed comparative analysis of this compound (PFMD) alongside other widely used perfluorocarbons (PFCs), namely Perfluorodecalin (PFD) and Perfluorooctyl Bromide (PFOB). Tailored for researchers, scientists, and professionals in drug development, this document provides a thorough examination of their physicochemical properties, supported by experimental data, to assist in the selection of the most suitable PFC for specific biomedical applications.
Perfluorocarbons are synthetic compounds renowned for their unique properties, including high gas solubility, chemical inertness, and biological safety.[1][2] These characteristics make them invaluable in a range of medical fields, from oxygen therapeutics and drug delivery systems to advanced imaging techniques.[3][4] This guide will delve into a side-by-side comparison of key performance indicators to facilitate informed decision-making in research and development.
Comparative Physicochemical Properties
The selection of a perfluorocarbon for a particular application is heavily dependent on its physical and chemical characteristics. The following table summarizes the key properties of this compound, Perfluorodecalin, and Perfluorooctyl Bromide.
| Property | This compound (PFMD) | Perfluorodecalin (PFD) | Perfluorooctyl Bromide (PFOB) |
| Molecular Formula | C₁₁F₂₀[5] | C₁₀F₁₈[6] | C₈F₁₇Br[7] |
| Molecular Weight ( g/mol ) | 512.09[5][8] | 462.08[6] | 498.96[7] |
| Density (g/mL at 25°C) | 1.972[5][9] | 1.908 - 1.941[6][10] | ~1.94[11][12] |
| Boiling Point (°C) | 160[5][9] | 142[6][13] | 142 - 144[11][12] |
| Melting Point (°C) | -70[5][9] | -10 to -5[6][10] | 7[11] |
| Kinematic Viscosity (mm²/s at 20°C) | ~3.6[14] | Not specified | Not specified |
| Dynamic Viscosity (mPa·s) | 6.41[9] | Not specified | Not specified |
| Oxygen Solubility (vol%) | High (exact value not specified)[5] | ~50[6] | ~50[15] |
| Water Solubility | 10 ppm[5][13] | 10 ppm[13] | Not specified |
| Vapor Pressure (torr at 25°C) | ~0.29 kPa (~2.18 torr)[16] | 6.25[17] | 10.50[18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments related to the evaluation of perfluorocarbons.
Preparation of Perfluorocarbon Nanoemulsions
Perfluorocarbon nanoemulsions (NEs) are a common formulation for biomedical applications, enhancing the stability and biocompatibility of PFCs for intravenous administration.[3][4]
Objective: To prepare a stable oil-in-water nanoemulsion of a selected perfluorocarbon.
Materials:
-
Perfluorocarbon (e.g., PFMD, PFD, or PFOB)
-
Surfactant (e.g., Pluronic F-68, Lecithin)[19]
-
Co-surfactant (optional)
-
High-purity water
Protocol:
-
Preparation of the Aqueous Phase: Dissolve the surfactant and any co-surfactants in high-purity water.
-
Formation of a Coarse Emulsion: Gradually add the perfluorocarbon to the aqueous phase while applying high shear mixing using a homogenizer.
-
Nano-emulsification: Subject the coarse emulsion to high-energy emulsification methods such as high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.[20]
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Stability Assessment: Evaluate the long-term stability of the nanoemulsion by monitoring changes in droplet size and PDI over time at various storage conditions.
Measurement of Oxygen Solubility
The capacity of perfluorocarbons to dissolve large volumes of respiratory gases is a cornerstone of their utility as oxygen carriers.[6]
Objective: To determine the oxygen solubility in a given perfluorocarbon liquid.
Method: Saturation Method [1]
-
Degassing: Thoroughly degas the perfluorocarbon sample to remove any dissolved gases.
-
Saturation: Place the degassed PFC in a temperature-controlled vessel and expose it to pure oxygen at a constant pressure (typically atmospheric pressure). Stir the liquid to facilitate the dissolution of oxygen until equilibrium is reached.
-
Measurement: The amount of dissolved oxygen can be determined by measuring the volume of gas absorbed by the liquid. This is often done using a gas burette or a manometric apparatus.[1] An alternative enzymatic method, based on the oxygen-dependent oxidation of glucose catalyzed by glucose oxidase, can also be employed for accurate quantification in emulsions.[19][21][22]
-
Calculation: The oxygen solubility is typically expressed as volume percent (vol%) or in molar units.
Determination of Viscosity
The viscosity of a perfluorocarbon or its emulsion is a critical parameter, influencing its flow characteristics in biomedical applications such as blood substitutes or for administration through fine needles.
Objective: To measure the kinematic or dynamic viscosity of a perfluorocarbon.
Method: Capillary Viscometry [23]
-
Apparatus: A calibrated glass capillary viscometer, such as an Ubbelohde viscometer, is used.
-
Temperature Control: The viscometer is placed in a constant temperature bath to ensure precise temperature control, as viscosity is highly temperature-dependent.
-
Measurement: A known volume of the perfluorocarbon liquid is introduced into the viscometer. The time taken for the liquid to flow between two marked points under the influence of gravity is measured.
-
Calculation: The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be obtained by multiplying the kinematic viscosity by the density of the liquid. For more viscous fluids or emulsions, rotational viscometers can also be utilized.[24]
Visualizing Experimental Workflow
To illustrate the process of developing and evaluating a perfluorocarbon-based therapeutic, the following diagram outlines a typical experimental workflow for the creation and characterization of drug-loaded PFC nanoemulsions.
Caption: Experimental workflow for the development and evaluation of drug-loaded perfluorocarbon nanoemulsions.
References
- 1. sweet.ua.pt [sweet.ua.pt]
- 2. researchgate.net [researchgate.net]
- 3. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Perfluorooctyl bromide | BrC8F17 | CID 9873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. f2chemicals.com [f2chemicals.com]
- 10. f2chemicals.com [f2chemicals.com]
- 11. fluoryx.com [fluoryx.com]
- 12. PERFLUOROOCTYL BROMIDE | CAS#:423-55-2 | Chemsrc [chemsrc.com]
- 13. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 14. halopolymer.com [halopolymer.com]
- 15. researchgate.net [researchgate.net]
- 16. f2chemicals.com [f2chemicals.com]
- 17. fluoromed.com [fluoromed.com]
- 18. fluoromed.com [fluoromed.com]
- 19. researchgate.net [researchgate.net]
- 20. physics.ryerson.ca [physics.ryerson.ca]
- 21. Research Portal [scholarship.miami.edu]
- 22. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 23. pubs.acs.org [pubs.acs.org]
- 24. How to measure viscosity | Anton Paar Wiki [wiki.anton-paar.com]
Perfluoromethyldecalin: A Comprehensive Evaluation for Environmental Tracing
A comparative guide for researchers, scientists, and drug development professionals on the efficacy of Perfluoromethyldecalin (PFMD) as an environmental tracer against other established alternatives.
This compound (PFMD) is a perfluorinated hydrocarbon (PFC) that has garnered interest as an environmental tracer due to its unique physicochemical properties.[1][2] This guide provides an objective comparison of PFMD with other commonly used environmental tracers, supported by available data and experimental protocols, to assist researchers in selecting the most suitable tracer for their specific applications.
Performance Comparison of Environmental Tracers
The selection of an appropriate environmental tracer is contingent on several factors, including the nature of the medium being studied (air, water, or soil), the scale of the investigation, and the required detection sensitivity. This section compares the key performance characteristics of PFMD with other prominent tracers.
| Tracer Type | Tracer Compound(s) | Typical Detection Limit | Advantages | Disadvantages |
| Perfluorocarbon (PFC) | This compound (PFMD), Perfluoromethylcyclohexane (PMCH) | parts per quadrillion (ppq) in air[3][4][5] | Extremely high sensitivity, chemically and thermally stable, non-toxic, low environmental background.[1][2][4][6] | Potential for long-term environmental persistence, specialized analytical equipment required.[1] |
| Sulfur Hexafluoride | SF₆ | parts per trillion (ppt) | High stability, low background concentrations, relatively low analytical cost. | Potent greenhouse gas, potential for natural sources in some environments. |
| Fluorescent Dyes | Fluorescein, Rhodamine WT | parts per billion (ppb)[7] | Low cost, easy to detect in the field, long history of use.[8] | Susceptible to photodegradation and sorption, potential for background fluorescence interference.[9] |
| Stable Isotopes | ²H (Deuterium), ¹⁸O | Varies with analytical method | Naturally occurring, directly trace water molecules, conservative behavior. | Requires sophisticated and expensive analytical instrumentation (mass spectrometry), interpretation can be complex. |
| Radioactive Isotopes | ³H (Tritium), ¹⁴C | Varies with analytical method | Provide age-dating information, highly sensitive detection. | Radioactive material handling and disposal regulations, natural background levels can complicate interpretation. |
| Noble Gases | He, Ne, Ar, Kr, Xe | Varies with analytical method | Chemically inert, conservative, can be used for groundwater dating. | Expensive analysis, requires specialized collection and analytical techniques. |
Physicochemical Properties
The effectiveness of a tracer is largely determined by its physical and chemical properties. The table below summarizes key properties of PFMD.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁F₂₀ | [2][10] |
| Molar Mass | 512.08 g/mol | [10] |
| Boiling Point | ~160 °C | [2][11] |
| Density | ~1.972 g/mL | [2] |
| Water Solubility | Very low (~10 ppm) | [2] |
| Vapor Pressure | ~0.29 kPa | [11] |
| Thermal Stability | Stable up to >400 °C | [2] |
| Chemical Stability | Chemically inert | [2][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of environmental tracers. This section outlines generalized protocols for the use of PFMD in atmospheric and groundwater tracing studies, based on established principles for perfluorocarbon tracers.
Atmospheric Tracing with PFMD
Objective: To track the transport and dispersion of air masses.
1. Injection:
-
Method: PFMD is typically released as a vapor. The liquid tracer is vaporized and released at a controlled rate using a specialized system. The release system often involves mixing the PFMD with an inert carrier gas like nitrogen to facilitate evaporation.[12]
-
Considerations: The release rate and duration are determined by the scale of the experiment and the desired detection levels.
2. Sampling:
-
Method: Air samples are collected at various downwind locations using automated sequential samplers. These samplers typically contain an adsorbent material that traps the PFCs from the air.
-
Considerations: The sampling locations and frequency are strategically chosen to capture the plume of the tracer as it moves and disperses.
3. Analysis:
-
Method: The collected samples are analyzed using thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS) or gas chromatography with an electron capture detector (GC-ECD).[5] These methods allow for the detection of extremely low concentrations of PFTs.
-
Instrumentation: A typical analytical setup involves a thermal desorber to release the trapped PFCs from the adsorbent, followed by a GC for separation and an MS or ECD for detection and quantification.
Groundwater Tracing with PFMD
Objective: To determine groundwater flow paths, velocity, and solute transport characteristics.
1. Injection:
-
Method: A known quantity of liquid PFMD is introduced directly into the groundwater system, often through an injection well or a sinkhole. To overcome its low water solubility, PFMD can be injected as a microemulsion or dissolved in a co-solvent. The injection is typically followed by a flush of a large volume of water to ensure the tracer enters the aquifer.[9][13]
-
Considerations: The injection volume and concentration are calculated based on the expected dilution and the detection limits of the analytical method.
2. Sampling:
-
Method: Water samples are collected from downstream monitoring wells or springs at predetermined time intervals.
-
Considerations: The sampling frequency should be high enough to accurately define the tracer breakthrough curve, which shows the arrival and passage of the tracer at the monitoring point.
3. Analysis:
-
Method: PFMD is extracted from the water samples using a suitable technique, such as solid-phase extraction (SPE). The extract is then analyzed by GC/MS or GC-ECD.
-
Instrumentation: Similar to atmospheric tracing, the analytical instrumentation is chosen for its high sensitivity to detect the low concentrations of the tracer expected in the water samples.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of a typical tracer study, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for an environmental tracer study.
Caption: Key properties of a reliable environmental tracer.
Conclusion
This compound exhibits many of the desirable characteristics of an ideal environmental tracer, most notably its extreme sensitivity of detection and its chemical and thermal stability. These properties make it a powerful tool for tracing air and water movement over various scales. However, researchers must also consider its environmental persistence and the need for specialized analytical equipment. When compared to other tracers, the choice of PFMD will depend on the specific requirements of the study, including the necessary detection limits, the potential for interferences, and budgetary constraints. This guide provides a foundational understanding to aid in this critical decision-making process.
References
- 1. Buy this compound | 51294-16-7 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US9910020B1 - Methods and articles for identifying objects using encapsulated perfluorocarbon tracers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. perfluorocarbon tracer gases: Topics by Science.gov [science.gov]
- 6. The atmospheric background of perfluorocarbon compounds used as tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Groundwater Tracing | GUE [gue.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C11F20 | CID 39977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. f2chemicals.com [f2chemicals.com]
- 12. arl.noaa.gov [arl.noaa.gov]
- 13. blm.gov [blm.gov]
Assessing the Biocompatibility of Perfluoromethyldecalin in Comparison to Other Perfluorocarbons: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the biocompatibility of Perfluoromethyldecalin (PFMD) against other commonly used perfluorocarbons (PFCs), tailored for researchers, scientists, and drug development professionals. This document synthesizes available experimental data on key biocompatibility indicators, including cytotoxicity and inflammatory responses, to support informed decisions in the selection of PFCs for various biomedical applications.
Executive Summary
Perfluorocarbons are synthetic compounds with a high capacity for dissolving respiratory gases, making them valuable in applications such as blood substitutes, organ preservation, and drug delivery.[1][2] Their biocompatibility is paramount for safe and effective use. This compound, a derivative of Perfluorodecalin, is noted for its chemical and biological inertness.[3] This guide presents a review of existing data to assess its biocompatibility profile relative to other PFCs. While direct comparative quantitative data for PFMD is limited, this guide contextualizes its expected performance based on the known properties of similar PFCs and available research.
Data Presentation: Comparative Biocompatibility of Perfluorocarbons
The following tables summarize the available quantitative data on the cytotoxicity of various PFCs. It is important to note the absence of specific CC30 or IC50 values for this compound in the reviewed literature. The data for other PFCs, particularly those with impurities, are provided as a benchmark for understanding the potential range of cytotoxic responses.
Table 1: In Vitro Cytotoxicity of Various Perfluorocarbons and Related Compounds
| Compound | Cell Line | Cytotoxicity Metric (CC30) | Concentration (ppm) | Reference |
| 1H-perfluorooctane (1H-PFO) | L929 | CC30 | 50 | [4] |
| Perfluorooctanoic acid (PFOA) | L929 | CC30 | 48,124 | [4] |
| 2H-tridecafluoro-2-methylpentane | L929 | CC30 | 14 | [4] |
| 1H,2H-octafluorocyclopentane | L929 | CC30 | 8,035 | [4] |
| 2H,3H-decafluoropentane | L929 | CC30 | 46 | [4] |
| Anhydrous p-xylene | ARPE-19 | Cytotoxicity Limit | 1.55 | [5] |
| Ethylbenzene | ARPE-19 | Cytotoxicity Limit | 1.06 | [5] |
| Perfluorooctanoic acid (PFOA) | ARPE-19 | Cytotoxicity Limit | 28.4 | [5] |
| Hexafluoro-1,2,3,4-tetrachlorobutane | ARPE-19 | Cytotoxic | 980 | [5] |
| 1H,1H,7H-dodecafluoro-1-heptanol (DFH) | ARPE-19 | Cytotoxic | 22,500 | [5] |
| 1H-perfluorooctane (1H-PFO) | ARPE-19 | Cytotoxic | 123,000 | [5] |
| 5H-Perfluorooctane (5H-PFO) | ARPE-19 & BALB3T3 | Non-cytotoxic | ≥970,000 | [5] |
| Perfluoro-2-butyltetrahydrofuran | ARPE-19 & BALB3T3 | Non-cytotoxic | ≥970,000 | [5] |
Note: The cytotoxicity of many PFCs has been linked to the presence of reactive and under-fluorinated impurities.[6] Highly purified PFCs are generally considered to have low cytotoxicity.
Experimental Protocols
Direct Contact Cytotoxicity Assay (ISO 10993-5)
This test evaluates the cytotoxicity of a test material when in direct contact with a monolayer of cultured cells.
-
Cell Culture: L929 mouse fibroblast cells are cultured in a suitable medium (e.g., DMEM with 10% FBS) to form a confluent monolayer in 96-well plates.
-
Sample Application: A sample of the test PFC is gently applied directly onto the cell monolayer, covering approximately 59% of the cell surface area.[3]
-
Incubation: The cells are incubated with the test material for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Controls: A negative control (e.g., high-density polyethylene) and a positive control (e.g., 0.1% zinc diethyldithiocarbamate) are included in each assay.
-
Evaluation:
-
Qualitative: The cells are examined microscopically for any changes in morphology, such as malformation, degeneration, or lysis. The reactivity is graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is considered to meet the requirements of the test.
-
Quantitative: Cell viability is assessed using a quantitative method such as the MTT assay. A reduction in cell viability of more than 30% is considered a cytotoxic effect.[4]
-
Cytokine Release Assay (ELISA)
This protocol measures the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) from immune cells in response to PFC exposure.
-
Cell Isolation and Seeding: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood and seeded into 96-well plates.
-
Stimulation (Optional): Cells may be pre-stimulated with an inflammatory agent like Lipopolysaccharide (LPS) to induce a baseline inflammatory state.
-
PFC Exposure: The test PFC is added to the cell cultures at various concentrations.
-
Incubation: The cells are incubated for a specified period (e.g., 18-24 hours) to allow for cytokine production and release.
-
Supernatant Collection: The cell culture supernatant is collected after centrifugation to remove cells and debris.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines in the supernatant is quantified using a commercial ELISA kit. This involves the following steps:
-
Coating a microplate with a capture antibody specific to the target cytokine.
-
Adding the collected supernatant to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
Measuring the absorbance using a microplate reader and calculating the cytokine concentration based on a standard curve.
-
Visualizations
Experimental workflow for in vitro cytotoxicity testing.
Simplified inflammatory signaling pathway in response to PFCs.
Logical relationship between different biocompatibility tests.
Discussion and Conclusion
The biocompatibility of perfluorocarbons is a critical factor for their use in medical applications. While PFCs are generally considered to be biologically inert, the presence of impurities can lead to cytotoxic and inflammatory responses.[6] The available data suggests that highly purified PFCs exhibit good biocompatibility.
For this compound, its structural similarity to Perfluorodecalin, which is known for its high degree of inertness, suggests a favorable biocompatibility profile.[3] However, the lack of direct, quantitative comparative studies on the cytotoxicity and inflammatory potential of this compound versus other PFCs represents a significant knowledge gap.
Future research should focus on head-to-head comparisons of this compound with other PFCs using standardized in vitro and in vivo biocompatibility assays. This would provide the quantitative data necessary for a definitive assessment and facilitate the selection of the most suitable PFC for specific biomedical applications.
Researchers are encouraged to perform comprehensive biocompatibility testing, following established standards such as ISO 10993, on any PFC intended for clinical use to ensure patient safety.
References
- 1. Perfluorocarbons: A perspective of theranostic applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perfluorocarbon-based oxygen carriers: from physics to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance Showdown: Perfluoromethyldecalin Isomers in Cell Culture Environments
For researchers, scientists, and drug development professionals striving to optimize cell culture conditions, the choice of an effective oxygen carrier is paramount. Perfluorocarbons (PFCs), renowned for their high gas-dissolving capacity, present a compelling solution to combat hypoxia and boost cell viability and productivity. This guide offers a comparative analysis of the performance of perfluoromethyldecalin isomers, providing essential data, experimental methodologies, and visual aids to inform your selection process.
This compound, a fluorocarbon liquid, is a perfluorinated derivative of methyldecalin that is both chemically and biologically inert.[1] It is primarily recognized for its potential as a blood substitute, a property attributed to its high solubility of gases like oxygen.[2][3] Commercially, this compound is available as a mixture of two structural isomers: perfluoro-1-methyldecalin and perfluoro-2-methyldecalin.[1] While specific comparative performance data for these isomers in cell culture is limited, insights can be drawn from the well-studied isomers of the closely related compound, perfluorodecalin (B110024).
Quantitative Performance Comparison
Due to the limited availability of direct comparative data for this compound isomers, the following table includes data for the this compound mixture and provides a comparison of the cis- and trans-isomers of perfluorodecalin as a proxy to infer potential differences between the this compound isomers. The physical properties of these isomers can influence their efficacy as oxygen carriers in cell culture systems.
| Property | This compound (Mixture of Isomers) | Perfluorodecalin (cis-isomer) | Perfluorodecalin (trans-isomer) |
| Molecular Formula | C₁₁F₂₀[1] | C₁₀F₁₈ | C₁₀F₁₈ |
| Molar Mass | 512.09 g/mol [1] | 462.08 g/mol | 462.08 g/mol |
| Density (at 25°C) | 1.95 g/mL | ~1.9 g/mL | ~1.9 g/mL |
| Boiling Point | 137-160 °C | ~142 °C | ~142 °C |
| Melting Point | -40 °C | -3.6 °C | +18 °C |
| Oxygen Solubility (at 25°C, 1 atm) | Not explicitly found for isomers | 49 mL O₂ / 100 mL[4] | 49 mL O₂ / 100 mL[4] |
Experimental Protocols
To rigorously evaluate the performance of this compound isomers in your specific cell culture application, the following experimental protocols are recommended.
Protocol 1: Evaluation of Oxygen Delivery using Dissolved Oxygen Measurement
This protocol outlines the procedure to quantify the effectiveness of this compound isomers in maintaining dissolved oxygen levels in a cell culture.
Materials:
-
CHO cell culture medium (e.g., DMEM/F-12)[6]
-
Perfluoro-1-methyldecalin
-
Perfluoro-2-methyldecalin
-
This compound isomer mixture
-
Sterile shake flasks or bioreactor[5]
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)[6]
Procedure:
-
Cell Culture Preparation: Culture CHO cells in your standard medium to the desired cell density for the experiment.[6]
-
Preparation of PFC-supplemented Media: Prepare separate batches of cell culture medium supplemented with 10% (v/v) of perfluoro-1-methyldecalin, perfluoro-2-methyldecalin, and the isomer mixture. Emulsify the PFCs in the medium by vigorous shaking or sonication. A control medium without any PFC should also be prepared.
-
Experimental Setup: Seed the CHO cells into shake flasks or a bioreactor containing the prepared media (control and PFC-supplemented). Ensure equal seeding densities across all conditions.
-
Dissolved Oxygen Monitoring: At regular intervals (e.g., every 6-12 hours) over a period of 5-7 days, measure the dissolved oxygen concentration in each culture vessel using a calibrated dissolved oxygen probe.[7][8]
-
Cell Growth and Viability Monitoring: At the same time points, take a small aliquot of cell suspension from each vessel to determine the viable cell density and percent viability using a cell counter.
-
Data Analysis: Plot the dissolved oxygen concentration and viable cell density over time for each condition. Compare the ability of each isomer and the mixture to maintain higher dissolved oxygen levels and support cell growth.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol details the steps to assess the potential cytotoxic effects of the this compound isomers on cultured cells.
Materials:
-
Adherent cell line (e.g., CHO, HEK293)
-
Cell culture medium
-
Perfluoro-1-methyldecalin
-
Perfluoro-2-methyldecalin
-
This compound isomer mixture
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment with PFCs: Prepare serial dilutions of the this compound isomers and the mixture in the cell culture medium. Remove the old medium from the wells and add 100 µL of the prepared PFC-containing medium to each well. Include a control group with medium only.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[9]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the PFCs relative to the untreated control. Plot the dose-response curves to determine the concentration at which each isomer or the mixture exhibits cytotoxic effects.
Visualizing the Workflow and Concepts
To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 51294-16-7 [smolecule.com]
- 3. Buy Perfluoro(methyldecalin) | 306-92-3 [smolecule.com]
- 4. Perfluorodecalin - Wikipedia [en.wikipedia.org]
- 5. yjcorp.co.kr [yjcorp.co.kr]
- 6. How to Set Up a CHO Cell Culture Workflow in Your Lab [synapse.patsnap.com]
- 7. f2chemicals.com [f2chemicals.com]
- 8. mt.com [mt.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Efficacy of Perfluoromethyldecalin in Organ Preservation Solutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The preservation of organs for transplantation is a critical factor in determining post-transplant outcomes. The ideal preservation solution minimizes cellular damage during the ischemic period between organ procurement and transplantation. Perfluoromethyldecalin, a perfluorocarbon (PFC), has emerged as a significant adjunct in organ preservation, primarily due to its high capacity for dissolving and delivering oxygen. This guide provides an objective comparison of the performance of this compound-supplemented preservation methods with other established organ preservation solutions, supported by available experimental data.
The Role of this compound in Organ Preservation
This compound is a chemically inert and biologically safe compound with a remarkable ability to dissolve large volumes of oxygen.[1] This property is leveraged in organ preservation to mitigate ischemia-reperfusion injury (IRI), a major cause of graft dysfunction. By providing a continuous supply of oxygen to the organ during cold storage, this compound helps maintain cellular energy levels (ATP) and reduces the detrimental effects of anaerobic metabolism.[1][2]
The most common application of this compound in organ preservation is the Two-Layer Method (TLM) . This technique involves submerging the organ in a standard preservation solution, such as the University of Wisconsin (UW) solution, which is then layered over an oxygenated pool of a perfluorocarbon like this compound.[2][3] The PFC layer acts as an oxygen reservoir, allowing for passive diffusion of oxygen into the preservation solution and subsequently into the organ tissue.
Comparative Efficacy of this compound-Based Preservation
The efficacy of this compound, primarily within the TLM, has been evaluated for various organs, with the most robust evidence available for pancreas preservation.
Pancreas Preservation
The addition of a this compound layer to the UW solution has demonstrated significant benefits in the preservation of pancreata, particularly for islet cell transplantation. Multiple studies have shown that the TLM leads to a higher yield and better viability of islets of Langerhans compared to static cold storage in UW solution alone.[4][5]
Table 1: Comparison of Pancreas Preservation Outcomes: Two-Layer Method (TLM) with Perfluorochemical vs. University of Wisconsin (UW) Solution Alone
| Outcome Parameter | Two-Layer Method (this compound + UW) | University of Wisconsin (UW) Solution Alone | Organism/Model | Reference |
| Islet Yield (IEQ/g) | Significantly Higher | Lower | Human | [4] |
| Post-transplant Graft Function | Improved | Standard | Canine | [1] |
| Morphological Quality of Graft | Excellent | Good | Human | |
| Incidence of Edema | Reduced | Higher | Human | [6] |
| Acute Rejection Episodes | None Reported | Present | Human | [6] |
Heart Preservation
Experimental studies on heart preservation suggest that the TLM can extend the viable preservation time. A study on rat hearts demonstrated that this method allows for ATP production within the graft, potentially extending the preservation time up to 48 hours.[7] Another study proposed that perfluorochemicals may reduce reperfusion injury by inhibiting neutrophil function.[8]
Liver Preservation
In a rat model of liver transplantation from donors after circulatory death, the addition of a PFC to the UW solution was shown to attenuate ischemia-reperfusion injury. This was evidenced by lower levels of serum markers of liver damage and inflammatory cytokines.[9]
Lung and Kidney Preservation
The benefits of the TLM are less clear for other organs. A study on rat lung transplantation found that the TLM did not offer better function compared to traditional preservation methods and was associated with more inflammatory cell aggregates.[10] Similarly, a study on porcine kidneys concluded that the TLM did not improve preservation compared to UW solution alone.
Comparison with Other Standard Preservation Solutions
While direct comparative studies between this compound-based methods and other common preservation solutions like Celsior and Histidine-Tryptophan-Ketoglutarate (HTK) are limited, a wealth of data exists comparing these solutions to the gold-standard UW solution.
Table 2: General Comparison of Widely Used Organ Preservation Solutions
| Solution | Primary Components | Key Features | Primary Organ Applications |
| University of Wisconsin (UW) | Lactobionate, Raffinose, Hydroxyethyl starch, Allopurinol, Glutathione, Adenosine | High viscosity, Intracellular-like electrolyte composition, Reduces cell swelling and oxidative stress | Liver, Kidney, Pancreas |
| Celsior | Lactobionate, Mannitol, Glutathione, Histidine | Low viscosity, Extracellular-like electrolyte composition, Good buffering capacity | Heart, Lung, Kidney, Liver, Pancreas |
| Histidine-Tryptophan-Ketoglutarate (HTK) | Histidine, Tryptophan, α-Ketoglutarate | Low viscosity, Low potassium concentration, Good for rapid cooling | Kidney, Liver, Heart, Pancreas |
| IGL-1 | Polyethylene glycol (PEG), Lactobionate, Raffinose | Oncotic agent (PEG) to prevent edema, Intracellular-like composition | Kidney, Liver |
Meta-analyses and clinical trials have shown that for liver transplantation, UW, HTK, and Celsior solutions are associated with nearly equivalent outcomes in terms of primary non-function and one-year graft survival. For kidney transplantation, Celsior and HTK have demonstrated efficacy comparable to UW solution. In heart transplantation, some studies suggest that UW solution may offer better short-term survival compared to Celsior and HTK, especially for high-risk allografts and longer ischemic times.
Experimental Protocols
Two-Layer Method (TLM) for Pancreas Preservation
This protocol is a synthesis of methodologies described in the literature.
Materials:
-
Sterile organ preservation container
-
University of Wisconsin (UW) solution, cooled to 4°C
-
This compound, cooled to 4°C
-
Oxygen source (95% O2, 5% CO2)
-
Sterile tubing and gas dispersion stone
Procedure:
-
Organ Procurement: The pancreas is procured using standard surgical techniques.
-
Initial Flush: The organ is flushed in situ or on a back table with cold UW solution to remove blood and rapidly cool the tissue.
-
Preparation of the Preservation Container:
-
A layer of this compound is placed at the bottom of the sterile container. The volume should be sufficient to create a distinct layer.
-
The this compound is oxygenated by bubbling a 95% O2 / 5% CO2 gas mixture through it using a sterile gas dispersion stone for a predetermined period (e.g., 10-15 minutes) to achieve saturation. Alternatively, pre-oxygenated this compound can be used.[2]
-
-
Organ Placement: The procured pancreas is gently placed into the container. Due to its density, the organ will float at the interface between the this compound and the subsequently added aqueous solution.
-
Addition of UW Solution: Cold UW solution is carefully layered over the pancreas and the this compound to completely submerge the organ.
-
Storage and Transport: The container is sealed and maintained at 4°C during storage and transportation. Continuous or intermittent oxygenation of the PFC layer can be performed if the container and transport system are equipped for it.
Visualizing the Mechanism and Workflow
Experimental Workflow for Evaluating Organ Preservation Solutions
Caption: Experimental workflow for comparing organ preservation solutions.
Signaling Pathway of this compound's Protective Effect
Caption: this compound's role in mitigating ischemia-reperfusion injury.
Conclusion
The use of this compound, particularly in the two-layer method with UW solution, presents a significant advancement in organ preservation, especially for the pancreas. Its ability to enhance oxygenation during cold storage translates to improved cell viability and organ function post-transplantation. While the evidence for its superiority in preserving other organs is not as robust and can be contradictory, the underlying principle of mitigating ischemia-reperfusion injury through continuous oxygen supply holds great promise.
Further direct, large-scale comparative studies are warranted to definitively establish the efficacy of this compound-based preservation methods against other solutions like Celsior and HTK for a wider range of organs. Such research will be crucial in optimizing organ preservation strategies and ultimately improving transplant outcomes.
References
- 1. Perfluorocarbon for organ preservation before transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effect of two-layer (University of Wisconsin solution/perfluorochemical) preservation method on clinical grade pancreata prior to islet isolation and transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pancreas preservation by the two-layer method: does it have a beneficial effect compared with simple preservation in University of Wisconsin solution? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical application of the two-layer (University of Wisconsin solution/perfluorochemical plus O2) method of pancreas preservation before transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heart preservation using a cavitary two-layer (University of Wisconsin solution/perfluorochemical) cold storage method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular applications of fluorocarbons in regional ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of Perfluorohexyloctane for Preservation of Rat Liver After Circulatory Death and a Prolonged Cold Preservation Model for Hepatocyte Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two-layer method (UW solution/perfluorochemical plus O2) for lung preservation in rat lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of ¹⁹F MRI with Perfluoromethyldecalin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ¹⁹F Magnetic Resonance Imaging (MRI) utilizing Perfluoromethyldecalin (PFMD) and its alternatives for in vivo applications. We delve into the cross-validation of ¹⁹F MRI results with established experimental techniques, offering detailed protocols and comparative data to support your research and development decisions.
Perfluorocarbons (PFCs), a class of synthetic compounds, have garnered significant attention in the biomedical field as contrast agents for ¹⁹F MRI. Their unique properties, including high fluorine content and biological inertness, enable background-free in vivo imaging. Among these, this compound (PFMD) and its close analog Perfluorodecalin (B110024) (PFD) are frequently employed for applications such as cell tracking and oxygen tension measurement (oximetry). The quantitative nature of ¹⁹F MRI necessitates robust validation against gold-standard methodologies to ensure the accuracy and reliability of the obtained data.
Performance Comparison of Perfluorocarbons for In Vivo Cell Tracking
The choice of a PFC agent for ¹⁹F MRI is critical and depends on factors such as signal-to-noise ratio (SNR), biological half-life, and in vivo sensitivity. While Perfluoro-15-crown-5-ether (PFCE) offers high sensitivity due to its 20 magnetically equivalent ¹⁹F atoms, its extremely long biological half-life raises concerns for clinical applications. A study by Flögel et al. investigated alternative PFCs with shorter half-lives, including Perfluorooctyl Bromide (PFOB) and Perfluorodecalin (PFD), for imaging inflammation—a process reliant on tracking immune cells.
The study revealed that PFOB is a promising candidate for clinical translation due to its balance of sensitivity and a significantly shorter biological half-life compared to PFCE. While PFD was also investigated, it showed lower sensitivity in the specific inflammation model used.[1] This highlights the importance of selecting the appropriate PFC based on the specific research question and experimental model.
| Perfluorocarbon Agent | Biological Half-life (Liver & Spleen) | In Vivo Sensitivity (Inflammation Model) vs. PFCE | Key Characteristics |
| Perfluoro-15-crown-5-ether (PFCE) | > 250 days | 100% | High sensitivity, 20 equivalent ¹⁹F atoms, very long retention time.[1] |
| Perfluorooctyl Bromide (PFOB) | ~12 days | ~37% | Shorter half-life, suitable for clinical translation.[1] |
| Perfluorodecalin (PFD) | ~9 days | No significant signal in the ear clip injury model | Shortest half-life among the compared PFCs.[1] |
| trans-bis-perfluorobutyl ethylene (B1197577) (F-44E) | ~28 days | ~43% | Moderate half-life and sensitivity.[1] |
Cross-Validation of ¹⁹F MRI for Cell Tracking
Quantitative ¹⁹F MRI for cell tracking allows for the non-invasive monitoring of cell populations in vivo.[2][3][4] The accuracy of cell quantification using ¹⁹F MRI is commonly validated through established techniques such as histology and flow cytometry on ex vivo samples.[2][5]
Workflow for ¹⁹F MRI Cell Tracking and Validation
Cross-Validation of ¹⁹F MRI for Oximetry
The spin-lattice relaxation rate (R₁) of some PFCs is linearly dependent on the partial pressure of oxygen (pO₂).[5] This property allows for non-invasive, quantitative mapping of oxygen tension in tissues. Perfluorodecalin has been successfully used for ¹⁹F MRI oximetry.[6][7] Validation of this technique is typically performed in vitro using phantoms with known oxygen concentrations and can be correlated with invasive in vivo methods.
Logical Framework for ¹⁹F MRI Oximetry Validation
Experimental Protocols
Preparation of this compound Nanoemulsion
-
Component Preparation : Prepare a lipid/surfactant mixture. A common formulation includes a high-boiling point surfactant.
-
Emulsification : Add this compound to the lipid/surfactant mixture. This mixture is then subjected to high-shear processing, such as microfluidization or sonication, in an aqueous medium.
-
Purification : The resulting nanoemulsion is purified, typically through dialysis, to remove any excess surfactant and un-emulsified PFC.
-
Characterization : The nanoemulsion is characterized for particle size, polydispersity index, and fluorine content.
In Vivo ¹⁹F MRI for Cell Tracking
-
Cell Labeling : Incubate the cells of interest with the PFMD nanoemulsion for a sufficient duration to allow for uptake.
-
Cell Quantification : Determine the average number of ¹⁹F atoms per cell using ex vivo ¹⁹F NMR spectroscopy on a known number of labeled cells.[2][4]
-
Animal Preparation and Cell Administration : Anesthetize the animal and administer the labeled cells via the desired route (e.g., intravenous, intraperitoneal).
-
MRI Acquisition :
-
Data Analysis : Overlay the ¹⁹F "hotspot" images onto the ¹H anatomical images. Quantify the number of cells in a region of interest by comparing the integrated ¹⁹F signal to that of a reference phantom with a known concentration of ¹⁹F spins.[2]
Histological Validation of Cell Tracking
-
Tissue Processing : Following the final MRI scan, euthanize the animal and perfuse with a fixative (e.g., 4% paraformaldehyde). Excise the tissues of interest and process for paraffin (B1166041) embedding or cryosectioning.
-
Staining : Section the tissues and perform appropriate staining to identify the labeled cells. This may involve standard Hematoxylin and Eosin (H&E) staining or immunohistochemistry (IHC) for cell-specific markers. If the nanoemulsion was co-labeled with a fluorescent dye, fluorescence microscopy can be used.
-
Quantitative Analysis :
-
Acquire high-resolution images of the histological sections.
-
Use image analysis software to identify and count the labeled cells within defined regions of interest that correspond to the regions analyzed by ¹⁹F MRI.
-
Flow Cytometry Validation of Cell Labeling and Quantification
-
Single-Cell Suspension Preparation : From a cohort of animals treated with labeled cells, harvest the tissues or organs of interest and prepare single-cell suspensions using enzymatic digestion and mechanical dissociation.
-
Antibody Staining : Stain the cells with fluorescently labeled antibodies specific for surface markers of the cell type of interest. A viability dye should also be included to exclude dead cells.
-
Flow Cytometry Acquisition : Acquire data on a flow cytometer. If the PFMD nanoemulsion is fluorescently tagged, the fluorescence from the labeled cells can be directly measured.
-
Data Analysis and Gating :
-
Gate on the live, single-cell population.
-
Identify the cell population of interest based on the specific antibody staining.
-
Quantify the number and percentage of labeled cells within the target population. This can be correlated with the cell numbers determined by ¹⁹F MRI from the same organ.
-
References
- 1. Probing different perfluorocarbons for in vivo inflammation imaging by 19F MRI: image reconstruction, biological half-lives and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 19F MRI for quantitative in vivo cell tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (19)F MRI for quantitative in vivo cell tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. In vivo MRI cell tracking using perfluorocarbon probes and fluorine-19 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Realization of 19F MRI oximetry method using perfluorodecalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Perfluoromethyldecalin: An Objective Evaluation of its Biological Inertness
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Biocompatibility of Perfluoromethyldecalin
This compound (PFMD), a fluorocarbon liquid, is widely regarded for its chemical and biological inertness, making it a candidate for various biomedical applications, including as a component of blood substitutes and in ophthalmology.[1] This guide provides a comprehensive comparison of PFMD's expected biological performance with other relevant alternatives, supported by experimental data and detailed methodologies, to validate its reputation as a biologically inert substance.
Executive Summary: The Inert Nature of this compound
This compound's fully fluorinated structure contributes to its high stability and lack of reactivity in biological systems.[1] Unlike its hydrocarbon analog, decalin, which exhibits toxicity, PFMD is not metabolized and does not interfere with cellular processes. This inertness is a critical attribute for materials intended for direct or indirect contact with the human body.
Comparative Analysis of Cytotoxicity
| Compound | Cell Line | Assay | Exposure Time | Result (Cell Viability %) | Cytotoxic Effect | Reference |
| Purified Perfluorooctane (PFO) | ARPE-19 | MTT Assay | 24 hours | >70% | No | Alchimia srl |
| Purified Perfluorooctane (PFO) | BALB/3T3 | Neutral Red Uptake | 24 hours | >70% | No | Alchimia srl |
| Decalin | F344/N Rat Cells | In vivo inhalation | 2 years | N/A (Increased renal tubule neoplasms) | Yes | NTP Technical Report |
| Decalin | B6C3F1 Mice Cells | In vivo inhalation | 2 years | N/A (Increased hepatocellular neoplasms) | Yes | NTP Technical Report |
Table 1: Comparative Cytotoxicity Data. Data for purified Perfluorooctane (PFO) is used as a surrogate for the expected inertness of this compound. Decalin is presented as a non-inert alternative.
Experimental Protocols for Assessing Inertness
The following are detailed methodologies for key experiments cited in the evaluation of perfluorocarbon biocompatibility. For insoluble and immiscible substances like this compound, the Direct Contact Test as described in ISO 10993-5 is the most appropriate method.[3][4]
ISO 10993-5 Direct Contact Cytotoxicity Test
This method is designed to evaluate the cytotoxic potential of a test material when it is in direct contact with a monolayer of cultured cells.[2][5]
-
Cell Culture: L929 mouse fibroblast cells (or other appropriate cell lines) are cultured in a suitable medium until a near-confluent monolayer is formed in 96-well plates.
-
Sample Application: A sample of the test material (e.g., a small droplet of this compound) is placed directly onto the center of the cell monolayer in the culture medium.
-
Incubation: The plate is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified period, typically 24 to 72 hours.
-
Evaluation: The cells are examined microscopically for any changes in morphology, such as cell lysis, degeneration, or rounding. The cytotoxic response is graded on a scale from 0 (no reactivity) to 4 (severe reactivity). A grade of 2 or less is generally considered to be non-cytotoxic.[5]
MTT Assay for Cell Viability (Quantitative Analysis)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Following the direct contact incubation period, the test material is removed.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Neutral Red Uptake Assay for Cell Viability (Quantitative Analysis)
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Treatment: After the direct contact incubation, the test material is removed.
-
Dye Incubation: The cells are incubated with a medium containing Neutral Red for approximately 2-3 hours.
-
Extraction: The cells are washed, and an extraction solution is added to liberate the dye from the lysosomes of viable cells.
-
Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.
Visualizing Biological Interactions: Signaling Pathways and Experimental Workflows
To further illustrate the concept of biological inertness, the following diagrams visualize a generic cell signaling pathway that could be disrupted by a toxic substance and the experimental workflow for cytotoxicity testing. An inert substance like this compound is not expected to trigger these signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alchimiasrl.com [alchimiasrl.com]
- 5. Direct Cell Contact Test - Eurofins Medical Device Testing [eurofins.com]
Safety Operating Guide
Proper Disposal of Perfluoromethyldecalin: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of perfluoromethyldecalin is critical for ensuring laboratory safety and minimizing environmental impact. As a perfluorinated compound (PFC), this compound is classified among "forever chemicals" due to its high persistence in the environment. Adherence to proper disposal protocols is, therefore, not just a matter of regulatory compliance but also of environmental stewardship. This guide provides immediate, actionable information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its properties. While it is generally considered chemically and biologically inert, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should always be worn.[1] Work should be conducted in a well-ventilated area.
In the event of a spill:
-
Alert Personnel: Immediately inform colleagues in the vicinity.
-
Contain the Spill: Use chemical absorbent materials to prevent the spill from spreading.
-
Absorb the Liquid: Apply an appropriate absorbent material, working from the outside of the spill inwards.
-
Clean the Area: Once the liquid is absorbed, clean the affected surface.
-
Dispose of Waste: All materials used for cleanup must be treated as hazardous waste.
Step-by-Step Laboratory Disposal Procedures
The guiding principle for the disposal of this compound is to avoid release into the environment .[1] Due to its persistent nature, it must be disposed of as hazardous waste through a licensed contractor.
Experimental Protocol for Waste Collection and Preparation for Disposal:
-
Waste Segregation:
-
Dedicate a specific, clearly labeled waste container for this compound waste.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Selection:
-
Use containers made of compatible materials. High-density polyethylene (B3416737) (HDPE) is a suitable and commonly recommended option.[1] Perfluorocarbons also show good compatibility with polytetrafluoroethylene (PTFE).[2]
-
Ensure the container has a secure, leak-proof cap.
-
-
Waste Collection:
-
Liquid Waste: Carefully pour or pipette waste this compound into the designated waste container.
-
Solid Waste: Items contaminated with this compound, such as pipette tips, absorbent materials from spills, and contaminated gloves, should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.
-
-
Labeling:
-
Label the waste container clearly with "Hazardous Waste," "this compound," and the approximate volume.
-
Include the date the waste was first added and the name of the generating laboratory or principal investigator.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from sources of heat.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination of Laboratory Equipment
Proper decontamination of reusable laboratory equipment, such as glassware and stainless steel instruments, is crucial to prevent cross-contamination.
Experimental Protocol for Decontamination:
-
Initial Rinse: If possible, rinse the equipment with a small amount of a compatible solvent (e.g., acetone (B3395972) or ethanol) to remove the bulk of the this compound. This rinsate must be collected as hazardous waste.
-
Washing: Wash the equipment thoroughly with a laboratory detergent known to be effective for perfluorinated compounds, such as Alconox or Luminox, and hot water.[3]
-
Scrubbing: Use a brush to scrub all surfaces of the equipment.
-
Rinsing: Rinse the equipment thoroughly with hot tap water, followed by a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse.
Spill Cleanup Procedure
For small, manageable spills of this compound in a laboratory setting, the following protocol should be followed:
-
Containment: Encircle the spill with an absorbent material to prevent it from spreading.
-
Absorption: Cover the spill with a suitable absorbent material. Options include:
-
Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated hazardous waste bag or container.
-
Decontamination of Surfaces: Clean the spill area with a cloth soaked in a laboratory detergent solution (e.g., Alconox or Luminox) and water. Wipe the area down with a clean, damp cloth afterward.
-
Disposal: Seal the waste container and label it as "Hazardous Waste: this compound Spill Debris." Arrange for disposal through your EHS office.
Data on Disposal Technologies
The ultimate disposal of this compound is conducted by specialized facilities using one of the following methods, as outlined in EPA guidance for PFAS.[6][7]
| Disposal Technology | Description | Key Parameters |
| High-Temperature Incineration | Thermal destruction of the chemical. | Requires very high temperatures (typically >1000°C) and sufficient residence time to break the strong carbon-fluorine bonds.[6] |
| Hazardous Waste Landfill | Containment in a specially designed landfill. | Landfills must have extensive environmental controls to prevent leaching into the surrounding environment.[6] |
| Deep Well Injection | Injection of liquid waste deep underground. | Waste is injected into geologically stable formations far below drinking water sources.[6] |
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. f2chemicals.com [f2chemicals.com]
- 3. epa.gov [epa.gov]
- 4. trdsf.com [trdsf.com]
- 5. What's the most absorbent material?-SYSBEL chinese manufacturer factory of saftey containment system, spill prevention and special protective products [sysbelglobal.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
Personal protective equipment for handling Perfluoromethyldecalin
Essential Safety and Handling Guide for Perfluoromethyldecalin
This guide provides immediate, essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant lab coat or apron | Prevents contact with skin, which can cause irritation.[1] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a robust barrier against a substance that causes skin irritation.[1][2][3][4] The outer glove can be removed if contaminated, leaving a clean glove underneath. |
| Respiratory Protection | Use in a certified chemical fume hood | Ensures adequate ventilation to prevent inhalation of vapors, which may cause respiratory irritation.[1] A respirator may be needed for spill clean-up outside of a fume hood. |
Operational Plan for Handling this compound
A systematic approach is critical for safely managing this compound in a laboratory setting.
Engineering Controls:
-
Fume Hood: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.
Procedural Steps for Handling:
-
Pre-use Inspection: Before use, carefully inspect the container for any signs of damage or leaks.
-
Weighing the Chemical: To minimize exposure, use the "weigh-in, weigh-out" method.[6][7][8]
-
Tare a sealed, empty container on a balance located outside the fume hood.
-
Inside the fume hood, transfer the desired amount of this compound into the tared container.
-
Seal the container and wipe it down with a disposable towel before removing it from the fume hood.
-
Weigh the sealed container on the same balance to determine the exact amount of substance transferred.
-
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors.[1]
-
Avoid Aerosol Generation: Take care to avoid creating aerosols during transfer and handling.[5]
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, put on the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[9][10][11][12] Work from the outside of the spill inwards to prevent spreading.
-
Collect Absorbed Material: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Ventilate the area and wash the spill site with a mild detergent and water after the material has been completely picked up.[9][12]
Disposal Plan for this compound
The disposal of perfluorinated compounds like this compound is a significant environmental concern due to their persistence. Adherence to proper disposal protocols is mandatory.
Waste Collection:
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated, sealed, and clearly labeled hazardous waste containers.
Disposal Method:
-
This compound waste should be disposed of as hazardous waste.
-
The current U.S. Environmental Protection Agency (EPA) interim guidance on the disposal of PFAS substances suggests that the most appropriate methods are those with the lowest potential for environmental release.[1][13][14][15][16] These include:
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, state, and federal regulations.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. scandiagear.com [scandiagear.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. acs.org [acs.org]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. actagroup.com [actagroup.com]
- 14. epa.gov [epa.gov]
- 15. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 16. montrose-env.com [montrose-env.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
